Product packaging for Ercalcitriol(Cat. No.:CAS No. 60133-18-8)

Ercalcitriol

Katalognummer: B1671611
CAS-Nummer: 60133-18-8
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: ZGLHBRQAEXKACO-XJRQOBMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1alpha,25-dihydroxyvitamin D2 is a hydroxycalciol that is vitamin D2 bearing additional hydroxy substituents at positions 1alpha and 25. It has a role as a bone density conservation agent, a human xenobiotic metabolite and a nutraceutical. It is a hydroxycalciol, a seco-ergostane and a vitamin D. It is functionally related to a vitamin D2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H44O3 B1671611 Ercalcitriol CAS No. 60133-18-8

Eigenschaften

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-XJRQOBMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429509
Record name Ercalcitriol
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Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ercalcitriol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60133-18-8
Record name 1α,25-Dihydroxyvitamin D2
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Record name Ercalcitriol
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Record name Ercalcitriol
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Record name (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7α-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol
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Record name 1,25-DIHYDROXYCALCIFEROL
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Record name Ercalcitriol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Ercalcitriol in Gene Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol, the biologically active form of vitamin D2, is a critical regulator of gene expression, influencing a wide array of physiological processes from calcium homeostasis to immune modulation and cell proliferation. Its mechanism of action is primarily mediated through the nuclear Vitamin D Receptor (VDR), a ligand-dependent transcription factor. This technical guide provides an in-depth exploration of the molecular cascade initiated by this compound, detailing its interaction with the VDR, the subsequent formation of a heterodimeric complex with the Retinoid X Receptor (RXR), and the binding of this complex to specific genomic sequences known as Vitamin D Response Elements (VDREs). Furthermore, we will dissect the recruitment of co-activator and co-repressor complexes that ultimately determine the transcriptional fate of target genes. This guide also includes detailed protocols for key experimental assays used to investigate this pathway and quantitative data to support the described interactions.

The this compound Signaling Pathway: A Step-by-Step Overview

The genomic actions of this compound are orchestrated through a well-defined signaling cascade that results in the modulation of gene transcription.[1] The key steps are as follows:

  • Ligand Binding: this compound, a secosteroid hormone, diffuses through the plasma membrane and binds to the Vitamin D Receptor (VDR) located in the cytoplasm and/or nucleus. The VDR possesses a specific ligand-binding domain (LBD) that undergoes a conformational change upon binding to this compound.[2][3][4]

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[1] This VDR/RXR complex is the functional unit that interacts with DNA.

  • Nuclear Translocation and DNA Binding: The this compound-VDR/RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences called Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. VDREs typically consist of two hexameric direct repeats of the consensus sequence PuGGTCA, most commonly separated by three nucleotides (a DR3-type element).

  • Recruitment of Co-regulators and Transcriptional Modulation: Upon binding to a VDRE, the VDR/RXR heterodimer recruits a variety of co-regulatory proteins that ultimately determine whether the target gene is activated or repressed.

    • Gene Activation (Upregulation): For positive gene regulation, the complex recruits co-activators such as the Steroid Receptor Coactivator (SRC) family (e.g., SRC-1), CREB-binding protein (CBP)/p300, and the Mediator complex (also known as DRIP). These co-activators often possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling, making the DNA more accessible for transcription by RNA polymerase II.

    • Gene Repression (Downregulation): For negative gene regulation, the complex can recruit co-repressors like the Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These co-repressors are associated with histone deacetylase (HDAC) activity, which compacts the chromatin and represses transcription. Interestingly, some studies suggest that NCoR and SMRT can also be recruited to positively regulated genes, indicating a complex and dynamic regulatory role.

The following diagram illustrates the canonical signaling pathway of this compound.

Caption: Canonical signaling pathway of this compound in gene regulation.

Quantitative Data on this compound and VDR Interaction

CompoundAssay TypeCell LineEndpointEC50 / AC50 / KdReference
Ergocalciferol (Vitamin D2)Luciferase Reporter AssayHEK293TCYP24A1 Promoter Activation14.44 µM
Calcitriol (1,25-dihydroxyvitamin D3)Luciferase Reporter AssayHEK293TCYP24A1 Promoter Activation0.65 nM
25-hydroxy-5,6-trans-vitamin D3VDR Binding Affinity-Dissociation Constant (Kd)58 nM
5,6-trans-vitamin D3VDR Binding Affinity-Dissociation Constant (Kd)560 nM

Table 1: Quantitative analysis of VDR agonists.

Genes Regulated by this compound/Calcitriol

The activation of the VDR by this compound leads to the up- or downregulation of a multitude of genes. The specific genes affected can be cell-type dependent. Below is a table summarizing some of the key target genes.

GeneRegulationFunctionCell Type/ContextFold Change (approx.)Reference
Upregulated Genes
CYP24A1UpregulatedVitamin D catabolism (negative feedback)Chronic Lymphocytic Leukemia cells>8-fold (log2FC = 9.7)
CAMP (LL-37)UpregulatedAntimicrobial peptide, immune defenseBreast cancer cells>10-fold
S100G (Calbindin-D9k)UpregulatedCalcium binding and transportMouse intestine-
TRPV6UpregulatedCalcium channel, intestinal calcium absorptionMouse intestine-
CD14UpregulatedCo-receptor for LPS, innate immunityHuman trophoblasts-
PON1UpregulatedAntioxidant enzymeHepG2 (liver) cells~2.8-fold
Downregulated Genes
PTHDownregulatedParathyroid hormone (calcium homeostasis)Parathyroid cells-
S100A8DownregulatedPro-inflammatory signalingChronic Lymphocytic Leukemia cells-
S100A9DownregulatedPro-inflammatory signalingChronic Lymphocytic Leukemia cells-
EPODownregulatedErythropoietin (HIF-2 target)Huh7 (liver) cells-
SERPINE1DownregulatedPlasminogen activator inhibitor-1 (HIF-2 target)Huh7 (liver) cells-
PGK1DownregulatedPhosphoglycerate kinase 1 (HIF-1 target)Huh7 (liver) cells-

Table 2: Examples of genes transcriptionally regulated by the VDR.

Experimental Protocols for Studying this compound's Mechanism of Action

Investigating the gene regulatory functions of this compound involves several key experimental techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of the VDR.

Detailed Methodology:

  • Cell Culture and Treatment: Culture the cells of interest (e.g., lymphoblastoid cell lines) in appropriate media. Treat the cells with this compound or a vehicle control for a specified time (e.g., 4-24 hours) to induce VDR binding to its target genes.

  • Cross-linking: Add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature. This step cross-links proteins to DNA. Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into fragments of 200-600 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to VDR. Add protein A/G beads to capture the antibody-VDR-DNA complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the VDR-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing platform.

  • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome that are enriched for VDR binding.

ChIP_seq_Workflow A 1. Cell Treatment (this compound) B 2. Formaldehyde Cross-linking A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation with anti-VDR antibody C->D E 5. Reverse Cross-links and Purify DNA D->E F 6. Library Preparation and Sequencing E->F G 7. Data Analysis (Peak Calling) F->G VDR_RXR_VDRE_Complex This compound This compound VDR VDR This compound->VDR activates RXR RXR VDR->RXR heterodimerizes with VDRE VDRE (on DNA) VDR->VDRE binds to RXR->VDRE binds to CoRegulators Co-activators or Co-repressors VDRE->CoRegulators recruits Gene_Regulation Gene Regulation CoRegulators->Gene_Regulation mediates

References

Ercalcitriol Signaling in Immune Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol, the biologically active form of vitamin D3 (1α,25-dihydroxyvitamin D3), is a potent modulator of the immune system. Beyond its classical role in calcium homeostasis, this compound exerts significant influence over both innate and adaptive immunity. Its effects are primarily mediated through the nuclear vitamin D receptor (VDR), which is expressed in a wide range of immune cells, including T lymphocytes, B lymphocytes, macrophages, and dendritic cells.[1][2] This guide provides a comprehensive technical overview of the core signaling pathways of this compound in these key immune cell populations, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways

This compound's immunomodulatory effects are multifaceted, involving both genomic and non-genomic signaling pathways.

1. Genomic VDR Signaling: The canonical pathway involves this compound binding to the VDR. This ligand-receptor complex heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus.[3] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3]

2. Non-Genomic Signaling: this compound can also elicit rapid, non-genomic effects. These are thought to be mediated by a membrane-bound VDR and can involve the activation of second messenger systems and various kinase cascades, including the MAPK/ERK pathway.[4]

The interplay between these pathways dictates the specific cellular response to this compound.

This compound Signaling in Specific Immune Cells

T Lymphocytes

This compound generally exerts an inhibitory effect on T cell proliferation and the production of pro-inflammatory cytokines.

  • Signaling Pathways:

    • VDR-mediated gene regulation: this compound treatment leads to the recruitment of VDR to VDREs in the promoter regions of genes involved in T cell activation and differentiation.

    • Inhibition of NF-κB signaling: this compound can suppress the NF-κB pathway, a key regulator of pro-inflammatory gene expression.

    • Modulation of MAPK signaling: In naive T cells, T-cell receptor (TCR) signaling induces VDR expression via the p38 MAPK pathway. Subsequent this compound signaling is required for the upregulation of Phospholipase C-gamma 1 (PLC-γ1), a crucial component of classical TCR signaling and T cell activation.

    • Regulation of Th9 differentiation: this compound can diminish IL-9 secretion from Th9 cells by downregulating the transcription factor PU.1.

  • Quantitative Effects:

ParameterEffect of this compoundCell TypeQuantitative DataReference
ProliferationInhibitionHuman T cells70% inhibition of PHA-induced proliferation
IL-2 ProductionInhibitionHuman T cellsDose-dependent decrease
IFN-γ ProductionInhibitionHuman CD4+ T cellsDiminished percentage of IFN-γ+ cells
IL-17 ProductionInhibitionHuman CD4+ T cellsDiminished percentage of IL-17+ cells
IL-4 ProductionNo significant changeHuman CD4+ T cellsNo significant change in the percentage of IL-4+ cells
IL-10 ProductionIncreaseHuman T cells (female donors)Significant increase in expression
VDR ExpressionUpregulationActivated human T cellsSignificant increase after 48h treatment

  • Signaling Pathway Diagram:

T_Cell_Signaling cluster_extracellular Extracellular cluster_cell T Lymphocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_mem Membrane VDR This compound->VDR_mem VDR_cyto VDR This compound->VDR_cyto TCR TCR p38 p38 MAPK TCR->p38 Activation p38->VDR_cyto Induces Expression VDR_RXR VDR-RXR Complex VDR_cyto->VDR_RXR PLCg1 PLC-γ1 VDR_cyto->PLCg1 Induces Expression NFkB_Inhib NF-κB Inhibition VDR_cyto->NFkB_Inhib RXR_cyto RXR RXR_cyto->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds PU1_Inhib PU.1 Inhibition VDR_RXR_nuc->PU1_Inhib Gene_Mod Gene Expression Modulation VDRE->Gene_Mod Regulates Cytokine Production (-)\nProliferation (-) Cytokine Production (-) Proliferation (-) Gene_Mod->Cytokine Production (-)\nProliferation (-)

This compound signaling in T cells.
B Lymphocytes

This compound inhibits B cell proliferation and differentiation into plasma cells, thereby reducing immunoglobulin production.

  • Signaling Pathways:

    • VDR-mediated gene regulation: Similar to T cells, the VDR/RXR complex modulates gene expression in B cells.

    • Impaired T cell co-stimulation: this compound-primed B cells show reduced expression of the co-stimulatory molecule CD86, leading to impaired T cell activation.

  • Quantitative Effects:

ParameterEffect of this compoundCell TypeQuantitative DataReference
ProliferationInhibitionActivated B cellsNot specified
CD86 ExpressionDownregulationHuman B cellsNot specified

  • Signaling Pathway Diagram:

B_Cell_Signaling cluster_extracellular Extracellular cluster_cell B Lymphocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto VDR_RXR VDR-RXR Complex VDR_cyto->VDR_RXR RXR_cyto RXR RXR_cyto->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds Gene_Mod Gene Expression Modulation VDRE->Gene_Mod Regulates Proliferation (-)\nDifferentiation (-)\nCD86 Expression (-) Proliferation (-) Differentiation (-) CD86 Expression (-) Gene_Mod->Proliferation (-)\nDifferentiation (-)\nCD86 Expression (-)

This compound signaling in B cells.
Macrophages

This compound enhances the antimicrobial functions of macrophages while suppressing pro-inflammatory responses.

  • Signaling Pathways:

    • VDR-mediated gene regulation: this compound induces the expression of antimicrobial peptides such as cathelicidin.

    • Inhibition of NF-κB and MAPK pathways: this compound can inhibit the activation of NF-κB and MAPK signaling pathways, leading to reduced production of pro-inflammatory cytokines.

    • Promotion of M2 polarization: this compound can promote the differentiation of macrophages towards an anti-inflammatory M2 phenotype.

  • Quantitative Effects:

ParameterEffect of this compoundCell TypeQuantitative DataReference
MIF ExpressionIncreaseHuman adipocytes59% increase
CD14 ExpressionIncreaseHuman adipocytes33% increase
Pro-inflammatory Cytokines (TNF-α, IL-6)Upregulation in some contextsRAW 264 macrophagesNot specified

  • Signaling Pathway Diagram:

Macrophage_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto VDR_RXR VDR-RXR Complex VDR_cyto->VDR_RXR MAPK_Inhib MAPK Inhibition VDR_cyto->MAPK_Inhib NFkB_Inhib NF-κB Inhibition VDR_cyto->NFkB_Inhib RXR_cyto RXR RXR_cyto->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds Gene_Mod Gene Expression Modulation VDRE->Gene_Mod Regulates Antimicrobial Peptides (+)\nPro-inflammatory Cytokines (-)\nM2 Polarization (+) Antimicrobial Peptides (+) Pro-inflammatory Cytokines (-) M2 Polarization (+) Gene_Mod->Antimicrobial Peptides (+)\nPro-inflammatory Cytokines (-)\nM2 Polarization (+)

This compound signaling in macrophages.
Dendritic Cells

This compound inhibits the maturation and activation of dendritic cells (DCs), promoting a more tolerogenic phenotype.

  • Signaling Pathways:

    • VDR-mediated gene regulation: this compound downregulates the expression of MHC class II and co-stimulatory molecules (CD40, CD80, CD86).

    • Inhibition of NF-κB pathway: this compound is thought to suppress the NF-κB pathway, which is crucial for DC maturation and the expression of pro-inflammatory cytokines.

  • Quantitative Effects:

ParameterEffect of this compoundCell TypeQuantitative DataReference
CD86 ExpressionDecreaseMouse spleen DCsp=0.028
MHC II ExpressionDecreaseMouse spleen DCsp=0.047
CD11b ExpressionIncreaseMouse spleen DCsp=0.011

  • Signaling Pathway Diagram:

DC_Signaling cluster_extracellular Extracellular cluster_cell Dendritic Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto VDR_RXR VDR-RXR Complex VDR_cyto->VDR_RXR NFkB_Inhib NF-κB Inhibition VDR_cyto->NFkB_Inhib RXR_cyto RXR RXR_cyto->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds Gene_Mod Gene Expression Modulation VDRE->Gene_Mod Regulates Maturation (-)\nMHC II Expression (-)\nCo-stimulatory Molecules (-) Maturation (-) MHC II Expression (-) Co-stimulatory Molecules (-) Gene_Mod->Maturation (-)\nMHC II Expression (-)\nCo-stimulatory Molecules (-)

This compound signaling in dendritic cells.

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR Binding Site Analysis

This protocol outlines the key steps for identifying VDR binding sites in immune cells treated with this compound.

  • 1. Cell Culture and Treatment:

    • Culture immune cells (e.g., monocytes, T cells) in appropriate media.

    • Treat cells with a specific concentration of this compound (e.g., 100 nM) or vehicle control for a defined period (e.g., 4 hours).

  • 2. Cross-linking:

    • Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature.

    • Quench the reaction with glycine.

  • 3. Cell Lysis and Chromatin Shearing:

    • Lyse the cells to isolate the nuclei.

    • Sonify the chromatin to shear DNA into fragments of 200-600 bp.

  • 4. Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the chromatin with an anti-VDR antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-VDR-DNA complexes.

    • Wash the beads to remove non-specific binding.

  • 5. Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • 6. DNA Purification:

    • Purify the DNA using phenol-chloroform extraction or a commercial kit.

  • 7. Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library on a next-generation sequencing platform.

  • 8. Data Analysis:

    • Align the sequence reads to a reference genome.

    • Use a peak-calling algorithm (e.g., MACS) to identify regions of VDR enrichment.

    • Perform motif analysis to identify VDREs within the enriched regions.

  • Experimental Workflow Diagram:

ChIP_seq_Workflow Cell_Culture 1. Cell Culture & This compound Treatment Crosslinking 2. Cross-linking Cell_Culture->Crosslinking Lysis_Shearing 3. Cell Lysis & Chromatin Shearing Crosslinking->Lysis_Shearing IP 4. Immunoprecipitation (anti-VDR) Lysis_Shearing->IP Elution_Reverse 5. Elution & Reverse Cross-linking IP->Elution_Reverse Purification 6. DNA Purification Elution_Reverse->Purification Library_Prep 7. Library Preparation & Sequencing Purification->Library_Prep Data_Analysis 8. Data Analysis (Peak Calling, Motif Analysis) Library_Prep->Data_Analysis

ChIP-seq experimental workflow.
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis

This protocol details the steps to analyze changes in gene expression in immune cells following this compound treatment.

  • 1. Cell Culture and Treatment:

    • Culture immune cells as described for ChIP-seq.

    • Treat cells with this compound or vehicle control.

  • 2. RNA Extraction:

    • Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity.

  • 3. Library Preparation:

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA.

    • Synthesize cDNA.

    • Ligate sequencing adapters.

    • Amplify the library by PCR.

  • 4. Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform.

  • 5. Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression levels (e.g., as read counts per gene).

    • Perform differential expression analysis between this compound-treated and control samples using tools like DESeq2 or edgeR.

    • Perform pathway and gene ontology analysis on the differentially expressed genes.

  • Experimental Workflow Diagram:

RNA_seq_Workflow Cell_Culture 1. Cell Culture & This compound Treatment RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Sequencing Library_Prep->Sequencing Data_Analysis 5. Data Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis

RNA-seq experimental workflow.
Flow Cytometry for Immune Cell Phenotyping

This protocol describes the use of flow cytometry to analyze changes in immune cell surface markers after this compound treatment.

  • 1. Cell Culture and Treatment:

    • Culture immune cells and treat with this compound or vehicle control.

  • 2. Cell Staining:

    • Harvest the cells and wash with FACS buffer.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers of interest.

      • Dendritic Cell Maturation Panel: CD11c, MHC Class II, CD80, CD86, CD40.

      • T Cell Activation Panel: CD3, CD4, CD8, CD25, CD69.

      • B Cell Co-stimulation Panel: CD19, CD86.

    • For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then fix and permeabilize the cells before adding cytokine-specific antibodies.

  • 3. Data Acquisition:

    • Acquire the stained cells on a flow cytometer.

  • 4. Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the expression of the markers of interest on the gated population.

    • Compare the expression levels between this compound-treated and control samples.

  • Experimental Workflow Diagram:

Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture & This compound Treatment Cell_Staining 2. Cell Staining (Antibody Cocktail) Cell_Culture->Cell_Staining Data_Acquisition 3. Data Acquisition (Flow Cytometer) Cell_Staining->Data_Acquisition Data_Analysis 4. Data Analysis (Gating, Marker Expression) Data_Acquisition->Data_Analysis

Flow cytometry experimental workflow.

Conclusion

This compound is a critical regulator of the immune system, with diverse effects on T cells, B cells, macrophages, and dendritic cells. Its signaling pathways, primarily mediated by the VDR, involve both genomic and non-genomic mechanisms that ultimately modulate gene expression and cellular function. The immunosuppressive and anti-inflammatory properties of this compound make it a compelling molecule for further investigation in the context of autoimmune diseases, infectious diseases, and cancer immunotherapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this compound signaling pathways in immune cells.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ercalcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol (1α,25-dihydroxyvitamin D₂), the biologically active form of vitamin D₂, is a crucial regulator of calcium and phosphate (B84403) homeostasis and exerts pleiotropic effects on the immune system, cell proliferation, and differentiation. Its discovery was a pivotal step in understanding the metabolic activation of vitamin D₂. The chemical synthesis of this compound is a complex process that has been refined over the years, enabling the production of this important molecule for research and therapeutic purposes. This technical guide provides a comprehensive overview of the discovery of this compound, a detailed methodology for its chemical synthesis, and an in-depth look at its mechanism of action through the vitamin D receptor (VDR) signaling pathway. Experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.

Discovery of this compound

The journey to the discovery of this compound is rooted in the broader history of vitamin D research. Following the initial discovery of vitamin D and its role in preventing rickets, scientists worked to understand its metabolism and activation. It was established that vitamin D requires hydroxylation in the liver to form 25-hydroxyvitamin D, the major circulating form. However, this was not the final active form.

The definitive identification of the active metabolite of vitamin D₂ was achieved in 1975 by Jones, Schnoes, and DeLuca. Their research involved administering radioactively labeled vitamin D₂ to rats and isolating the subsequent metabolites. Through a series of chromatographic techniques and mass spectrometry, they successfully isolated and identified 1α,25-dihydroxyvitamin D₂ (this compound) as the biologically active form of vitamin D₂. This discovery was crucial in elucidating the complete metabolic pathway of vitamin D₂ and understanding its hormonal function.

Chemical Synthesis of this compound

The total synthesis of this compound is a multi-step process that typically starts from ergocalciferol (B368823) (vitamin D₂) or ergosterol. The following is a representative synthetic route, compiled from various reported methodologies.

Experimental Protocol: Synthesis of this compound from Ergocalciferol

This protocol outlines a convergent synthetic strategy, a common approach for complex molecules like this compound.

Step 1: Protection of the Hydroxyl Group

  • Dissolve ergocalciferol in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add a silylating agent, for example, tert-butyldimethylsilyl chloride (TBDMSCl), and a base like imidazole.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography to obtain the silyl-protected ergocalciferol.

Step 2: Ozonolysis of the Side Chain

  • Dissolve the protected ergocalciferol in a solvent mixture, typically DCM and methanol, and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to reduce the ozonide.

  • Allow the reaction to warm to room temperature and then quench with an acidic solution.

  • Extract the product and purify by column chromatography to yield the C-22 aldehyde.

Step 3: Side Chain Elongation (Wittig or Horner-Wadsworth-Emmons Reaction)

  • Prepare the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester corresponding to the desired side chain.

  • React the C-22 aldehyde with the ylide or phosphonate in the presence of a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • Monitor the reaction for completion and then quench carefully.

  • Extract the product and purify by column chromatography to obtain the elongated side chain intermediate.

Step 4: Allylic Hydroxylation at C-1

  • Employ a selenium dioxide (SeO₂) mediated oxidation to introduce the hydroxyl group at the C-1α position. This reaction often requires careful control of reaction conditions to achieve the desired stereoselectivity.

  • Alternatively, other methods involving transition metal catalysts can be used.

  • Purify the 1α-hydroxylated product by column chromatography.

Step 5: Hydroxylation at C-25

  • This can be achieved through various methods, including Sharpless asymmetric epoxidation followed by ring-opening, or through the use of specific oxidizing agents that target the terminal double bond of the side chain.

  • Protecting groups on other hydroxyls may need to be adjusted during this step.

Step 6: Deprotection

Quantitative Data for Synthesis
StepReactionTypical Yield (%)
1Protection of Ergocalciferol>95
2Ozonolysis70-85
3Side Chain Elongation60-80
41α-Hydroxylation40-60
525-Hydroxylation50-70
6Deprotection>90
Overall - ~5-15

Note: Yields are approximate and can vary significantly based on the specific reagents and conditions used.

Spectroscopic Data of this compound

Accurate characterization of the synthesized this compound is crucial. The following tables summarize the expected spectroscopic data.

¹H NMR Data of this compound (in CDCl₃)
ProtonChemical Shift (δ, ppm)Multiplicity
H-1β~4.23m
H-3α~4.43m
H-6~6.38d
H-7~6.03d
H-19 (Z)~5.00s
H-19 (E)~5.33s
H-21~1.04d
H-28~0.93d
C-26/27-CH₃~1.22s
¹³C NMR Data of this compound (in CDCl₃)
CarbonChemical Shift (δ, ppm)
C-1~71.8
C-3~67.0
C-5~142.8
C-7~117.5
C-10~145.2
C-19~112.4
C-25~70.9
Mass Spectrometry Data of this compound
Ionization Modem/z (Fragment)
EI-MS428 (M⁺), 410 (M⁺ - H₂O), 392 (M⁺ - 2H₂O)
ESI-MS451 (M+Na)⁺, 429 (M+H)⁺

Mechanism of Action: The VDR Signaling Pathway

This compound exerts its biological effects primarily through the nuclear vitamin D receptor (VDR). The signaling pathway is a well-characterized example of transcriptional regulation by a steroid hormone.

Genomic Signaling Pathway
  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and into the nucleus, where it binds to the ligand-binding domain of the VDR.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, which promotes its heterodimerization with the retinoid X receptor (RXR).

  • DNA Binding: The VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex modulates the activity of RNA polymerase II, leading to either an increase or decrease in the transcription of target genes.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ercalcitriol_cyto This compound VDR VDR Ercalcitriol_cyto->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Coactivators Co-activators VDR_RXR->Coactivators Recruits Target_Gene Target Gene (e.g., CYP24A1, Osteocalcin) VDRE->Target_Gene RNA_Pol_II RNA Pol II Coactivators->RNA_Pol_II Activates RNA_Pol_II->Target_Gene Transcribes mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translates to Biological_Response Biological Response Protein->Biological_Response

Genomic signaling pathway of this compound.

Key Biological Effects and Target Genes

The activation of the VDR by this compound leads to the regulation of a wide array of genes involved in various physiological processes.

Calcium and Bone Metabolism
  • Osteocalcin (B1147995): this compound upregulates the expression of osteocalcin, a protein involved in bone mineralization.

  • CYP24A1: As a negative feedback mechanism, this compound induces the expression of the 24-hydroxylase enzyme (CYP24A1), which catabolizes both this compound and its precursor, 25-hydroxyvitamin D₂, to less active forms.[1]

Immune Modulation
  • Cathelicidin (B612621) Antimicrobial Peptide (CAMP): this compound is a potent inducer of the CAMP gene, which encodes an antimicrobial peptide crucial for innate immunity.[2]

Experimental Protocols for Biological Characterization

Protocol: Competitive Radioligand Binding Assay for VDR

This assay determines the binding affinity of this compound to the VDR.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 150 mM KCl, pH 7.4.

    • Radioligand: [³H]-1α,25-dihydroxyvitamin D₃ at a concentration of ~0.5 nM.

    • VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Competitor: Unlabeled this compound at concentrations ranging from 10⁻¹² M to 10⁻⁶ M.

    • Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled 1α,25-dihydroxyvitamin D₃.

  • Assay Procedure:

    • In a 96-well plate, combine the VDR preparation, [³H]-1α,25-dihydroxyvitamin D₃, and varying concentrations of this compound or the non-specific binding control in the assay buffer.

    • Incubate the plate at 4°C for 16-18 hours to reach equilibrium.

    • Separate bound from free radioligand using a method such as hydroxylapatite precipitation or filtration through a glass fiber filter.

    • Wash the precipitate or filter with cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

VDR_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (VDR, Radioligand, this compound) Start->Prepare_Reagents Incubate Incubate to Equilibrium (4°C, 16-18h) Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (Filtration or Precipitation) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis (Calculate IC50 and Ki) Measure->Analyze End End Analyze->End

Workflow for VDR competitive binding assay.
Protocol: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the change in the expression of a target gene (e.g., CYP24A1) in response to this compound.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human keratinocytes or colon cancer cells) in appropriate media.

    • Treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control (e.g., ethanol) for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Assess the quality and quantity of the RNA.

    • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene (CYP24A1) and a housekeeping gene (e.g., GAPDH or ACTB), and the cDNA template.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes in each sample.

    • Calculate the relative gene expression using the ΔΔCt method:

      • ΔCt = Ct(target gene) - Ct(housekeeping gene)

      • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

      • Fold Change = 2⁻ΔΔCt

    • Plot the fold change in gene expression against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

qPCR_Workflow Start Start Cell_Culture Cell Culture and Treatment with this compound Start->Cell_Culture RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis Reverse Transcription to cDNA RNA_Extraction->cDNA_Synthesis qPCR_Reaction Quantitative Real-Time PCR cDNA_Synthesis->qPCR_Reaction Data_Analysis Data Analysis (ΔΔCt Method) Calculate Fold Change and EC50 qPCR_Reaction->Data_Analysis End End Data_Analysis->End

Workflow for qPCR gene expression analysis.

Biological Activity of this compound

The biological potency of this compound is determined by its affinity for the VDR and its ability to modulate the expression of target genes.

ParameterValueCell Line/System
VDR Binding Affinity (Ki) ~0.1 - 1 nMRecombinant human VDR
EC₅₀ for CAMP Gene Induction 2.13 nMHCC1806 breast cancer cells[3]
EC₅₀ for CYP24A1 Gene Induction ~1 - 10 nMVarious cell lines
EC₅₀ for Osteocalcin Gene Induction ~1 - 10 nMOsteoblastic cells[4]

Note: Values are approximate and can vary depending on the specific assay conditions and cell type used.

Conclusion

The discovery of this compound as the active form of vitamin D₂ was a landmark in nutritional biochemistry and endocrinology. Its chemical synthesis, though challenging, is well-established, allowing for its use in research and as a therapeutic agent. The primary mechanism of action of this compound is through the VDR-mediated regulation of gene expression, which underlies its diverse biological effects. The experimental protocols provided in this guide offer a framework for researchers to further investigate the synthesis and biological functions of this important hormone. A deeper understanding of this compound's synthesis and mechanism of action will continue to fuel the development of new therapeutic strategies for a variety of diseases.

References

Ercalcitriol Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol (1α,25-dihydroxyvitamin D2), the biologically active form of vitamin D2, is a critical regulator of calcium homeostasis and cellular processes. Its therapeutic potential extends beyond bone metabolism to areas such as cancer and immunology.[1] This potential is, however, limited by its inherent calcemic effects at therapeutic doses.[2] This has driven extensive research into the synthesis and evaluation of this compound analogs with dissociated calcemic and antiproliferative/differentiating activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the impact of structural modifications on its biological activity. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction: The Vitamin D Endocrine System

This compound, like its vitamin D3 counterpart Calcitriol, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[3] This genomic pathway is central to the physiological effects of this compound. Additionally, rapid, non-genomic actions of vitamin D metabolites have been identified, mediated by membrane-associated VDR (VDRm) and other proteins like Protein Disulfide Isomerase Family A Member 3 (Pdia3), which activate various signaling cascades.

The key structural features of this compound that govern its activity are the A-ring, the C/D-ring system, and the side chain. Modifications to these regions can significantly alter VDR binding affinity, transcriptional activity, and metabolic stability, thereby influencing the overall biological response.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound and its analogs is typically assessed through a battery of in vitro and in vivo assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of the effects of various structural modifications.

Table 1: Vitamin D Receptor (VDR) Binding Affinity of this compound Analogs

CompoundModification(s)Relative Binding Affinity (%) (vs. 1α,25(OH)₂D₃)Reference
1α,25(OH)₂D₂ (this compound)-~100
2α-chloro-1-epicalcitriol2α-chloro, 1-epiDiminished
2-methylene analogs2-methylenePotent
Aromatic analogsAromatic A-ringVery low
8(14)a-HomocalcitriolExpanded D-ringSlightly less than Calcitriol
22-oxacalcitriol (OCT)Oxygen at C22Similar to Calcitriol

Table 2: In Vitro Differentiation of HL-60 Promyelocytic Leukemia Cells by this compound Analogs

CompoundEC₅₀ (nM) for DifferentiationReference
1α,25(OH)₂D₃ (Calcitriol)~1-10
22-oxacalcitriol (OCT)~10
2-methylene-19-nor-(20S)-1α,25(OH)₂D₃More potent than Calcitriol
PRI-52020.92 ± 0.20
PRI-1907Not determinable

Table 3: In Vitro Keratinocyte Proliferation Inhibition by this compound Analogs

CompoundIC₅₀ (nM)Reference
1α,25(OH)₂D₃ (Calcitriol)Varies by cell line
8(14)a-HomocalcitriolSame potency as Calcitriol
Aromatic analogsActive at micromolar concentrations

Table 4: In Vivo Calcemic Activity of this compound Analogs

CompoundDoseSerum Calcium Increase (mg/dL)SpeciesReference
1α,25(OH)₂D₃ (Calcitriol)1.0 µ g/rat 1.40Rat
22-oxacalcitriol (OCT)1.0 µ g/rat 0.30Rat
8(14)a-HomocalcitriolSingle injection~10-fold less potent than CalcitriolRat
2-methylene-19-nor-(20S)-1α,25(OH)₂D₃-Lower than Calcitriol-

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogs. Below are protocols for key experiments cited in this guide.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the VDR.

Methodology:

  • Receptor Source: Use recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: Utilize [³H]-1α,25(OH)₂D₃ at a concentration near its Kd.

  • Assay Buffer: A typical buffer is TEKGD (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Procedure:

    • Incubate a constant amount of VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃ and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand using methods like hydroxylapatite adsorption or filtration through glass fiber filters.

    • Quantify the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation.

HL-60 Cell Differentiation Assay

Objective: To assess the potency of a compound in inducing the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Methodology:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum.

  • Treatment: Seed the cells at a specific density and treat with varying concentrations of the test compound for a period of 72-96 hours.

  • Differentiation Markers: Assess differentiation using one or more of the following methods:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells with phagocytic activity will reduce NBT to formazan, which can be quantified spectrophotometrically.

    • Flow Cytometry: Analyze the expression of cell surface markers of monocytic differentiation, such as CD11b and CD14.

    • Morphological Assessment: Observe changes in cell morphology (e.g., nuclear to cytoplasmic ratio, cell size) after staining with May-Grünwald-Giemsa.

  • Data Analysis: Determine the EC₅₀ value, the concentration of the compound that induces 50% of the maximal differentiation response, by plotting the percentage of differentiated cells against the logarithm of the compound concentration.

Keratinocyte Proliferation Assay

Objective: To evaluate the antiproliferative activity of a compound on human keratinocytes.

Methodology:

  • Cell Culture: Culture primary human keratinocytes or an immortalized keratinocyte cell line (e.g., HaCaT) in appropriate serum-free keratinocyte growth medium.

  • Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the test compound for 48-72 hours.

  • Proliferation Measurement: Quantify cell proliferation using one of the following methods:

    • [³H]-Thymidine Incorporation Assay: Measure the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.

    • MTT or WST-1 Assay: These colorimetric assays measure the metabolic activity of viable cells, which correlates with cell number.

    • Direct Cell Counting: Use a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

In Vivo Calcemic Activity Assay

Objective: To determine the effect of a compound on serum calcium levels in an animal model.

Methodology:

  • Animal Model: Typically, male rats or mice are used. They may be fed a vitamin D-deficient diet to establish a baseline.

  • Dosing: Administer the test compound and a vehicle control to different groups of animals via intraperitoneal injection or oral gavage for a specified period (e.g., daily for 4-7 days).

  • Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

  • Serum Calcium Measurement: Analyze the serum for calcium concentration using a calcium-specific electrode or a colorimetric assay.

  • Data Analysis: Compare the mean serum calcium levels between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Genomic Signaling Pathway of this compound

Genomic_Signaling_Pathway cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathway of this compound

Non_Genomic_Signaling cluster_membrane This compound This compound VDRm Membrane VDR (VDRm) This compound->VDRm Pdia3 Pdia3 This compound->Pdia3 Membrane Cell Membrane PLC PLC VDRm->PLC PI3K PI3K Pdia3->PI3K PKC PKC PLC->PKC Calcium Ca²⁺ Influx PLC->Calcium Response Rapid Cellular Response PI3K->Response PKC->Response Calcium->Response

Caption: Non-genomic signaling pathways of this compound.

Experimental Workflow for SAR Studies

SAR_Workflow Start This compound Analog Synthesis VDR_Binding VDR Binding Assay (IC₅₀ / Ki) Start->VDR_Binding Cell_Assays Cell-Based Assays VDR_Binding->Cell_Assays Proliferation Proliferation Assay (IC₅₀) Cell_Assays->Proliferation Differentiation Differentiation Assay (EC₅₀) Cell_Assays->Differentiation In_Vivo In Vivo Calcemic Activity Proliferation->In_Vivo Differentiation->In_Vivo SAR_Analysis Structure-Activity Relationship Analysis In_Vivo->SAR_Analysis

Caption: Experimental workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound is a complex interplay of modifications to its core structure. Research has demonstrated that alterations to the A-ring, C/D-ring system, and side chain can profoundly impact VDR binding, transcriptional activity, and metabolic fate. Analogs with modifications such as the introduction of a 2-methylene group or the replacement of carbon with oxygen at position 22 have shown promise in dissociating the antiproliferative and calcemic effects of this compound. This in-depth guide, with its compilation of quantitative data, detailed protocols, and pathway visualizations, aims to facilitate further research and development of novel this compound analogs with improved therapeutic profiles for a range of clinical applications.

References

The In Vivo Metabolic Journey of Ercalcitriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol, the 1α,25-dihydroxy derivative of vitamin D2, is a biologically active metabolite crucial in calcium homeostasis and various cellular processes. Understanding its in vivo metabolic fate—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the development of vitamin D-based therapeutics and for elucidating its physiological and pharmacological roles. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, supported by quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of its signaling and metabolic pathways.

Introduction

This compound, also known as 1α,25-dihydroxyvitamin D2, is the active form of vitamin D2. Similar to its vitamin D3 counterpart, calcitriol (B1668218), this compound plays a vital role in regulating calcium and phosphate (B84403) metabolism. Its therapeutic potential is being explored in various conditions beyond bone disorders, including cancer and autoimmune diseases. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for optimizing its clinical application and for the design of novel vitamin D analogues. This guide will delve into the intricate processes that govern the fate of this compound within a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The in vivo disposition of this compound follows a complex pathway involving absorption from the gastrointestinal tract, distribution throughout the body bound to vitamin D-binding protein (VDBP), metabolic activation and catabolism primarily in the liver and kidneys, and subsequent excretion.

Quantitative Pharmacokinetic Data

Precise pharmacokinetic parameters are critical for determining dosing regimens and understanding the biological exposure to this compound. The following tables summarize available quantitative data from in vivo studies in various species. It is important to note that much of the available literature focuses on calcitriol (vitamin D3 analogue), and specific data for this compound is more limited.

Table 1: Pharmacokinetic Parameters of this compound and its Analogue Calcitriol in Humans

CompoundDose and RouteCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Terminal Half-life (h)Reference
Calcitriol2 µg, oral50.03.4267 (AUC0-∞)5-10 (healthy)[1]
Calcitriol0.5 µg, oral~60 (above baseline)4-8Not ReportedNot Reported[2]
Paricalcitol (analogue)Intravenous100-250 (predicted)Not ReportedNot Reported15-30 (dialysis patients)[3][4]
1α,25-(OH)2D2Not SpecifiedNot ReportedNot ReportedNot Reported34 (healthy), 45 (dialysis)[4]

Table 2: Comparative Pharmacokinetics of Vitamin D Analogues in Rats

CompoundSystemic Exposure (AUC) RatioOral BioavailabilityCirculating Half-lifeReference
1α,24(OH)2D2~1/5 of 1α,25(OH)2D2 or calcitriolSimilar to calcitriolSimilar to calcitriol[5]
1α,25(OH)2D2ReferenceSimilar to calcitriolSimilar to calcitriol[5]
CalcitriolReferenceSimilar to 1α,24(OH)2D2Similar to 1α,24(OH)2D2[5]
Calcipotriol (B1668217)~1/30 of 1α,24(OH)2D2Much less than calcitriolMuch less than calcitriol[5]

Metabolic Pathways

The metabolism of this compound is a tightly regulated process involving activation and catabolism, primarily mediated by cytochrome P450 enzymes.

Activation of Vitamin D2 to this compound

Vitamin D2 (ergocalciferol) from dietary sources undergoes two sequential hydroxylation steps to become the biologically active this compound.

  • 25-hydroxylation: In the liver, vitamin D2 is hydroxylated at the C25 position by the enzyme 25-hydroxylase (primarily CYP2R1 and CYP27A1) to form 25-hydroxyvitamin D2 (25(OH)D2 or ercalcidiol).

  • 1α-hydroxylation: In the kidneys, 25(OH)D2 is further hydroxylated at the C1α position by the enzyme 1α-hydroxylase (CYP27B1) to produce 1α,25-dihydroxyvitamin D2 (this compound).

Catabolism of this compound

The primary enzyme responsible for the inactivation and degradation of this compound is the 24-hydroxylase (CYP24A1). This enzyme initiates a cascade of reactions leading to the formation of water-soluble metabolites that can be excreted. The main catabolic pathway is the C-24 oxidation pathway, which ultimately leads to the formation of calcitroic acid.[6]

G cluster_activation Activation Pathway cluster_catabolism Catabolism Pathway Vitamin D2 Vitamin D2 25(OH)D2 25(OH)D2 Vitamin D2->25(OH)D2 25-hydroxylase (Liver) This compound (1α,25(OH)2D2) This compound (1α,25(OH)2D2) 25(OH)D2->this compound (1α,25(OH)2D2) 1α-hydroxylase (Kidney) 1α,24,25(OH)3D2 1α,24,25(OH)3D2 This compound (1α,25(OH)2D2)->1α,24,25(OH)3D2 CYP24A1 (24-hydroxylase) Biological Effects Biological Effects This compound (1α,25(OH)2D2)->Biological Effects Calcitroic Acid Calcitroic Acid 1α,24,25(OH)3D2->Calcitroic Acid Further Oxidation Excretion (Bile and Urine) Excretion (Bile and Urine) Calcitroic Acid->Excretion (Bile and Urine)

Metabolic pathway of this compound.

Signaling Pathway

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This initiates a cascade of molecular events leading to the regulation of gene expression.

Upon entering the target cell, this compound binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation (activation or repression) of gene transcription.

G cluster_cell Target Cell This compound This compound VDR VDR This compound->VDR Binds VDR-RXR Heterodimer VDR-RXR Heterodimer VDR->VDR-RXR Heterodimer Heterodimerizes with RXR RXR RXR RXR->VDR-RXR Heterodimer VDRE VDRE (DNA) VDR-RXR Heterodimer->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Modulates Biological Response Biological Response Gene Transcription->Biological Response

This compound signaling pathway.

Experimental Protocols

Accurate assessment of the in vivo metabolic fate of this compound relies on robust and well-defined experimental protocols. Below are outlines of key methodologies employed in preclinical and clinical studies.

In Vivo Animal Studies
  • Animal Models: Sprague-Dawley rats are commonly used for pharmacokinetic and metabolism studies.[5]

  • Dosing:

    • Oral Administration: this compound is typically dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage.

    • Intravenous Administration: For bioavailability studies, this compound is dissolved in a vehicle compatible with intravenous injection (e.g., ethanol/propylene glycol/water) and administered via a cannulated vein (e.g., jugular vein).

  • Sample Collection:

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) from a cannulated artery (e.g., carotid artery) or via retro-orbital bleeding. Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces to determine excretion routes and rates.

  • Metabolite Profiling: Tissues such as the liver, kidneys, and intestine are harvested at the end of the study to identify and quantify tissue-specific metabolites.

G cluster_protocol In Vivo Experimental Workflow Dosing Oral or IV Administration Sample Collection Blood, Urine, Feces, Tissues Dosing->Sample Collection Sample Processing Plasma Separation, Tissue Homogenization Sample Collection->Sample Processing LC-MS/MS Analysis Quantification of This compound & Metabolites Sample Processing->LC-MS/MS Analysis Data Analysis Pharmacokinetic Modeling LC-MS/MS Analysis->Data Analysis

General workflow for in vivo studies.
Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The supernatant from protein precipitation is further purified using LLE (e.g., with methyl tert-butyl ether) or SPE to remove interfering substances.

    • Derivatization: To enhance ionization efficiency and sensitivity, samples may be derivatized with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of the analytes.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored for accurate quantification.

Conclusion

The in vivo metabolic fate of this compound is a multifaceted process involving regulated absorption, distribution, and metabolism, culminating in its excretion. The primary pathway for its inactivation is through CYP24A1-mediated catabolism to calcitroic acid. This compound exerts its biological functions through the VDR-mediated signaling pathway, which regulates the transcription of numerous target genes. While significant knowledge has been gained, particularly from studies on its analogue calcitriol, further research focusing specifically on the quantitative pharmacokinetics and tissue-specific metabolism of this compound is warranted. A deeper understanding of these processes will be instrumental in the continued development and optimization of vitamin D-based therapies for a range of human diseases.

References

The Definitive Guide to Ercalcitriol's Journey in Animal Models: Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In a comprehensive effort to consolidate current scientific understanding, this technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of ercalcitriol, the active form of vitamin D3, in various animal models. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

This compound, also known as calcitriol (B1668218) or 1α,25-dihydroxycholecalciferol, is a critical regulator of calcium and phosphate (B84403) homeostasis. Its therapeutic potential extends to a range of conditions, including secondary hyperparathyroidism in chronic kidney disease, psoriasis, and certain cancers.[1][2] Understanding its behavior in preclinical animal models is paramount for the successful development of novel therapies and the optimization of existing ones.

Pharmacokinetics: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several key animal models, primarily mice, rats, and dogs. The following tables summarize the key pharmacokinetic parameters observed in these species under various experimental conditions.

Table 1: Pharmacokinetic Parameters of this compound in Mice
Dose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)ClearanceAnimal StrainReference
0.125 µg (single IP)12.0-47.0-C3H/HeJ[3]
0.5 µg (single IP)41.6-128.0-C3H/HeJ[3]
4 µg/kg (single oral)----Nude Mice[4]
2.5 µg/kg (IP every other day for 8 days)-----[5][6]

Note: "-" indicates data not reported in the cited study.

Table 2: Pharmacokinetic Parameters of this compound in Rats
Dose and RouteCmaxTmaxAUCClearanceAnimal StrainReference
50 µg/kg (single IV)-->100-fold lower than 1,25(OH)2D3>100-fold higher than 1,25(OH)2D3-[7]
10 µg/kg (single IV)-----[7]
30 ng/100g bw/day for 3 days----Wistar[8]

Note: "-" indicates data not reported in the cited study.

Table 3: Pharmacokinetic Parameters of this compound in Dogs
Dose and RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Clearance (mL/min/kg)Animal ModelReference
3.75 µg/kg (single oral)Variable-Variable-Tumor-bearing dogs[9]
3.75 µg/kg (single IV)----Tumor-bearing dogs[9]
0.1-5.5 µg/kg (IV)----Dogs with spontaneous tumors[6]

Note: "-" indicates data not reported in the cited study. Oral bioavailability in dogs is moderate with high inter-individual variability.[9]

Experimental Protocols: A Methodological Deep Dive

The reliable assessment of this compound's PK and PD relies on robust and well-defined experimental protocols. Below are detailed methodologies synthesized from the cited literature.

Animal Models and Husbandry
  • Species: Mice (e.g., C3H/HeJ, BALB/c, nude), Rats (e.g., Wistar, Sprague Dawley), Dogs (clinically normal and with naturally occurring diseases).[1][3][4][6][9][10]

  • Housing: Animals are typically housed under controlled conditions with regulated light-dark cycles, temperature, and humidity.[3]

  • Diet: Standard rodent or canine chow is provided ad libitum. For specific studies, custom diets with modified vitamin D, calcium, and phosphate levels may be used to induce specific physiological states.[1][3]

Dosing and Administration
  • Formulations: this compound is often dissolved in vehicles such as corn oil or ethanol (B145695) for administration.[5][6] For oral dosing, it can be encapsulated.[9]

  • Routes of Administration:

    • Intraperitoneal (IP): A common route in rodent studies for systemic delivery.[3][5][6]

    • Intravenous (IV): Allows for direct entry into the systemic circulation, bypassing absorption variability.[6][7][9]

    • Oral (PO): Used to assess bioavailability and clinical relevance.[4][9]

  • Dose Ranges: Doses vary widely depending on the study's objective, from microgram to nanogram quantities per kilogram of body weight.[3][6][7][9]

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at predetermined time points via methods appropriate for the species (e.g., tail vein in rats, jugular vein in dogs).[9][11]

  • Analytical Methods:

    • Radioimmunoassay (RIA): A sensitive method for quantifying this compound concentrations in plasma or serum.[3]

    • Liquid Chromatography-Mass Spectrometry (LC/MS): A highly specific and sensitive method for the quantification of this compound and its metabolites.[4]

    • Enzyme Immunoassay (EIA): Another immunoassay-based technique for measuring this compound levels.

Pharmacodynamic Assessments
  • Biomarker Analysis: Serum levels of calcium, phosphate, and parathyroid hormone (PTH) are frequently measured to assess the physiological effects of this compound.[1]

  • Tissue Analysis: In some studies, tissues are collected to determine drug distribution and local effects.[5][6]

Visualizing the Mechanism: Signaling Pathways and Workflows

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[12] The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

ercalcitriol_signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms complex with RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Translocates to nucleus and binds to VDRE Gene_Transcription Gene Transcription (Activation/Repression) VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis, Cell Differentiation) Gene_Transcription->Biological_Effects Leads to

Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor.

experimental_workflow start Animal Model Selection (Mouse, Rat, Dog) dosing This compound Administration (IP, IV, or Oral) start->dosing sampling Serial Blood Sampling dosing->sampling analysis Sample Analysis (RIA, LC/MS) sampling->analysis pk_pd_analysis Pharmacokinetic and Pharmacodynamic Analysis analysis->pk_pd_analysis data_interpretation Data Interpretation and Reporting pk_pd_analysis->data_interpretation

Caption: A typical experimental workflow for pharmacokinetic and pharmacodynamic studies of this compound.

Pharmacodynamics: Dose-Response and Biological Effects

The primary pharmacodynamic effect of this compound is the regulation of calcium and phosphate levels. It achieves this by increasing intestinal calcium and phosphate absorption, promoting renal calcium reabsorption, and modulating bone turnover. A key dose-limiting toxicity is hypercalcemia, which is a sensitive indicator of excessive dosing in animal models.[13]

In dogs, there appears to be a narrow margin between the dose required for therapeutic efficacy (e.g., suppression of PTH) and the dose that induces hypercalcemia.[13] Studies in rats have also demonstrated a dose-dependent effect on intestinal calcium uptake.[8] Furthermore, this compound has been shown to have antiproliferative effects in various tumor models, often at doses higher than those required for calcium homeostasis.[3][6][14]

Conclusion

This technical guide provides a consolidated overview of the pharmacokinetics and pharmacodynamics of this compound in key animal models. The presented data and methodologies serve as a valuable resource for the design and interpretation of preclinical studies. A thorough understanding of the ADME properties and dose-response relationships of this compound is essential for its continued development and safe and effective use in a variety of therapeutic applications. Further research is warranted to fill the existing gaps in the literature and to further elucidate the intricate mechanisms underlying its diverse biological effects.

References

Ercalcitriol's Interaction with the Vitamin D Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ercalcitriol (1α,25-dihydroxyvitamin D2), the active form of vitamin D2, is a potent agonist of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a pivotal role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, and immune regulation. This technical guide provides an in-depth analysis of the molecular interaction between this compound and the VDR. It details the binding kinetics, transcriptional activation, and the downstream signaling pathways initiated by this interaction. Furthermore, this guide outlines key experimental protocols for studying the this compound-VDR interaction, offering a comprehensive resource for researchers in the field of endocrinology, molecular biology, and drug development.

Introduction

The Vitamin D Receptor is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. Its primary endogenous ligands are Calcitriol (1α,25-dihydroxyvitamin D3) and this compound (1α,25-dihydroxyvitamin D2). Upon ligand binding, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound, derived from the dietary precursor ergocalciferol (B368823) (vitamin D2), demonstrates a significant interaction with the VDR, initiating a cascade of genomic and non-genomic effects. Understanding the nuances of this interaction is crucial for the development of novel therapeutic agents targeting the VDR for a variety of pathological conditions.

Quantitative Analysis of this compound-VDR Interaction

Quantitative data is essential for a comprehensive understanding of the potency and efficacy of this compound as a VDR agonist. The following table summarizes key quantitative parameters of this compound's interaction with the VDR, in comparison to the well-characterized ligand, Calcitriol.

ParameterThis compound (1α,25-dihydroxyvitamin D2)Calcitriol (1α,25-dihydroxyvitamin D3)Reference(s)
Binding Affinity (Kd/Ki) Equal affinity to Calcitriol~0.1 - 1.0 nM (Kd)[1]
Transcriptional Activation (EC50) Not explicitly reported, but inferred to be similar to Calcitriol due to equal binding affinity.0.65 nM (for CYP24A1 promoter-luciferase in HEK293T cells)[2]

Signaling Pathways

The binding of this compound to the VDR initiates a well-defined signaling cascade, primarily leading to genomic effects through the regulation of gene expression.

Canonical Genomic Signaling Pathway

The primary mechanism of action for this compound is the canonical genomic pathway, which involves the following key steps:

  • Ligand Binding: this compound enters the target cell and binds to the ligand-binding domain (LBD) of the VDR located in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.

  • DNA Binding: The DNA-binding domains (DBDs) of the VDR-RXR heterodimer recognize and bind to specific DNA sequences called Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The ligand-bound VDR-RXR complex recruits a variety of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes by interacting with the basal transcription machinery.

This compound Genomic Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the VDR.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radiolabeled ligand (e.g., [³H]-Calcitriol).

  • Unlabeled this compound and Calcitriol (for comparison).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 5 mM DTT).

  • Wash buffer (e.g., ice-cold PBS with 0.1% BSA).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates with glass fiber filters.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled this compound and Calcitriol. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.

  • Binding Reaction: In a 96-well plate, combine the VDR preparation, the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or Calcitriol). Include wells for total binding (radioligand and VDR only) and non-specific binding (radioligand, VDR, and a high concentration of unlabeled Calcitriol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - VDR - Radioligand - this compound/Calcitriol dilutions Start->PrepareReagents Incubate Incubate to Reach Equilibrium PrepareReagents->Incubate Filter Filter and Wash to Separate Bound from Free Ligand Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Measure->Analyze End End Analyze->End

Workflow for a Competitive Radioligand Binding Assay.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate VDR-mediated gene transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2) that expresses VDR or is co-transfected with a VDR expression vector.

  • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs.

  • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • This compound and Calcitriol.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the VDR expression vector (if necessary), the VDRE-luciferase reporter plasmid, and the control plasmid.

  • Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound or Calcitriol. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity for normalization.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the ligand. Use non-linear regression to determine the EC50 value, which represents the concentration of the ligand that produces 50% of the maximal response.

Luciferase_Reporter_Assay_Workflow Start Start Transfect Co-transfect Cells with: - VDR Expression Vector - VDRE-Luciferase Reporter - Control Reporter Start->Transfect Treat Treat Cells with this compound/ Calcitriol Concentrations Transfect->Treat Incubate Incubate for Gene Expression Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Data Analysis: - Normalize Activity - Determine EC50 Measure->Analyze End End Analyze->End

Workflow for a Luciferase Reporter Gene Assay.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the in-cell interaction between the VDR and its heterodimerization partner, RXR, upon treatment with this compound.

Materials:

  • Cells expressing VDR and RXR.

  • This compound.

  • Lysis buffer (non-denaturing, e.g., RIPA buffer with low detergent concentration).

  • Protease and phosphatase inhibitors.

  • Primary antibodies against VDR and RXR.

  • Control IgG antibody.

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Western blotting reagents and equipment.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing (Optional): Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., VDR).

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the "prey" protein (e.g., RXR) and the "bait" protein (VDR) to confirm the interaction.

CoIP_Workflow Start Start TreatLyse Treat Cells with this compound and Lyse Start->TreatLyse IP Immunoprecipitate with Anti-VDR Antibody TreatLyse->IP Capture Capture Immune Complex with Protein A/G Beads IP->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute WesternBlot Analyze by Western Blot for RXR and VDR Elute->WesternBlot End End WesternBlot->End

Workflow for Co-Immunoprecipitation.

Conclusion

This compound is a potent agonist of the Vitamin D Receptor, exhibiting a binding affinity equal to that of Calcitriol. Its interaction with the VDR triggers a well-defined genomic signaling cascade, leading to the modulation of target gene expression. The experimental protocols detailed in this guide provide a robust framework for the quantitative and qualitative characterization of the this compound-VDR interaction. A thorough understanding of this molecular interplay is fundamental for the rational design and development of novel VDR-targeting therapeutics for a wide range of diseases. Further research is warranted to elucidate the specific quantitative parameters of this compound's activity and to explore the full spectrum of its physiological effects.

References

An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Ercalcitriol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ercalcitriol, the active form of vitamin D2, plays a crucial role in cellular regulation, mirroring the functions of its vitamin D3 analogue, calcitriol (B1668218). Understanding the intricate mechanisms by which this compound enters and traverses the cellular landscape is paramount for leveraging its therapeutic potential. This technical guide provides a comprehensive overview of the cellular uptake and transport pathways of this compound, details the experimental protocols used to elucidate these mechanisms, and presents key quantitative data for comparative analysis. The primary modes of cellular entry include passive diffusion of the free hormone and protein-mediated endocytosis, predominantly through the megalin/cubilin receptor complex and caveolae-dependent pathways. Once intracellular, this compound binds to the Vitamin D Receptor (VDR), initiating a cascade of genomic and non-genomic signaling events that modulate a wide array of physiological processes.

Mechanisms of Cellular Uptake

The cellular uptake of this compound is a multifaceted process involving both passive and active transport mechanisms. The bioavailability of this compound for cellular uptake is largely dictated by its binding to the Vitamin D Binding Protein (DBP) in the circulation, with the small unbound fraction being readily available for passive diffusion.

Passive Diffusion

The "free hormone hypothesis" posits that the unbound, lipophilic this compound molecule can passively diffuse across the phospholipid bilayer of the cell membrane. This process is driven by the concentration gradient of free this compound between the extracellular and intracellular compartments. While a fundamental mechanism, it is now understood to be complemented by more complex, protein-mediated pathways.

Megalin and Cubilin-Mediated Endocytosis

In specific tissues, most notably the renal proximal tubules, the uptake of the DBP-ercalcitriol complex is mediated by a receptor-mediated endocytic process involving the multi-ligand receptors megalin (LRP2) and cubilin.[1][2] Cubilin binds the DBP-ercalcitriol complex, and megalin facilitates the internalization of this entire complex.[3] This pathway is critical for the renal reabsorption and subsequent metabolic activation of vitamin D precursors.[1][2] Dysfunction of these receptors can lead to vitamin D deficiency.[1]

Caveolae-Mediated Endocytosis

Emerging evidence suggests a role for caveolae, specialized lipid raft microdomains in the plasma membrane, in the cellular uptake of vitamin D. Studies on calcitriol have demonstrated that its uptake can be localized to caveolae and that disruption of caveolae function diminishes the rate of uptake.[4] This pathway may be particularly relevant in certain cell types, such as inflammatory breast cancer cells, and is an active area of investigation.[4]

Intracellular Transport and Nuclear Translocation

Upon entering the cell, either through diffusion or endocytosis, this compound is released into the cytoplasm. Its subsequent journey to the nucleus is orchestrated by its high-affinity interaction with the Vitamin D Receptor (VDR).

The binding of this compound to the VDR induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5] This VDR-RXR heterodimer is the transcriptionally active complex that translocates from the cytoplasm to the nucleus.

Quantitative Data on this compound Binding and Kinetics

The following tables summarize key quantitative parameters related to the interaction of this compound with its primary binding partners and its physiological kinetics. Notably, research indicates that this compound and calcitriol exhibit comparable binding affinities for the VDR.

LigandReceptor/ProteinBinding Affinity (Kd)Species/SystemReference
This compound (1,25-dihydroxyvitamin D2)Vitamin D Receptor (VDR)Equal to CalcitriolChick, Rat, Bovine, Pig, Human[6]
Calcitriol (1,25-dihydroxyvitamin D3)Vitamin D Receptor (VDR)Equal to this compoundChick, Rat, Bovine, Pig, Human[6]
MetaboliteParameterValueSpeciesReference
This compound (1,25-dihydroxyvitamin D2)Plasma Half-lifeSimilar to CalcitriolRat[6]
Calcitriol (1,25-dihydroxyvitamin D3)Plasma Half-lifeSimilar to this compoundRat[6]
24-epi-1,25-dihydroxyvitamin D2Plasma Half-life25% shorter than Calcitriol/ErcalcitriolRat[6]
24-epi-1,25-dihydroxyvitamin D2Body Clearance2.8 times faster than Calcitriol/ErcalcitriolRat[6]

Signaling Pathways Activated by this compound

The biological effects of this compound are mediated through the activation of downstream signaling pathways, which can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway

The canonical genomic pathway is initiated by the binding of the this compound-VDR-RXR complex to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This interaction recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription. This intricate process regulates a vast number of genes involved in calcium homeostasis, cell proliferation and differentiation, and immune function.

Genomic_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Ercalcitriol_extra This compound VDR VDR Ercalcitriol_extra->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Coactivators Co-activators VDRE->Coactivators Recruits Gene_Transcription Gene Transcription Modulation Coactivators->Gene_Transcription Initiates

Caption: Genomic signaling pathway of this compound.

Non-Genomic Signaling Pathways

This compound can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are thought to be mediated by a membrane-associated VDR (mVDR) or other cell surface receptors. Activation of these pathways can lead to rapid changes in intracellular calcium levels and the activation of various kinase cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[7]

Non_Genomic_Signaling_Pathway This compound This compound mVDR Membrane VDR (mVDR) This compound->mVDR Binds PLC PLC mVDR->PLC PI3K PI3K mVDR->PI3K MAPK MAPK mVDR->MAPK Calcium Increased Intracellular Ca2+ PLC->Calcium Downstream Downstream Cellular Responses PI3K->Downstream MAPK->Downstream Calcium->Downstream

Caption: Non-genomic signaling pathways of this compound.

Experimental Protocols

The investigation of this compound's cellular uptake and transport relies on a variety of sophisticated experimental techniques. Below are overviews of key methodologies.

Cellular Uptake Assays

Objective: To quantify the uptake of this compound into cultured cells.

Methodology:

  • Cell Culture: Plate target cells (e.g., Caco-2 for intestinal transport, HK-2 for renal transport) in appropriate culture vessels and grow to confluence.

  • Radiolabeling: Utilize radiolabeled this compound (e.g., [³H]-ercalcitriol) to enable sensitive detection.

  • Incubation: Incubate the cells with a known concentration of radiolabeled this compound for various time points at 37°C. Include control incubations at 4°C to assess non-specific binding and passive diffusion.

  • Washing: After incubation, rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysates to determine the amount of this compound taken up per milligram of cellular protein.

Megalin/Cubilin-Mediated Endocytosis Assay

Objective: To visualize and quantify the megalin/cubilin-dependent uptake of the DBP-ercalcitriol complex.

Methodology:

  • Fluorescent Labeling: Conjugate purified DBP with a fluorescent probe (e.g., Alexa Fluor 488).

  • Complex Formation: Incubate the fluorescently labeled DBP with this compound to form the DBP-ercalcitriol complex.

  • Cell Treatment: Treat cells expressing megalin and cubilin (e.g., renal proximal tubule cells) with the fluorescent complex.

  • Inhibitor Control: Include a control group pre-treated with Receptor-Associated Protein (RAP), a known inhibitor of megalin-ligand interactions.

  • Microscopy: Visualize the cellular uptake of the fluorescent complex using confocal microscopy.

  • Flow Cytometry: Quantify the uptake by analyzing the fluorescence intensity of the cell population using flow cytometry.

Caveolae Isolation

Objective: To isolate caveolae-enriched membrane fractions to study the localization of VDR and this compound uptake.

Methodology:

  • Cell Lysis: Lyse cells in a detergent-free buffer (e.g., sodium carbonate buffer, pH 11) to preserve lipid rafts.

  • Homogenization and Sonication: Homogenize and sonicate the cell lysate to shear the plasma membrane.

  • Sucrose (B13894) Density Gradient Ultracentrifugation: Layer the lysate onto a discontinuous sucrose gradient and centrifuge at high speed. Caveolae, being buoyant due to their high lipid content, will float to a characteristic low-density fraction.

  • Fraction Collection: Carefully collect the fractions from the gradient.

  • Western Blot Analysis: Analyze the fractions by Western blotting for the presence of caveolin-1 (B1176169) (a marker protein for caveolae) and VDR to confirm co-localization.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic regions (VDREs) to which the VDR-RXR complex binds.

Methodology:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR to pull down the VDR-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific known VDREs or by next-generation sequencing (ChIP-seq) to identify novel VDR binding sites across the genome.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the activation of downstream signaling pathways, such as PI3K/Akt, upon this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for various time points and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of signaling proteins (e.g., phospho-Akt) and for the total forms of these proteins as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental Workflow Overview

The following diagram provides a logical workflow for investigating the cellular mechanisms of this compound action, from initial uptake to downstream gene regulation.

Experimental_Workflow cluster_uptake Cellular Uptake Analysis cluster_intracellular Intracellular Events cluster_genomic Genomic Response Uptake_Assay Radiolabeled Uptake Assay VDR_Binding VDR Binding Assay Uptake_Assay->VDR_Binding Endocytosis_Assay Fluorescence Endocytosis Assay Endocytosis_Assay->VDR_Binding Caveolae_Isolation Caveolae Isolation Caveolae_Isolation->VDR_Binding Signaling_Analysis Signaling Pathway Analysis (Western Blot) VDR_Binding->Signaling_Analysis ChIP_Assay ChIP-qPCR/ChIP-seq VDR_Binding->ChIP_Assay Gene_Expression Gene Expression Analysis (RT-qPCR/RNA-seq) Signaling_Analysis->Gene_Expression ChIP_Assay->Gene_Expression

Caption: A logical workflow for studying this compound's cellular mechanisms.

Conclusion

The cellular uptake and transport of this compound are sophisticated processes involving a concert of passive diffusion and protein-mediated endocytic pathways. Its intracellular actions, primarily mediated through the VDR, lead to the regulation of a wide array of genes and the activation of rapid, non-genomic signaling cascades. The experimental protocols outlined in this guide provide a robust framework for researchers to further unravel the complexities of this compound's cellular journey. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of novel therapeutic strategies harnessing the potent biological activities of this vital secosteroid hormone.

References

Whitepaper: The Role of Ercalcitriol in the Regulation of Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ercalcitriol, the hormonally active form of Vitamin D (1,25-dihydroxyvitamin D3), is a potent modulator of the innate immune system. Its 'antibiotic' effect is significantly mediated by the direct transcriptional regulation of genes encoding antimicrobial peptides (AMPs), particularly cathelicidin (B612621) (encoded by the CAMP gene) and β-defensin 2 (encoded by the DEFB4 gene).[1] This regulation is crucial for the first line of defense against a variety of pathogens at mucosal surfaces and in the skin.[2][3] The primary mechanism involves the binding of this compound to the nuclear Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR).[1][4] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target AMP genes, initiating their transcription. The efficacy of this pathway is further amplified by synergistic signaling from pathogen recognition receptors, such as Toll-like receptors (TLRs), and is modulated by various cytokines, creating a robust and adaptable antimicrobial response. This whitepaper provides an in-depth technical guide on the signaling pathways, quantitative effects, and experimental methodologies related to the this compound-mediated regulation of AMPs, offering insights for future research and therapeutic development.

Introduction to Antimicrobial Peptides and Vitamin D

The innate immune system provides a rapid, non-specific defense against pathogens. A key component of this system is a family of small, cationic proteins known as antimicrobial peptides (AMPs). The two best-characterized families of AMPs in human skin and epithelial tissues are the defensins and the cathelicidins.

  • Cathelicidins: In humans, there is a single cathelicidin gene, CAMP, which encodes the precursor protein hCAP18. This precursor is proteolytically cleaved to release the active 37-amino acid peptide, LL-37.

  • β-Defensins: Human β-defensin 2 (HBD-2), encoded by the DEFB4 gene, is another critical AMP induced during infection and inflammation.

Both LL-37 and HBD-2 possess broad-spectrum antimicrobial activity against bacteria, viruses, and fungi, primarily by disrupting the integrity of microbial cell membranes. Deficiencies in these peptides are linked to increased susceptibility to infections.

The link between Vitamin D and immunity is not new; cod liver oil, a rich source of Vitamin D, was used to treat tuberculosis in the 19th century. Modern research has elucidated the molecular basis for this connection, revealing that this compound (1,25-dihydroxyvitamin D3 or calcitriol), the active form of Vitamin D, is a direct transcriptional inducer of AMP genes. This discovery has renewed interest in Vitamin D as a key regulator of innate immunity, essential for optimal responses against bacterial and viral infections.

The Core Signaling Pathway: VDR-Mediated Transcriptional Regulation

The genomic actions of this compound are mediated through the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. Immune cells, such as macrophages and dendritic cells, can locally convert the major circulating form of Vitamin D, 25-hydroxyvitamin D (25D), into active this compound in response to pathogenic threats.

The canonical pathway for AMP induction by this compound involves several key steps:

  • Ligand Binding: this compound diffuses into the cell and binds to the VDR in the cytoplasm.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR/RXR complex translocates into the nucleus.

  • DNA Binding: The complex binds to specific DNA sequences, known as Vitamin D Response Elements (VDREs), located in the promoter regions of target genes. Consensus VDREs have been identified in the promoters of the human CAMP and DEFB4 genes.

  • Transcriptional Activation: Upon binding to a VDRE, the VDR/RXR complex recruits a suite of co-activator proteins. These co-activators facilitate the opening of chromatin structure and recruit RNA polymerase II to initiate the transcription of the target AMP gene.

This direct regulatory mechanism is a specific adaptation in primates and is not conserved in other mammals like mice, which lack the corresponding VDRE in the CAMP gene promoter.

VDR_Signaling_Pathway Core this compound-VDR Signaling Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_cyto Cytoplasm cluster_nuc Nucleus 25(OH)D 25-hydroxyvitamin D (Calcifediol) This compound 1,25(OH)2D (this compound) 25(OH)D->this compound Activation VDR VDR This compound->VDR Binds CYP27B1 CYP27B1 (1α-hydroxylase) VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR Dimerizes RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR/RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE (on CAMP/DEFB4 gene) VDR_RXR_nuc->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA AMP mRNA Transcription->mRNA AMP Antimicrobial Peptide (LL-37 / HBD-2) mRNA->AMP Translation (in Cytoplasm) Pathogen_Destruction Pathogen Destruction AMP->Pathogen_Destruction Antimicrobial Action Circulation Circulating 25(OH)D Circulation->25(OH)D

Caption: Core this compound-VDR Signaling Pathway for AMP Induction.

Co-regulatory and Convergent Signaling Pathways

The induction of AMPs by this compound is not a standalone process. Its efficiency is significantly enhanced through crosstalk with other immune signaling pathways, particularly those initiated by pathogen recognition.

Synergy with Toll-Like Receptor (TLR) Signaling

TLRs are pattern recognition receptors that detect molecules broadly shared by pathogens. A critical point of convergence occurs with TLR2/1 signaling. Activation of TLR2/1 by bacterial lipoproteins has been shown to upregulate the expression of both VDR and CYP27B1 (the gene for the enzyme that produces this compound). This creates a powerful positive feedback loop:

  • A pathogen is detected by TLR2/1.

  • TLR signaling increases the cell's machinery to both synthesize this compound (via CYP27B1) and respond to it (via VDR).

  • The locally produced this compound then strongly induces AMP gene expression, enhancing the cell's ability to clear the infection.

This synergistic mechanism ensures that a robust antimicrobial response is mounted specifically at the site of infection.

Modulation by Cytokines

Cytokines released during an immune response also modulate the Vitamin D-AMP pathway.

  • Interleukin-1β (IL-1β): While this compound alone can induce cathelicidin, the induction of human β-defensin 2 often requires co-stimulation from inflammatory signals like TLR activation and IL-1β.

  • Interleukin-15 (IL-15): This cytokine has been shown to be required for the TLR2/1-mediated induction of cathelicidin and is sufficient to activate the Vitamin D pathway in macrophages.

  • Interleukin-17A (IL-17A): In human keratinocytes, IL-17A enhances CAMP gene expression through the MEK-ERK pathway, but this action is dependent on the presence of this compound.

Convergent_Pathways Convergent Signaling for AMP Regulation cluster_stimuli cluster_pathways Intracellular Signaling cluster_vdr_axis Vitamin D Axis Pathogen Pathogen (e.g., Bacteria) TLR TLR2/1 Activation Pathogen->TLR Cytokines Cytokines (IL-1β, IL-17A) Cytokine_R Cytokine Receptor Activation Cytokines->Cytokine_R NFkB NF-κB / MAPK Pathways TLR->NFkB Cytokine_R->NFkB VDR_Gene VDR Gene Expression NFkB->VDR_Gene Upregulates CYP27B1_Gene CYP27B1 Gene Expression NFkB->CYP27B1_Gene Upregulates AMP_Gene CAMP / DEFB4 Gene Expression NFkB->AMP_Gene Co-stimulates VDR_Pathway Core this compound/VDR Signaling VDR_Gene->VDR_Pathway Enhances Response CYP27B1_Gene->VDR_Pathway Increases This compound VDR_Pathway->AMP_Gene Directly Induces AMP Antimicrobial Peptide Production AMP_Gene->AMP

Caption: Convergence of TLR, Cytokine, and Vitamin D Pathways.

Quantitative Analysis of this compound-Induced AMP Expression

The induction of AMPs by this compound is a concentration-dependent process that varies significantly across different cell types and states (e.g., healthy vs. diseased, infected vs. uninfected). The following tables summarize key quantitative data from published studies.

Table 1: Effect of this compound on CAMP Gene Expression in Cancer Cell Lines

Cell Line Phenotype This compound Efficacy (Fold Change over Control) This compound Potency (EC50) Reference
ERα+ (e.g., MCF7) Estrogen Receptor Positive < 10 Not specified
ERα- (e.g., HCC1806) Triple Negative > 70 2.13 nM
SUM-229PE ERα-/EGFR+ > 70 70.8 nM

| IDC (Primary Culture) | ERα- | > 70 | 17.1 nM | |

Summary: this compound stimulates CAMP gene expression in a dose-dependent manner regardless of cell phenotype, but its efficacy is notably lower in ERα+ cells compared to ERα- cells. Potency varies, with the triple-negative HCC1806 cell line showing the highest sensitivity.

Table 2: Effect of Vitamin D Metabolites on CAMP Expression in THP-1 Macrophages

Cell State Treatment Fold Change in CAMP Expression Reference
Uninfected Calcitriol (B1668218) ~5.24
Uninfected Calcifediol (B1668214) (25D) ~3.29
MAP-infected* Calcitriol ~3.0

| MAP-infected* | Calcifediol (25D) | No significant change | |

*Mycobacterium avium subsp. paratuberculosis Summary: In uninfected macrophages, both calcitriol and its precursor calcifediol upregulate CAMP expression, with calcitriol being more potent. However, following MAP infection, the inductive capacity of calcifediol is lost, while calcitriol still significantly increases CAMP expression, highlighting its crucial role during active infection.

Table 3: Regulation of AMPs in Other Cell Types

Cell Type Condition Treatment Effect on AMP Expression Reference
Intestinal Epithelial Cells Salmonella-infected This compound Enhancement of hBD-2 mRNA and protein
Macrovascular Endothelial Cells LPS-stimulated This compound Decrease in HBD-2 expression (p < 0.01)

| Macrovascular Endothelial Cells | LPS-stimulated | this compound | No effect on LL-37 expression | |

Summary: The regulatory effect of this compound on AMPs is highly context- and cell-type-specific. It enhances hBD-2 in Salmonella-infected intestinal cells but suppresses it in LPS-stimulated endothelial cells, suggesting a complex immunomodulatory role beyond simple induction.

VDR-Independent Regulation of Antimicrobial Peptides

While the VDR-dependent pathway is primary, other mechanisms can regulate AMP expression. Notably, cathelicidin expression can be induced by endoplasmic reticulum (ER) stress in a VDR-independent manner. This pathway is observed in epithelial cells but not myeloid cells and involves the activation of NF-κB, which in turn leads to the activation of CCAAT/enhancer-binding protein α (C/EBPα) via MAP kinase signaling. This ER stress-mediated pathway provides a parallel, complementary mechanism to ensure AMP production during cellular stress caused by infection or injury, even if VDR signaling is compromised.

VDR_Independent_Pathway VDR-Independent CAMP Regulation via ER Stress Stressors ER Stressors (e.g., Thapsigargin, Infection, UV) ER_Stress ER Stress Response Stressors->ER_Stress NFkB_MAPK NF-κB / MAPK Activation ER_Stress->NFkB_MAPK CEBPa C/EBPα Activation NFkB_MAPK->CEBPa CAMP_Gene CAMP Gene Transcription CEBPa->CAMP_Gene

Caption: VDR-Independent CAMP Regulation via ER Stress.

Key Experimental Methodologies

Studying the effects of this compound on AMP expression requires a combination of molecular and cellular biology techniques.

Cell Culture and Treatment
  • Cell Lines: Common models include human keratinocyte lines (e.g., HaCaT), myeloid leukemia cell lines (e.g., U937, HL-60), breast cancer cell lines (e.g., MCF7, HCC1806), and primary cultured cells.

  • Treatment Protocol: Cells are typically cultured to a specific confluency and then incubated with varying concentrations of this compound (e.g., 1 nM to 100 nM) for a set period (e.g., 24 to 48 hours). Paired vehicle-treated (e.g., ethanol) cultures serve as controls.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA is isolated from cell lysates using standard commercial kits.

  • cDNA Synthesis: Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative PCR: Real-time PCR (qPCR) is performed using specific primers for target genes (CAMP, DEFB4) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression is often calculated using the ΔΔCt method to determine the fold change in treated vs. control cells.

Protein Expression Analysis
  • Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the AMP (e.g., anti-LL-37) to quantify protein levels.

  • ELISA/Radioimmunoassay: The concentration of secreted AMPs in cell culture supernatants or clinical samples (e.g., plasma) can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA) or radioimmunoassays.

Promoter Activity Assays
  • Luciferase Reporter Constructs: To confirm the direct transcriptional regulation via a VDRE, a reporter plasmid is constructed where the promoter region of the AMP gene (containing the putative VDRE) is placed upstream of a luciferase gene.

  • Transfection and Analysis: The reporter construct is transfected into cells. The cells are then treated with this compound. The transcriptional activity of the promoter is measured by quantifying the light produced by the luciferase enzyme. A significant increase in luminescence in treated cells confirms that this compound activates the promoter. Deletion or mutation of the VDRE in the construct should abolish this response.

Experimental_Workflow Typical Experimental Workflow for Gene Expression Analysis cluster_treatment Cell Treatment Start Start Cell_Culture 1. Cell Culture (e.g., HaCaT Keratinocytes) Start->Cell_Culture Treatment 2. Treatment Application Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Harvest 4. Cell Harvesting & Lysis Incubation->Harvest RNA_Extraction 5. Total RNA Extraction Harvest->RNA_Extraction cDNA_Synth 6. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synth qPCR 7. Real-Time qPCR (Primers for CAMP, GAPDH) cDNA_Synth->qPCR Data_Analysis 8. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Result Result: Fold Change in CAMP Expression Data_Analysis->Result End End Result->End This compound This compound (e.g., 10 nM) This compound->Treatment Vehicle Vehicle Control (e.g., Ethanol) Vehicle->Treatment

Caption: Typical Experimental Workflow for Gene Expression Analysis.

Implications for Drug Development and Research

The direct link between this compound and the expression of key antimicrobial peptides presents significant therapeutic opportunities.

  • Boosting Innate Immunity: Vitamin D supplementation or treatment with VDR agonists could be explored as a strategy to enhance antimicrobial defenses, particularly in populations with Vitamin D deficiency who are at higher risk of infections like tuberculosis and respiratory tract infections.

  • Adjunctive Therapy: this compound or its less calcemic analogs could serve as adjunctive therapies alongside conventional antibiotics, potentially reducing the required antibiotic dose and combating antibiotic resistance.

  • Topical Applications: For skin disorders characterized by impaired AMP production and recurrent infections (e.g., atopic dermatitis), topical VDR agonists may help restore the skin's natural antimicrobial barrier.

Future research should focus on:

  • Elucidating the tissue-specific and context-dependent factors that modulate the VDR-AMP axis.

  • Developing VDR agonists with potent immunomodulatory effects but minimal impact on systemic calcium metabolism (hypercalcemia).

  • Conducting well-designed, placebo-controlled clinical trials to determine the efficacy of Vitamin D supplementation in preventing and treating various infectious diseases.

Understanding the intricate regulation of antimicrobial peptides by this compound is paramount for leveraging the Vitamin D endocrine system to develop novel host-directed therapies against a wide range of pathogens.

References

Methodological & Application

Application Note: Quantification of Ercalcitriol in Human Serum by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol, the 1α,25-dihydroxyvitamin D2 metabolite, is the biologically active form of vitamin D2. Its quantification in serum is crucial for assessing vitamin D status, particularly in individuals supplemented with ergocalciferol (B368823) (vitamin D2), and for research in various physiological and pathological conditions. This application note provides a detailed protocol for the quantification of this compound in human serum samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method involves a liquid-liquid extraction (LLE) procedure for sample cleanup and an isocratic HPLC method for the separation and quantification of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from human serum, minimizing matrix effects and concentrating the analyte.

Materials:

  • Human serum samples

  • Acetonitrile (ACN), HPLC grade

  • Hexane (B92381), HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation: To 500 µL of serum sample in a glass tube, add 500 µL of acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.

  • Liquid-Liquid Extraction: Add 2 mL of hexane to the supernatant.

  • Extraction: Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clear phase separation.

  • Collection of Organic Phase: Transfer the upper hexane layer to a new clean tube.

  • Repeat Extraction: Repeat the extraction step (5-8) one more time with an additional 2 mL of hexane and combine the hexane fractions.

  • Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the HPLC mobile phase and vortex for 30 seconds. The sample is now ready for HPLC analysis.

HPLC-UV Analysis

This section details the chromatographic conditions for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm
Injection Volume 50 µL
Run Time 20 minutes

Calibration: Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from 10 to 500 pg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following tables summarize the expected quantitative data for the validation of this method. These values are based on typical performance characteristics for HPLC-UV analysis of vitamin D metabolites.[1][2]

Table 1: Linearity and Range

AnalyteLinearity Range (pg/mL)Correlation Coefficient (r²)
This compound10 - 500≥ 0.995

Table 2: Precision and Accuracy

Quality Control SampleConcentration (pg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (%)
Low QC30< 15%< 15%85 - 115%
Medium QC150< 15%< 15%85 - 115%
High QC400< 15%< 15%85 - 115%

Table 3: Recovery and Limits of Detection/Quantification

ParameterValue
Recovery > 85%
Limit of Detection (LOD) ~3 pg/mL
Limit of Quantification (LOQ) ~10 pg/mL

Visualizations

Signaling Pathway

ercalcitriol_signaling This compound This compound (1α,25(OH)₂D₂) VDR Vitamin D Receptor (VDR) This compound->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates ercalcitriol_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Serum 500 µL Serum Add_ACN Add 500 µL Acetonitrile Serum->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge1 Centrifuge (4000 rpm, 10 min) Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_Hexane Add 2 mL Hexane Supernatant->Add_Hexane Vortex2 Vortex (2 min) Add_Hexane->Vortex2 Centrifuge2 Centrifuge (3000 rpm, 5 min) Vortex2->Centrifuge2 Hexane_layer Collect Hexane Layer Centrifuge2->Hexane_layer Repeat_Hexane Repeat Hexane Extraction Hexane_layer->Repeat_Hexane Evaporate Evaporate to Dryness Repeat_Hexane->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject 50 µL into HPLC Reconstitute->Inject HPLC C18 Column Methanol:Water (85:15) 1.0 mL/min, 30°C Inject->HPLC Detect UV Detection at 265 nm HPLC->Detect Quantify Quantify using Calibration Curve Detect->Quantify

References

Application Notes and Protocols for Ercalcitriol Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of ercalcitriol, the active form of vitamin D, in preclinical mouse models of cancer. The information compiled is based on established scientific literature and is intended to guide researchers in designing and executing robust in vivo studies to evaluate the anti-cancer efficacy of this compound.

Data Summary: this compound Administration Parameters in Mouse Cancer Models

The following table summarizes key quantitative data from various studies on the administration of this compound in different mouse models of cancer. This allows for easy comparison of dosages, administration routes, and their effects on tumor growth and serum calcium levels.

Mouse ModelCancer TypeThis compound DosageAdministration Route & FrequencyVehicleTumor Growth InhibitionSerum Calcium IncreaseCitation
Immunocompromised mice with MCF-7 xenograftsBreast Cancer0.025, 0.05, or 0.1 µ g/mouse Intraperitoneal (i.p.), 3 times/weekNot specified>50% shrinkageModest but statistically significant at 0.05 µg and 0.1 µg[1][2]
Intact female nude mice with MCF-7 xenograftsBreast Cancer0.05 µ g/mouse i.p., 3 times/weekNot specified~60% lower tumor volume after 4 weeksNot specified[2]
FVB/N mice with MMTV-Wnt1 orthotopic tumorsBreast Cancer50 ng/mouse (0.05 µ g/mouse )i.p., 3 times/week0.1% ethanol (B145695) in PBS~66% lower tumor volume at endpointNot specified[3]
Immunocompromised mice with MCF-7 xenograftsBreast Cancer0.025, 0.05, and 0.1 µ g/mouse i.p., 3 times/weekNot specified~50% to 70% decrease in tumor volumeNo significant changes at suboptimal concentrations[4]
Syngeneic C57BL/6 mice with AXT osteosarcoma xenograftsOsteosarcoma1 µg/kg and 31.4 µg/kgi.p., once a day on specific daysNormal salineSignificant decrease in primary tumor weightYes, with body weight loss
Nude mice with 2008 ovarian cancer xenograftsOvarian Cancer0.5 µg/kgi.p., once a day for 7 daysSesame oilSignificant inhibition of tumor growthNot specified
Young and aged ovariectomized mice with 4T1 mammary gland cancerBreast Cancer0.5 µg/kgSubcutaneous, 3 times/weekNot specifiedVaried with age and tumor microenvironmentNot specified
BALB/c mice with 4T1 or 67NR tumors; C57BL/6 mice with E0771 tumorsBreast Cancer1 µg/kgOral gavage, 3 times/weekNot specifiedTransient inhibition of 67NR tumors; accelerated 4T1 metastasisIncreased in C57BL/6 mice

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Breast Cancer Xenograft Model

This protocol is based on studies using MCF-7 human breast cancer cells in immunocompromised mice.

1. Materials:

  • This compound (Calcitriol)
  • Vehicle: 0.1% ethanol in sterile phosphate-buffered saline (PBS) or normal saline
  • MCF-7 human breast cancer cells
  • Immunocompromised female mice (e.g., nude mice)
  • Matrigel (optional, for cell suspension)
  • Calipers for tumor measurement
  • Sterile syringes and needles

2. Tumor Cell Implantation:

  • Culture MCF-7 cells under standard conditions.
  • Harvest cells and resuspend in a 1:1 mixture of culture medium and Matrigel.
  • Inject approximately 1.5 x 10^5 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
  • Allow tumors to establish and grow to a palpable size (e.g., ~70 mm³).

3. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in 100% ethanol and store at -20°C.
  • On the day of injection, dilute the stock solution with sterile PBS to the desired final concentration (e.g., 0.05 µg in 100 µL of 0.1% ethanol in PBS).

4. Administration Protocol:

  • Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
  • A common regimen is to inject three times a week (e.g., Monday, Wednesday, Friday).
  • Continue treatment for the desired duration, typically 4 weeks or more.

5. Monitoring and Endpoints:

  • Measure tumor dimensions weekly using calipers and calculate tumor volume using the formula: (length x width²) / 2.
  • Monitor the body weight of the mice weekly to assess toxicity.
  • At the end of the study, collect blood via cardiac puncture for serum calcium analysis.
  • Euthanize mice and harvest tumors for further analysis (e.g., weight, gene expression).

Protocol 2: Oral Gavage Administration of this compound in a Syngeneic Breast Cancer Model

This protocol is adapted from studies using 4T1 and 67NR murine breast cancer cells in BALB/c mice.

1. Materials:

  • This compound
  • Vehicle for oral gavage (e.g., corn oil)
  • 4T1 or 67NR murine breast cancer cells
  • Female BALB/c mice
  • Oral gavage needles
  • Calipers, syringes, and needles

2. Tumor Cell Implantation:

  • Culture 4T1 or 67NR cells.
  • Inject cancer cells orthotopically into the mammary fat pad.

3. Preparation of this compound for Gavage:

  • Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 µg/kg body weight).

4. Administration Protocol:

  • Begin treatment 7 days after cancer cell inoculation.
  • Administer the this compound solution or vehicle control orally using a gavage needle.
  • The dosing frequency is typically three times a week.

5. Monitoring and Endpoints:

  • Monitor tumor growth and body weight regularly.
  • At the study endpoint, collect blood and harvest tumors and other organs (e.g., lungs for metastasis analysis) for further investigation.

Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway in Cancer

This compound exerts its anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The binding of this compound to VDR leads to a cascade of molecular events that can inhibit cell proliferation, promote apoptosis, and suppress inflammation and angiogenesis.

VDR_Signaling_Pathway cluster_cell Cancer Cell cluster_effects Cellular Effects This compound This compound (1,25(OH)2D3) VDR Vitamin D Receptor (VDR) This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Expression Target Gene Transcription VDRE->Gene_Expression Regulates Proliferation ↓ Proliferation Gene_Expression->Proliferation Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Differentiation ↑ Differentiation Gene_Expression->Differentiation Inflammation ↓ Inflammation Gene_Expression->Inflammation Angiogenesis ↓ Angiogenesis Gene_Expression->Angiogenesis

Caption: this compound binds to the VDR, leading to gene regulation and anti-cancer effects.

Experimental Workflow for In Vivo this compound Efficacy Studies

The following diagram outlines a typical workflow for assessing the anti-tumor activity of this compound in a mouse xenograft model.

Experimental_Workflow Start Start: Cancer Cell Culture Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Start->Implantation Tumor_Growth Tumor Establishment (Allow tumors to reach palpable size) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration (e.g., i.p., 3x/week) Randomization->Treatment Monitoring Weekly Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint After defined period (e.g., 4 weeks) Analysis Data Collection & Analysis: - Final Tumor Volume & Weight - Serum Calcium - Biomarker Analysis Endpoint->Analysis

Caption: Workflow for evaluating this compound's anti-cancer efficacy in mouse models.

This compound's Interaction with Wnt/β-catenin Signaling

In some cancer models, such as MMTV-Wnt1-driven breast cancer, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell self-renewal.

Wnt_Signaling_Interaction This compound This compound VDR VDR This compound->VDR Wnt_Pathway Wnt/β-catenin Pathway VDR->Wnt_Pathway Inhibits Target_Genes Wnt Target Genes (e.g., Axin2, Lef1) Wnt_Pathway->Target_Genes Activates TIC_SelfRenewal Tumor-Initiating Cell Self-Renewal & Proliferation Target_Genes->TIC_SelfRenewal Promotes

Caption: this compound inhibits the Wnt/β-catenin pathway, reducing tumor-initiating cell activity.

References

Application Notes and Protocols for In Vitro Osteoblast Differentiation Using Ercalcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol, the 1α,25-dihydroxy form of vitamin D2, is a potent regulator of calcium and phosphate (B84403) homeostasis and plays a crucial role in bone metabolism. In vitro, this compound is a key factor used to induce the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cell lines into mature, mineralizing osteoblasts. These application notes provide detailed protocols and supporting data for utilizing this compound to study osteogenesis in a laboratory setting. Understanding the mechanisms of this compound-induced osteoblast differentiation is vital for research in bone regeneration, osteoporosis, and the development of novel anabolic agents.[1][2][3]

The differentiation of osteoblasts is a multi-stage process that begins with the commitment of MSCs to the osteoprogenitor lineage, followed by proliferation and maturation into pre-osteoblasts.[4] These immature cells then synthesize and secrete components of the bone matrix, which subsequently undergoes mineralization.[4] this compound promotes the expression of key osteogenic markers at both early and late stages of differentiation, including alkaline phosphatase (ALP), collagen type I (Col-I), osteopontin (B1167477) (OPN), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN).

Mechanism of Action

This compound exerts its effects by binding to the nuclear vitamin D receptor (VDR). This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism through which this compound regulates osteoblast function and promotes bone formation.

Several key signaling pathways are implicated in this compound-induced osteoblast differentiation:

  • RANKL/OPG Pathway: this compound stimulates osteoblasts to express Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). RANKL is a critical cytokine for osteoclast differentiation and activation. Osteoblasts also produce osteoprotegerin (OPG), a decoy receptor that binds to RANKL and prevents it from activating osteoclasts. By modulating the RANKL/OPG ratio, this compound plays a pivotal role in the coupling of bone formation and resorption.

  • Wnt/β-catenin Pathway: The canonical Wnt signaling pathway is a critical regulator of bone mass and osteoblast differentiation. Evidence suggests that the anabolic effects of calcitriol (B1668218) may be associated with osteoclast-derived Wnt10b secretion, which in turn promotes osteoblast function.

  • BMP Signaling: Bone Morphogenetic Proteins (BMPs) are potent inducers of osteoblast differentiation. This compound can influence BMP signaling pathways, such as the BMP-Smad1 pathway, to regulate osteogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on osteoblast differentiation markers as reported in various in vitro studies. These data demonstrate the dose-dependent and time-dependent effects of this compound on key indicators of osteogenesis.

Table 1: Effect of this compound on Osteoblast-like Cell Proliferation

Cell TypeThis compound ConcentrationTreatment DurationProliferation Effect
Rat bone marrow-derived osteoblast-like cells0.1 nM24 and 48 hours~40% increase in cell number compared to control
Rat bone marrow-derived osteoblast-like cells60 nM24 and 48 hoursSignificant reduction in cell number compared to control

Data synthesized from a study by Katica & Tepeköy (2020)

Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity

Cell TypeThis compound ConcentrationTreatment DurationEffect on ALP Activity
MC3T3-E1 cells10⁻¹⁰ M, 10⁻¹² M, 10⁻¹⁴ M7 and 14 daysSignificant increase compared to control
MC3T3-E1 cellsHigher concentrations7 and 14 daysLower ALP activity compared to lower concentrations
Periodontal Ligament Stem Cells (PDLSCs)Not specified28 daysHighest ALP activity in the group supplemented with calcitriol

Data from studies by Lee et al. (2018) and Soheilifar et al. (2016)

Table 3: Effect of this compound on Osteogenic Gene Expression

Cell TypeThis compound ConcentrationTreatment DurationUpregulated Genes
Human Mesenchymal Stem Cells (MSCs)Not specifiedNot specifiedALP, TGF-β1, OPN, SPP1, BSP, OCN
Human Periodontium Cells10⁻⁸ M2 weeksCbfa1, OPN

Data from a study by Chou et al. (2017)

Experimental Protocols

The following are detailed protocols for inducing and assessing osteoblast differentiation in vitro using this compound.

Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol describes the general procedure for differentiating MSCs into osteoblasts using an this compound-supplemented osteogenic medium.

Materials:

  • Human or mouse Mesenchymal Stem Cells (MSCs)

  • Basal Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Osteogenic Induction Medium (prepare fresh):

    • Basal Medium

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µg/mL Ascorbic Acid

    • This compound (desired concentration, e.g., 10⁻⁸ M)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Multi-well culture plates

Procedure:

  • Cell Seeding: Plate MSCs in multi-well plates at a density of 2-5 x 10⁴ cells/cm² in Basal Medium.

  • Cell Adhesion: Culture the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Induction of Differentiation: Aspirate the Basal Medium and replace it with the freshly prepared Osteogenic Induction Medium containing this compound.

  • Medium Change: Replace the medium every 2-3 days for the duration of the experiment (typically 14-28 days).

  • Assessment of Differentiation: At desired time points (e.g., day 7, 14, 21, 28), harvest the cells for analysis of osteogenic markers as described in the subsequent protocols.

Protocol 2: Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be measured colorimetrically.

Materials:

  • Differentiated cell cultures (from Protocol 1)

  • PBS

  • Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Wash the cell layers twice with PBS. Add Cell Lysis Buffer and incubate for 10 minutes on ice. Scrape the cells and collect the lysate.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Assay: Add a small volume of the supernatant (cell lysate) to a 96-well plate. Add the pNPP substrate solution and incubate at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the Stop Solution.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Protocol 3: Alizarin Red S Staining for Mineralization

Alizarin Red S is a dye that specifically binds to calcium deposits in the mineralized matrix, a hallmark of late-stage osteoblast differentiation.

Materials:

  • Differentiated cell cultures (from Protocol 1, typically after 21-28 days)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Deionized water

  • Alizarin Red S (ARS) Staining Solution (2% w/v, pH 4.1-4.3)

Procedure:

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the fixed cells three times with deionized water.

  • Staining: Add the ARS Staining Solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking.

  • Washing: Aspirate the staining solution and wash the wells four to five times with deionized water to remove excess stain.

  • Visualization: Visualize the red-orange mineralized nodules under a microscope.

  • Quantification (Optional): To quantify the mineralization, the stain can be extracted by adding 10% acetic acid, followed by heating and neutralization with 10% ammonium (B1175870) hydroxide. The absorbance of the extracted stain can then be measured at 405 nm.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

This protocol allows for the quantification of mRNA levels of key osteogenic marker genes.

Materials:

  • Differentiated cell cultures (from Protocol 1)

  • RNA extraction kit (e.g., TRIzol reagent)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., RUNX2, ALP, COL1A1, OCN, VDR) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: At desired time points, wash the cells with PBS and lyse them directly in the culture dish using an appropriate RNA extraction reagent according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Visualizations

The following diagrams illustrate the key signaling pathways involved in this compound-induced osteoblast differentiation and a typical experimental workflow.

Ercalcitriol_Signaling_Pathway This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Osteogenic_Genes Osteogenic Genes (ALP, OCN, etc.) Gene_Transcription->Osteogenic_Genes Differentiation Osteoblast Differentiation & Mineralization Gene_Transcription->Differentiation Nucleus Nucleus Cytoplasm Cytoplasm

Caption: Genomic signaling pathway of this compound in osteoblasts.

Osteoblast_Differentiation_Workflow start Start: Mesenchymal Stem Cells (or Pre-osteoblasts) culture Culture in Osteogenic Medium + this compound start->culture timeline Time Points: Day 7, 14, 21, 28 culture->timeline early_markers Early Differentiation Markers timeline->early_markers Early Stage late_markers Late Differentiation Markers timeline->late_markers Late Stage alp_assay ALP Activity Assay early_markers->alp_assay gene_expression1 qRT-PCR (Runx2, ALP) early_markers->gene_expression1 end Endpoint: Mature Mineralizing Osteoblasts alp_assay->end gene_expression1->end mineralization Alizarin Red S Staining late_markers->mineralization gene_expression2 qRT-PCR (OCN, BSP) late_markers->gene_expression2 mineralization->end gene_expression2->end

Caption: Experimental workflow for osteoblast differentiation.

References

Application of Ercalcitriol in Periodontal Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Periodontal disease is a chronic inflammatory condition characterized by the destruction of the supporting tissues of the teeth, including the periodontal ligament and alveolar bone.[1] Ercalcitriol, the biologically active form of vitamin D (1α,25-dihydroxyvitamin D3), has emerged as a promising therapeutic agent in periodontal research due to its multifaceted roles in bone metabolism, immune modulation, and anti-inflammatory responses.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound in the context of periodontal disease.

Mechanism of Action

This compound exerts its effects through the vitamin D receptor (VDR), a nuclear transcription factor present in various cells, including those in periodontal tissues.[3][4] Its therapeutic potential in periodontal disease stems from its ability to:

  • Modulate Bone Metabolism: this compound plays a crucial role in regulating the balance between bone resorption and formation. It influences the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/Osteoprotegerin (OPG) system, a key pathway in osteoclastogenesis. By modulating the RANKL/OPG ratio, this compound can inhibit excessive alveolar bone resorption, a hallmark of periodontitis.

  • Exert Anti-Inflammatory Effects: this compound can suppress the production of pro-inflammatory cytokines such as IL-1, IL-6, and IL-17 in periodontal tissues. It has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation.

  • Exhibit Antimicrobial Properties: this compound has been demonstrated to inhibit the growth of key periodontal pathogens like Porphyromonas gingivalis. It can also enhance the host's innate immune response by inducing the expression of antimicrobial peptides like cathelicidin (B612621) (LL-37).

  • Promote Autophagy: Recent studies suggest that this compound can enhance autophagy in gingival epithelial cells, a cellular self-cleaning process that can help eliminate intracellular pathogens like P. gingivalis and attenuate inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of this compound in periodontal disease research.

Table 1: In Vitro Studies - this compound Effects on Periodontal Pathogens and Cells

Cell TypePathogen/StimulusThis compound ConcentrationKey FindingsReference(s)
KB cells, U937 cellsPorphyromonas gingivalisDose-dependentDecreased the number of live internalized P. gingivalis by promoting autophagy.
Human MonocytesPorphyromonas gingivalis3.125 to 6.25 μg/mLMinimal inhibitory concentrations against P. gingivalis. Dose-dependently prevented P. gingivalis-induced NF-κB activation.
Human Periodontal Ligament Cells (HPDLCs)IL-1βNot specifiedInhibited the release of IL-6, IL-8, CCL20, CXCL10, and MMP-3. Inhibited JNK phosphorylation and IκB-α degradation.
Human Periodontal Ligament Cells (hPDLCs)P. gingivalis LPS, Pam3CSK40 to 10 nMThe vitamin D3-induced increase of osteocalcin (B1147995) and osteopontin (B1167477) expression was significantly decreased under inflammatory conditions.

Table 2: In Vivo Studies - this compound Effects in Animal Models of Periodontitis

Animal ModelPeriodontitis InductionThis compound AdministrationKey FindingsReference(s)
RatsLipopolysaccharide (LPS) injectionNot specifiedDecreased alveolar bone loss, inflammatory cell infiltration, and osteoclast number. Suppressed bone resorption activity by decreasing RANKL and increasing OPG expression.
Rats with Type 2 DiabetesLigation and P. gingivalis inoculationIntraperitoneal injectionAttenuated gingival inflammatory responses by promoting autophagy. Rescued the decrease of the antibacterial peptide LL-37.
MiceLigature-induced periodontitis (LIP)Daily topical treatmentReduced ligature-induced bone loss and inflammation. Stimulated the production of specialized pro-resolving mediators (SPMs).
Vitamin D deficient ratsSurgical defect in maxilla and mandibleSingle local application soaked in collagenDid not significantly enhance bone regeneration compared to the control group.
1α(OH)ase-/- mice (1,25(OH)2D deficient)Genetic modificationNot applicableAccelerated alveolar bone loss by inhibiting osteoblastic bone formation and enhancing periodontal tissue degeneration.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound's Effect on P. gingivalis Internalization in Epithelial Cells

This protocol is based on the methodology to assess the impact of this compound on the survival of intracellular bacteria.

1. Cell Culture:

  • Culture human oral epithelial cells (e.g., KB cells) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Bacterial Culture:

  • Culture Porphyromonas gingivalis (e.g., ATCC 33277) under anaerobic conditions (85% N2, 10% H2, 5% CO2) at 37°C in a suitable broth (e.g., tryptic soy broth supplemented with yeast extract, hemin, and menadione).

3. Infection Assay:

  • Seed epithelial cells in 24-well plates and grow to confluence.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) for 24 hours.
  • Wash the cells with phosphate-buffered saline (PBS).
  • Infect the cells with P. gingivalis at a multiplicity of infection (MOI) of 100 for 90 minutes.
  • Wash the cells three times with PBS to remove non-adherent bacteria.
  • Treat with an antibiotic that does not penetrate eukaryotic cells (e.g., metronidazole (B1676534) and gentamicin) for 1 hour to kill extracellular bacteria.
  • Lyse the cells with sterile distilled water.
  • Plate serial dilutions of the lysate on blood agar (B569324) plates and incubate anaerobically to determine the number of viable intracellular bacteria (colony-forming units, CFU).

4. Data Analysis:

  • Compare the CFU counts between this compound-treated and untreated control groups.

Protocol 2: In Vivo Evaluation of this compound in a Ligature-Induced Periodontitis Mouse Model

This protocol is adapted from studies using ligature-induced periodontitis models to evaluate therapeutic interventions.

1. Animal Model:

  • Use 8-10 week old male C57BL/6 mice.
  • Acclimatize the animals for at least one week before the experiment.

2. Induction of Periodontitis:

  • Anesthetize the mice.
  • Place a sterile silk ligature (e.g., 5-0) around the second maxillary molar.
  • Ensure the ligature is gently pushed into the gingival sulcus.

3. This compound Treatment:

  • Prepare a topical formulation of this compound in a suitable vehicle (e.g., carboxymethylcellulose).
  • Apply the this compound solution (e.g., 1 µg/kg body weight) or vehicle control topically to the gingival tissues surrounding the ligated tooth daily for a specified period (e.g., 14 days).

4. Assessment of Alveolar Bone Loss:

  • At the end of the experimental period, euthanize the animals.
  • Deflesh the maxillae.
  • Stain the jaws (e.g., with methylene (B1212753) blue) to visualize the cementoenamel junction (CEJ).
  • Measure the distance from the CEJ to the alveolar bone crest (ABC) at multiple sites on the ligated molar using a stereomicroscope with a calibrated probe or through micro-computed tomography (micro-CT) analysis.

5. Histological Analysis:

  • Fix the maxillae in 10% neutral buffered formalin.
  • Decalcify the samples.
  • Embed in paraffin (B1166041) and section the tissues.
  • Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess inflammatory cell infiltration and tissue destruction.
  • Perform tartrate-resistant acid phosphatase (TRAP) staining to identify and quantify osteoclasts.

6. Data Analysis:

  • Compare the alveolar bone loss, inflammatory scores, and osteoclast numbers between the this compound-treated and control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ercalcitriol_mechanism cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Monocyte, Osteoblast) This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Binds to VDR_complex This compound-VDR Complex VDR->VDR_complex Forms complex Nucleus Nucleus VDR_complex->Nucleus Translocates to NF_kB_inhibition Inhibition of NF-κB Pathway Nucleus->NF_kB_inhibition Leads to RANKL_OPG_modulation Modulation of RANKL/OPG Ratio Nucleus->RANKL_OPG_modulation Leads to Antimicrobial_peptides ↑ Antimicrobial Peptides (e.g., LL-37) Nucleus->Antimicrobial_peptides Leads to

Caption: Intracellular signaling pathway of this compound in periodontal tissues.

experimental_workflow_in_vivo Start Start: Animal Model Selection (e.g., Mice) Induction Induction of Periodontitis (Ligature Placement) Start->Induction Treatment Daily Topical Treatment (this compound or Vehicle) Induction->Treatment Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Analysis Analysis Euthanasia->Analysis Bone_Loss Alveolar Bone Loss (Micro-CT / Morphometry) Analysis->Bone_Loss Histology Histological Analysis (H&E, TRAP staining) Analysis->Histology End End: Data Interpretation Bone_Loss->End Histology->End rankl_opg_pathway cluster_cells Cellular Interactions cluster_molecules Molecular Regulation Osteoblast Osteoblast RANKL RANKL Osteoblast->RANKL ↓ Expression OPG OPG Osteoblast->OPG ↑ Expression Osteoclast_Precursor Osteoclast Precursor RANK RANK Osteoclast_Precursor->RANK Expresses Osteoclast Mature Osteoclast Bone_Resorption Alveolar Bone Resorption Osteoclast->Bone_Resorption Causes This compound This compound This compound->Osteoblast Acts on RANKL->RANK Binds to OPG->RANKL Inhibits (Decoy Receptor) RANK->Osteoclast Promotes Differentiation

References

Ercalcitriol as a Therapeutic Agent in Chronic Kidney Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key feature of CKD is the dysregulation of mineral metabolism, including altered vitamin D homeostasis. The kidneys are the primary site for the conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D (Calcitriol), a process that is impaired in CKD.[1][2] This deficiency contributes to secondary hyperparathyroidism (SHPT), renal osteodystrophy, and has been associated with increased cardiovascular morbidity and mortality.[2][3]

Ercalcitriol, the active form of vitamin D2, and more commonly, Calcitriol (active vitamin D3), are used as Vitamin D Receptor Agonists (VDRAs) to address this deficiency.[1][2] Beyond their classical role in calcium and phosphorus homeostasis, VDRAs exhibit pleiotropic effects that may offer renoprotection.[3][4] Experimental studies in various animal models of CKD have demonstrated that Calcitriol can ameliorate kidney injury by reducing proteinuria, inflammation, and fibrosis, as well as protecting podocytes.[5][6] These findings underscore the therapeutic potential of targeting the vitamin D signaling pathway in the management of CKD.

Mechanism of Action

Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes.[7] In the context of CKD, the therapeutic actions of Calcitriol are multifaceted:

  • Regulation of Mineral Metabolism: Calcitriol suppresses the synthesis and secretion of parathyroid hormone (PTH) from the parathyroid glands, a key factor in the development of SHPT.[1] It also enhances the intestinal absorption of calcium and phosphate (B84403) and modulates their renal excretion.[7][8]

  • Anti-proteinuric Effects: Calcitriol has been shown to protect podocytes, the specialized cells of the glomerulus that form the filtration barrier. It upregulates the expression of essential podocyte proteins like nephrin (B609532) and podocin, thereby preserving the integrity of the slit diaphragm and reducing albuminuria.[5]

  • Anti-inflammatory Effects: Calcitriol can suppress the activation of pro-inflammatory pathways, such as the NF-κB pathway.[5] This leads to a reduction in macrophage infiltration (CD68-positive cells) and the expression of pro-inflammatory cytokines like IL-6 and TNF-α in the kidney.[5][6]

  • Anti-fibrotic Effects: Calcitriol can attenuate renal fibrosis by downregulating the expression of pro-fibrotic factors, most notably Transforming Growth Factor-β1 (TGF-β1) and Collagen-1.[5] This helps to reduce the accumulation of extracellular matrix, glomerulosclerosis, and tubulointerstitial fibrosis.[5]

  • Renin-Angiotensin System (RAS) Inhibition: The VDR is a known negative regulator of renin gene expression. By activating the VDR, Calcitriol can suppress the RAS, a critical pathway in the progression of hypertension and kidney disease.[1][9]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of Calcitriol in various CKD models.

Table 1: Effects of Calcitriol on Renal Function and Biochemical Parameters in a 5/6 Subtotal Nephrectomy (SNx) Rat Model

ParameterControl (Sham Operation)SNx + VehicleSNx + Calcitriol (Low Dose)SNx + Calcitriol (High Dose)Reference
Serum Creatinine (B1669602) (mg/dL) Significantly LowerSignificantly HigherHigher than ControlSignificantly Lower than SNx + Vehicle[5]
Serum PTH (pg/mL) NormalElevatedModerately ReducedSignificantly Reduced[10]
Serum Calcium (mg/dL) NormalNormal/Slightly LowNormalIncreased[10]
Serum FGF-23 (pg/mL) NormalElevatedModerately IncreasedSignificantly Increased[10]

Table 2: Effects of Calcitriol on Gene Expression in the Kidney of a 5/6 Subtotal Nephrectomy (SNx) Rat Model

GeneControl (Sham Operation)SNx + VehicleSNx + Calcitriol (High Dose)Reference
Nephrin (mRNA) High ExpressionSignificantly LowerHigher than SNx + Vehicle[5]
Podocin (mRNA) High ExpressionSignificantly LowerHigher than SNx + Vehicle[5]
CD68 (mRNA) Low ExpressionSignificantly HigherSignificantly Lower[5]
IL-6 (mRNA) Low ExpressionSignificantly HigherSignificantly Lower[5]
Collagen-1 (mRNA) Low ExpressionSignificantly HigherSignificantly Lower[5]
TGF-β1 (mRNA) Low ExpressionSignificantly HigherSignificantly Lower[5]

Table 3: Effects of Calcitriol on Histopathological Changes in Different CKD Models

ParameterCKD ModelCKD + VehicleCKD + CalcitriolReference
Glomerulosclerosis Score 5/6 Subtotal NephrectomyHighSignificantly Lower[5]
Tubular Injury Score 5/6 Subtotal NephrectomyHighSignificantly Lower[5]
Interstitial Fibrosis (%) 5/6 Subtotal NephrectomyHighSignificantly Lower[5]
Macrophage Infiltration (ED-1+ cells) Puromycin-induced NephropathyHighSignificantly Lower[6]
Vascular Calcification Adenine-induced CKDLowIncreased (Dose-dependent)[10]

Mandatory Visualization

This compound Signaling Pathway in CKD cluster_blood Bloodstream cluster_cell Renal Cell (e.g., Podocyte, Tubular Cell) cluster_effects Therapeutic Effects This compound This compound/ Calcitriol VDR Vitamin D Receptor (VDR) This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Dimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to (in Nucleus) Anti_Inflammatory Anti-inflammatory (↓ NF-κB, ↓ IL-6) VDRE->Anti_Inflammatory Regulates Gene Transcription Anti_Fibrotic Anti-fibrotic (↓ TGF-β1, ↓ Collagen-1) VDRE->Anti_Fibrotic Regulates Gene Transcription Podocyte_Protection Podocyte Protection (↑ Nephrin, ↑ Podocin) VDRE->Podocyte_Protection Regulates Gene Transcription PTH_Suppression PTH Suppression VDRE->PTH_Suppression Regulates Gene Transcription nucleus Nucleus

Caption: Signaling pathway of this compound in Chronic Kidney Disease.

Experimental Workflow for this compound in 5/6 Nephrectomy Model start Start: Acclimatization of Rats (1 week) surgery1 Stage 1 Surgery: 2/3 Nephrectomy of Left Kidney start->surgery1 recovery1 Recovery (1 week) surgery1->recovery1 surgery2 Stage 2 Surgery: Right Uninephrectomy recovery1->surgery2 recovery2 Recovery & CKD Development (e.g., 2 weeks) surgery2->recovery2 treatment Treatment Initiation: - Vehicle Group - this compound Group (e.g., 0.5 µg/kg/day) recovery2->treatment monitoring Monitoring (e.g., 4-8 weeks): - Body Weight - Blood/Urine Collection treatment->monitoring endpoint Endpoint Analysis: - Renal Function (Creatinine, Proteinuria) - Histopathology (Fibrosis, Inflammation) - Gene/Protein Expression monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for evaluating this compound in a rat 5/6 nephrectomy model.

Experimental Protocols

5/6 Subtotal Nephrectomy (SNx) Rat Model of CKD

This is a widely used surgical model that mimics the progressive nature of human CKD.[7]

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)

  • Surgical instruments (scalpels, forceps, scissors, retractors, sutures)

  • Analgesics (e.g., Buprenorphine)

  • Sterile saline

Procedure:

  • Acclimatization: House rats for at least one week under standard conditions with free access to food and water.

  • Anesthesia: Anesthetize the rat using an appropriate method.

  • Stage 1: Left 2/3 Nephrectomy:

    • Place the rat in a prone position. Make a flank incision to expose the left kidney.

    • Gently exteriorize the kidney and ligate two of the three branches of the renal artery. Alternatively, perform a surgical resection of the upper and lower thirds (poles) of the kidney.[7]

    • Ensure hemostasis before repositioning the kidney.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer analgesics and allow the rat to recover for one week. Monitor for signs of pain or infection.

  • Stage 2: Right Nephrectomy:

    • After one week, anesthetize the rat again.

    • Make a flank incision on the right side to expose the kidney.

    • Ligate the renal artery, vein, and ureter, and then remove the entire right kidney.

    • Close the incision in layers.

  • CKD Development: Allow the rats to recover for a period (e.g., 2-4 weeks) for CKD to develop, which is typically confirmed by elevated serum creatinine and proteinuria.

Puromycin Aminonucleoside (PAN)-Induced Nephropathy Model

This model is characterized by podocyte injury, leading to nephrotic-level proteinuria.[6][11]

Materials:

  • Male Wistar rats (150-200g)

  • Puromycin Aminonucleoside (PAN)

  • Vehicle (e.g., sterile saline)

  • Metabolic cages for urine collection

Procedure:

  • Model Induction: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of PAN. A common dose for rats is 100-130 mg/kg.[6] For a chronic model, repeated lower doses (e.g., 60 mg/kg) can be given.[12]

  • Monitoring: House rats in metabolic cages to monitor 24-hour urine output and protein excretion. Proteinuria typically develops within a few days to a week.

  • Treatment Protocol: Begin Calcitriol or vehicle administration at a predetermined time point after PAN injection (e.g., when proteinuria is established).[6]

Calcitriol Administration

Materials:

  • Calcitriol solution (e.g., dissolved in propylene (B89431) glycol or oil)

  • Gavage needles or injection supplies

Procedure:

  • Dosing: The dose of Calcitriol can vary depending on the study's objective.

    • For renoprotective effects, doses in the range of 0.02 to 0.5 µg/kg/day have been used in rats.[6][10]

    • Administration is typically performed daily or three times a week via oral gavage, intraperitoneal (i.p.), or subcutaneous (s.c.) injection.[4][13]

  • Preparation: Prepare the Calcitriol solution to the desired concentration in a suitable vehicle.

  • Administration: Administer the calculated volume based on the most recent body weight of each animal. For oral gavage, ensure the needle is correctly placed in the esophagus to avoid aspiration.

Immunohistochemistry for Macrophage Infiltration (CD68)

Materials:

  • Formalin-fixed, paraffin-embedded kidney tissue sections (4-5 µm)

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., Citrate (B86180) buffer, pH 6.0)

  • Primary antibody: anti-CD68 (mouse monoclonal)

  • Blocking solution (e.g., 10% normal goat serum)

  • Biotinylated secondary antibody

  • ABC (Avidin-Biotin Complex) reagent

  • DAB (3,3'-Diaminobenzidine) chromogen

  • Hematoxylin for counterstaining

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.[10]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in pre-heated citrate buffer (e.g., in a steamer or water bath at ~97°C for 20-30 minutes).[10]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a blocking serum for 30-60 minutes.[6][10]

  • Primary Antibody Incubation: Incubate sections with the primary anti-CD68 antibody (e.g., at a 1:200 to 1:500 dilution) overnight at 4°C in a humidified chamber.[6][9]

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Detection: Apply the ABC reagent and incubate for 30 minutes.

  • Visualization: Develop the color by adding the DAB substrate. Monitor the reaction under a microscope. Stop the reaction by rinsing with water.[10]

  • Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate through a graded ethanol series and xylene, and coverslip with mounting medium.

  • Analysis: CD68-positive cells (macrophages) will appear as brown-stained cells. Quantify by counting positive cells per glomerulus or per high-power field in the tubulointerstitium.

Quantitative Real-Time PCR (qRT-PCR) for TGF-β1 Expression

Materials:

  • Kidney tissue samples stored at -80°C

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Reverse transcription kit for cDNA synthesis

  • SYBR Green or TaqMan master mix

  • Primers for TGF-β1 and a housekeeping gene (e.g., GAPDH, 18S rRNA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Homogenize kidney tissue and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1-2 µg) into cDNA using a reverse transcription kit.

  • qRT-PCR Reaction:

    • Prepare the reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers for TGF-β1 or the housekeeping gene, and the cDNA template.

    • Primer sequences should be validated or obtained from published literature.

    • Example Rat TGF-β1 Forward Primer: 5'-GCAACAACGCAATCTATGAC-3'

    • Example Rat TGF-β1 Reverse Primer: 5'-CCTCTGCTTGAGGTCAATGT-3'

  • Thermal Cycling: Perform the qRT-PCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of TGF-β1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

References

High-Purity Ercalcitriol: Application Notes and Protocols for Endocrinology and Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of high-purity ercalcitriol (1α,25-dihydroxyvitamin D2), a biologically active metabolite of vitamin D2, in endocrinology and metabolism studies. Detailed protocols for in vitro and in vivo experiments, along with analytical methods, are presented to facilitate research into its physiological roles and therapeutic potential.

Introduction

This compound, the activated form of vitamin D2, is a critical hormone regulating calcium and phosphate (B84403) homeostasis, bone metabolism, and various cellular processes.[1] Like its vitamin D3 counterpart, calcitriol, this compound exerts its effects primarily through the nuclear vitamin D receptor (VDR), modulating the expression of a multitude of genes.[1][2][3] High-purity this compound is an indispensable tool for researchers investigating metabolic diseases, endocrine disorders, and cellular differentiation and proliferation.

Mechanism of Action

This compound's biological activities are mediated through its binding to the VDR, a ligand-activated transcription factor.[1] This interaction facilitates the heterodimerization of the VDR with the retinoid X receptor (RXR). The VDR/RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic pathway is the primary mechanism by which this compound controls mineral metabolism, immune function, and cell growth.

Signaling Pathway of this compound

Ercalcitriol_Signaling cluster_cell Target Cell This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Biological Response Protein->Response

Caption: this compound signaling pathway via the Vitamin D Receptor.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving this compound and its related compounds.

Table 1: Analytical Method Performance for this compound Detection

ParameterMethodMatrixValueReference
Limit of DetectionRadioimmunoassay (RIA)-1.25 pg/tube
Inter-assay CVRIASerum10.7% at 34 pg/ml
Intra-assay CVRIASerum7.8% at 81 pg/ml
RecoveryUHPLCDietary Supplements85% for Calcitriol

Table 2: In Vitro Biological Activity of Vitamin D Compounds

CompoundAssayCell LineParameterValueReference
CalcitriolProliferationB16-F10 MelanomaIC500.24 µM
CalcitriolProliferationNormal Dog ParathyroidInhibitionDose-dependent (10⁻¹⁰ to 10⁻⁷ M)
CalcitriolProliferationHuman Secondary HyperparathyroidInhibitionAt 10⁻⁷ M
CalcitriolProliferationMesenchymal Multipotent C3H 10T1/2InhibitionStarting at 25 nM

Table 3: Comparative In Vivo Potency of Vitamin D Analogs (Rat Model)

CompoundParameterPotency vs. CalcitriolDosing (oral gavage, 14 days)Reference
EldecalcitolIncrease in Serum Calcium~5x more potent0.025-0.5 µg/kg
CalcitriolIncrease in Serum Calcium-0.25-5 µg/kg

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of a chosen cell line.

Materials:

  • High-purity this compound

  • Appropriate cell line (e.g., B16-F10 melanoma, mesenchymal stem cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2 x 10³ to 4 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with medium containing the various concentrations of this compound. Include a vehicle control (e.g., ethanol).

  • Incubate the plate for the desired time period (e.g., 24 to 72 hours).

  • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add DMSO to solubilize the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Gene Expression Analysis by qPCR

This protocol outlines the steps to measure changes in target gene expression in response to this compound treatment.

Materials:

  • High-purity this compound

  • Cultured cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., VDR, CYP24A1) and a housekeeping gene.

Protocol:

  • Treat cultured cells with this compound at the desired concentration and for the appropriate time.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Radioimmunoassay (RIA) for this compound

This protocol provides a general workflow for the sensitive detection of this compound in biological samples, based on a competitive binding principle.

Materials:

  • Monoclonal antibody equipotent for this compound and calcitriol

  • ¹²⁵I-labeled this compound (tracer)

  • This compound standards

  • Sample (e.g., serum, plasma)

  • Acetonitrile

  • C18-Sep-pak cartridges

  • HPLC system

  • RIA buffer

  • Precipitating reagent (e.g., goat anti-rabbit IgG)

  • Gamma counter

Protocol Workflow:

RIA_Workflow cluster_prep Sample Preparation cluster_assay Radioimmunoassay Sample Serum/Plasma Sample Extract Acetonitrile Extraction Sample->Extract Chrom C18-Sep-pak Chromatography Extract->Chrom HPLC HPLC Separation Chrom->HPLC Incubate Incubate: - Prepared Sample/Standard - Antibody - ¹²⁵I-Tracer HPLC->Incubate Precipitate Add Precipitating Reagent Incubate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Aspirate Aspirate Supernatant Centrifuge->Aspirate Count Count Pellet (Gamma Counter) Aspirate->Count

Caption: Workflow for the radioimmunoassay of this compound.

In Vivo Administration in Rodent Models

This protocol describes the oral administration of this compound to rats for studies on its in vivo effects on mineral metabolism and bone density.

Materials:

  • High-purity this compound

  • Vehicle (e.g., medium-chain triglyceride oil)

  • Sprague-Dawley rats (6-week old males)

  • Oral gavage needles

Protocol:

  • Acclimatize the animals to the housing conditions.

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Divide the animals into experimental groups, including a vehicle control group and groups receiving different doses of this compound.

  • Administer this compound or vehicle daily for the duration of the study (e.g., 14 days) via oral gavage.

  • Monitor the animals for any adverse effects.

  • At the end of the study, collect blood and tissue samples for analysis of serum calcium, phosphate, parathyroid hormone, and bone mineral density.

Sample Preparation for LC-MS/MS Analysis

This protocol details the extraction of this compound from plasma for quantification by liquid chromatography-tandem mass spectrometry.

Materials:

  • Plasma sample

  • Internal standard (e.g., deuterated calcitriol)

  • 0.1% (v/v) formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

  • Methanol

  • Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD)

  • Acetonitrile

  • LC-MS/MS system

Protocol Workflow:

LCMS_Prep_Workflow Plasma Plasma Sample (500 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_Acid Add 0.1% Formic Acid Add_IS->Add_Acid Centrifuge1 Centrifuge Add_Acid->Centrifuge1 SPE_Load Load onto Conditioned SPE Cartridge Centrifuge1->SPE_Load Derivatize Derivatize with PTAD SPE_Load->Derivatize Evaporate Evaporate to Dryness Derivatize->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for LC-MS/MS analysis of this compound.

Conclusion

High-purity this compound is a valuable tool for investigating the intricate roles of the vitamin D endocrine system in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments in the fields of endocrinology and metabolism. Careful adherence to these methodologies will enable the generation of reliable and reproducible data, advancing our understanding of the biological functions of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols: Ercalcitriol in Radioimmunoassay for Vitamin D Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol (1α,25-dihydroxyvitamin D2) is the active form of vitamin D2, playing a crucial role in calcium homeostasis and bone metabolism. Accurate measurement of this compound and other vitamin D metabolites is essential for clinical diagnostics, nutritional status assessment, and in the development of new therapeutics. Radioimmunoassay (RIA) is a highly sensitive and specific technique for the quantification of these metabolites in biological samples. These application notes provide detailed protocols and data for the use of this compound in radioimmunoassays, with a particular focus on assays utilizing monoclonal antibodies that exhibit equipotency for both this compound and Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3).

Principle of the Radioimmunoassay

The radioimmunoassay for this compound is a competitive binding assay. In this assay, a limited amount of specific antibody is incubated with a sample containing an unknown amount of this compound and a known amount of radiolabeled this compound (the tracer). The unlabeled this compound in the sample competes with the radiolabeled this compound for binding to the antibody. After incubation, the antibody-bound fraction is separated from the free fraction, and the radioactivity of the bound fraction is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity. A standard curve is generated using known concentrations of unlabeled this compound, from which the concentration in the unknown sample can be determined.

Data Presentation

Table 1: Performance Characteristics of a Monoclonal Antibody-Based Radioimmunoassay for this compound and Calcitriol[1]
ParameterValue
Antibody SpecificityEquipotent for this compound and Calcitriol
Limit of Detection1.25 pg/tube
50% Displacement of Bound Ligand14 pg/tube
Intra-assay Coefficient of Variation7.8% at 81 pg/ml
Inter-assay Coefficient of Variation10.7% at 34 pg/ml
Analyte Recovery98%
Reference Interval (human serum)20-50 pg/ml (mean 35 pg/ml)
Table 2: Cross-reactivity of Various Vitamin D Metabolites in Immunoassays

While a specific cross-reactivity table for a monoclonal antibody equipotent for this compound and Calcitriol was not detailed in the provided search results, the following table presents typical cross-reactivity data for vitamin D immunoassays to illustrate the importance of antibody specificity. It is crucial to characterize the cross-reactivity profile of the specific antibody used in any RIA.

MetaboliteTypical Cross-Reactivity (%)
1α,25-dihydroxyvitamin D3 (Calcitriol)100
1α,25-dihydroxyvitamin D2 (this compound)100 (for equipotent antibodies)
25-hydroxyvitamin D3< 0.1
25-hydroxyvitamin D2< 0.1
24,25-dihydroxyvitamin D3< 1
Vitamin D3< 0.1
Vitamin D2< 0.1

Note: The discrepancies between different vitamin D immunoassays are often due to variations in cross-reactivities to various vitamin D metabolites.[1]

Experimental Protocols

Protocol 1: Sample Preparation from Serum or Plasma

This protocol describes the extraction and purification of this compound and other dihydroxylated vitamin D metabolites from serum or plasma prior to radioimmunoassay.

Materials:

  • Serum or plasma sample

  • Acetonitrile

  • C18 Solid-Phase Extraction (SPE) cartridges

  • High-Performance Liquid Chromatography (HPLC) system

  • Appropriate HPLC column (e.g., silica-based)

  • Solvents for HPLC (e.g., hexane, isopropanol, methanol)

Procedure:

  • Extraction:

    • To 1 ml of serum or plasma, add 2 ml of acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 2000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 ml of methanol (B129727) followed by 5 ml of water.

    • Load the supernatant onto the conditioned C18 cartridge.

    • Wash the cartridge with 5 ml of water, followed by 5 ml of 50% methanol in water.

    • Elute the vitamin D metabolites with 5 ml of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • HPLC Purification:

    • Reconstitute the dried extract in a small volume of the HPLC mobile phase.

    • Inject the reconstituted sample onto the HPLC system.

    • Separate the vitamin D metabolites using an appropriate gradient of solvents.

    • Collect the fraction corresponding to this compound and/or Calcitriol based on the retention times of standards.[2]

    • Evaporate the collected fraction to dryness.

Protocol 2: Radioimmunoassay for this compound

This protocol provides a general procedure for the competitive radioimmunoassay of this compound. Specific details may vary depending on the antibody and tracer used.

Materials:

  • Purified sample extract containing this compound

  • This compound standards of known concentrations

  • Monoclonal antibody specific for this compound and Calcitriol

  • Radiolabeled this compound (e.g., [³H]-Ercalcitriol or ¹²⁵I-labeled this compound analog)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Separation reagent (e.g., charcoal suspension, second antibody, or magnetic particles)

  • Scintillation cocktail (for ³H) or a gamma counter (for ¹²⁵I)

  • Polypropylene assay tubes

Procedure:

  • Assay Setup:

    • Label assay tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

  • Reagent Addition:

    • Add 100 µl of assay buffer to the NSB and B0 tubes.

    • Add 100 µl of each standard solution to the corresponding tubes.

    • Add 100 µl of the reconstituted purified sample extract to the unknown sample tubes.

    • Add 100 µl of the radiolabeled this compound solution to all tubes.

    • Add 100 µl of the diluted monoclonal antibody solution to all tubes except the TC and NSB tubes.

  • Incubation:

    • Vortex all tubes gently.

    • Incubate the tubes for 2-4 hours at 4°C or as optimized for the specific antibody.

  • Separation of Bound and Free Fractions:

    • Add 500 µl of the separation reagent (e.g., cold charcoal suspension) to all tubes except the TC tubes.

    • Vortex and incubate for 15 minutes at 4°C.

    • Centrifuge at 2000 x g for 15 minutes at 4°C.

  • Measurement of Radioactivity:

    • For ³H tracers, carefully decant the supernatant into scintillation vials, add scintillation cocktail, and count in a beta counter.

    • For ¹²⁵I tracers, decant the supernatant and count the radioactivity in the pellet using a gamma counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for each duplicate.

    • Calculate the percentage of binding for each standard and sample using the formula: %B/B0 = [(CPM_sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100.

    • Plot a standard curve of %B/B0 versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their %B/B0 values from the standard curve.

Mandatory Visualizations

Vitamin_D_Metabolism Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) 25-hydroxyvitamin D2 25-hydroxyvitamin D2 Vitamin D2 (Ergocalciferol)->25-hydroxyvitamin D2 Liver (25-hydroxylase) Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D3 Liver (25-hydroxylase) This compound (1α,25-dihydroxyvitamin D2) This compound (1α,25-dihydroxyvitamin D2) 25-hydroxyvitamin D2->this compound (1α,25-dihydroxyvitamin D2) Kidney (1α-hydroxylase) Calcitriol (1α,25-dihydroxyvitamin D3) Calcitriol (1α,25-dihydroxyvitamin D3) 25-hydroxyvitamin D3->Calcitriol (1α,25-dihydroxyvitamin D3) Kidney (1α-hydroxylase) Inactive Metabolites Inactive Metabolites This compound (1α,25-dihydroxyvitamin D2)->Inactive Metabolites Catabolism Calcitriol (1α,25-dihydroxyvitamin D3)->Inactive Metabolites Catabolism

Caption: Vitamin D2 and D3 metabolism pathway.

RIA_Workflow cluster_Preparation Sample & Reagent Preparation cluster_Assay Radioimmunoassay cluster_Analysis Data Analysis Sample Sample Extraction Extraction Sample->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Incubation Incubation Purification (HPLC)->Incubation Standards Standards Standards->Incubation Antibody Antibody Antibody->Incubation Tracer Tracer Tracer->Incubation Separation Separation Incubation->Separation Counting Counting Separation->Counting Standard Curve Standard Curve Counting->Standard Curve Concentration Determination Concentration Determination Standard Curve->Concentration Determination

Caption: Radioimmunoassay experimental workflow.

References

Application Notes and Protocols for Assessing Ercalcitriol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ercalcitriol (1α,25-dihydroxyvitamin D2) is the biologically active form of vitamin D2. Its bioactivity is primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction leads to the regulation of a host of genes involved in a variety of cellular processes, including cell proliferation, differentiation, and immunomodulation.[1] Accurate assessment of this compound's bioactivity is crucial for research and development of new therapeutics targeting the vitamin D signaling pathway.

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the bioactivity of this compound. The assays covered include assessments of cell proliferation, VDR-mediated gene transcription, monocytic differentiation, and osteogenic differentiation.

Mechanism of Action: The VDR Signaling Pathway

This compound, like its vitamin D3 counterpart calcitriol (B1668218), exerts its biological effects by binding to the Vitamin D Receptor (VDR). Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Binds VDR_this compound VDR-Ercalcitriol Complex VDR->VDR_this compound RXR RXR VDR_RXR_this compound VDR-RXR-Ercalcitriol Complex VDR_this compound->VDR_RXR_this compound + RXR VDRE VDRE VDR_RXR_this compound->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

This compound binds to VDR, forming a complex with RXR to regulate gene transcription.

Data Presentation

The following tables summarize quantitative data for the bioactivity of this compound and its equipotent analogue, calcitriol, in various cell-based assays.

Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)

CompoundCell LineAssayIC50 (µM)Citation
CalcitriolB16-F10 (Melanoma)Resazurin Reduction0.244[2][3]
CalcitriolHeLa (Cervical Cancer)Not Specified0.19[2]
CalcitriolMCF-7 (Breast Cancer)Not Specified0.17
CalcitriolHT29 (Colorectal Cancer)MTT Assay> 0.1
CalcitriolSW480 (Colorectal Cancer)MTT Assay> 0.1

Table 2: VDR-Mediated Gene Transactivation (EC50 Values)

CompoundReporter GeneCell LineEC50 (µM)Citation
Ergocalciferol (Vitamin D2)CYP24A1-LucHEK293T14.44
Calcitriol (1,25-dihydroxy vitamin D3)CYP24A1-LucHEK293T0.00065

Table 3: Induction of Target Gene Expression (Fold Change)

CompoundTarget GeneCell LineConcentrationFold ChangeTime (hours)Citation
CalcitriolCYP24A1SUM149PT (Breast Cancer)100 nM>5004
CalcitriolCYP24A1MCF7 (Breast Cancer)100 nM>100024
CalcitriolCYP3A4HepG2 (Hepatocellular Carcinoma)0.25 µM~624
CalcitriolPON1HepG2 (Hepatocellular Carcinoma)0.25 µM~2.872

Table 4: Induction of Differentiation Markers

CompoundCell LineMarkerConcentration% Positive Cells / MFICitation
CalcitriolHL-60CD11b10 nM - 1 µMConcentration-dependent increase in MFI
CalcitriolHL-60CD1410 nM - 1 µMConcentration-dependent increase in MFI

Note: this compound and calcitriol have been shown to be equipotent in radioimmunoassays, suggesting their bioactivities in cell-based assays are comparable. The data for calcitriol is presented here as a reference for the expected potency of this compound.

Experimental Protocols

Cell Proliferation Assay (MTT/WST-1 Assay)

This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity in the presence of this compound indicates an anti-proliferative effect.

Cell_Proliferation_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add MTT or WST-1 reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance (570 nm for MTT, 450 nm for WST-1) Incubate_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 value Measure_Absorbance->Analyze_Data

Workflow for assessing cell proliferation using MTT or WST-1 assays.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, B16-F10)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the WST-1 assay using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

VDR-Mediated Reporter Gene Assay

This assay quantifies the ability of this compound to activate the VDR and induce the expression of a reporter gene (e.g., luciferase) under the control of a VDRE.

Reporter_Gene_Workflow Transfect_Cells Transfect cells with VDR expression and VDRE-reporter plasmids Seed_Cells Seed transfected cells in a 96-well plate Transfect_Cells->Seed_Cells Treat_Cells Treat with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Calculate EC50 value Measure_Luminescence->Analyze_Data

Workflow for a VDR-mediated reporter gene assay.

Materials:

  • Host cell line (e.g., HEK293T, HepG2)

  • VDR expression plasmid

  • VDRE-luciferase reporter plasmid

  • Transfection reagent

  • 96-well white, clear-bottom cell culture plates

  • This compound stock solution

  • Luciferase assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect the host cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Seeding: Seed the transfected cells into a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with serial dilutions of this compound.

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the normalized luciferase activity against the log of the this compound concentration and determine the EC50 value.

Monocytic Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of myeloid leukemia cells (e.g., HL-60) into monocytes/macrophages, which is characterized by the expression of specific cell surface markers like CD11b and CD14.

Monocytic_Differentiation_Workflow Seed_Cells Seed HL-60 cells in a 24-well plate Treat_Cells Treat with this compound (e.g., 100 nM) Seed_Cells->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Harvest_Cells Harvest and wash cells Incubate->Harvest_Cells Stain_Cells Stain with fluorescently labeled anti-CD11b and anti-CD14 antibodies Harvest_Cells->Stain_Cells Analyze_Flow_Cytometry Analyze by flow cytometry Stain_Cells->Analyze_Flow_Cytometry Quantify_Expression Quantify the percentage of CD11b+/CD14+ cells Analyze_Flow_Cytometry->Quantify_Expression

Workflow for assessing monocytic differentiation by flow cytometry.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • 24-well cell culture plates

  • This compound stock solution

  • Fluorescently labeled antibodies against human CD11b and CD14

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed HL-60 cells at a density of 2 x 10^5 cells/mL in a 24-well plate.

  • Treatment: Treat the cells with this compound at a final concentration of 10-100 nM. Include a vehicle control.

  • Incubation: Incubate the cells for 72-96 hours.

  • Staining: Harvest the cells, wash with PBS, and stain with fluorescently labeled anti-CD11b and anti-CD14 antibodies for 30 minutes on ice.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing CD11b and CD14.

Osteogenic Differentiation Assay (Alkaline Phosphatase Activity)

This assay measures the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. An increase in ALP activity in mesenchymal stem cells or pre-osteoblastic cells treated with this compound indicates a pro-osteogenic effect.

Osteogenic_Differentiation_Workflow Seed_Cells Seed mesenchymal stem cells or pre-osteoblasts in a 24-well plate Treat_Cells Treat with this compound in osteogenic differentiation medium Seed_Cells->Treat_Cells Incubate Incubate for 7-14 days, changing medium every 2-3 days Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells ALP_Assay Perform Alkaline Phosphatase (ALP) activity assay Lyse_Cells->ALP_Assay Measure_Absorbance Measure absorbance at 405 nm ALP_Assay->Measure_Absorbance Normalize_Data Normalize ALP activity to total protein concentration Measure_Absorbance->Normalize_Data

Workflow for assessing osteogenic differentiation via ALP activity.

Materials:

  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Osteogenic differentiation medium (e.g., DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate)

  • 24-well cell culture plates

  • This compound stock solution

  • Alkaline phosphatase assay kit (e.g., using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate)

  • Protein assay kit (e.g., BCA assay)

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Treatment: Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound.

  • Incubation: Culture the cells for 7-14 days, replacing the medium with fresh treatment medium every 2-3 days.

  • Cell Lysis: Wash the cells with PBS and lyse them according to the ALP assay kit protocol.

  • ALP Assay: Perform the ALP activity assay on the cell lysates using a pNPP substrate. Measure the absorbance at 405 nm.

  • Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA assay.

  • Data Analysis: Normalize the ALP activity to the total protein concentration to account for differences in cell number.

Conclusion

The cell-based assays described in these application notes provide a robust framework for characterizing the bioactivity of this compound. By employing these standardized protocols, researchers can obtain reliable and reproducible data on the compound's effects on cell proliferation, VDR activation, and cellular differentiation. This information is invaluable for advancing our understanding of vitamin D signaling and for the development of novel therapeutic agents.

References

Ercalcitriol: A Novel Modulator of Innate Immune Defense in the Oral Mucosa

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

The oral mucosa represents a critical barrier, constantly exposed to a diverse array of microbial challenges. Its innate immune system is the first line of defense against these pathogens. Ercalcitriol, the biologically active form of vitamin D2, is emerging as a significant modulator of this defense system. While much of the existing research has focused on Calcitriol (the active form of vitamin D3), the metabolic pathways of both vitamin D2 and D3 converge to produce active hormones that are recognized by the vitamin D receptor (VDR), suggesting analogous biological effects.[1] These notes provide an overview of the application of this compound in studying and enhancing the innate immune responses of the oral mucosa, supported by detailed experimental protocols.

Mechanism of Action

This compound exerts its effects on the oral mucosal innate immune system primarily through its interaction with the nuclear Vitamin D Receptor (VDR). This interaction initiates a cascade of genomic events that modulate the expression of key immune-related genes.

Key Molecular Pathways:

  • Upregulation of Antimicrobial Peptides (AMPs): this compound treatment has been shown to significantly increase the expression of crucial AMPs in oral epithelial cells. These peptides, such as cathelicidin (B612621) (LL-37) and β-defensins, possess broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[2] The induction of LL-37 is a well-documented downstream effect of VDR activation.[2]

  • Modulation of Pattern Recognition Receptors (PRRs): this compound can influence the expression of PRRs, such as Toll-like receptors (TLRs), on oral epithelial cells. This modulation can fine-tune the cellular response to microbial-associated molecular patterns (MAMPs), thereby influencing the subsequent inflammatory cascade.

  • Regulation of Inflammatory Signaling Pathways: this compound has been demonstrated to modulate key signaling pathways involved in inflammation. One notable example is the Wnt/β-catenin pathway. In the context of oral dysplasia, Calcitriol has been shown to inhibit the Wnt/β-catenin pathway, which is often upregulated in these lesions.[3][4][5] This inhibition is associated with decreased cell migration and proliferation.[3][4][5]

  • Enhancement of Epithelial Barrier Function: By promoting the expression of cell-cell adhesion molecules, this compound may contribute to the integrity of the epithelial barrier, making it less permeable to microbial invasion.

Applications in Research and Drug Development

The immunomodulatory properties of this compound open up several avenues for research and therapeutic development:

  • Adjuvant Therapy for Periodontal Disease: By boosting the local production of AMPs and modulating inflammation, this compound could be investigated as an adjunct to conventional periodontal therapies.

  • Prevention of Oral Mucositis: In patients undergoing chemotherapy or radiation, who are at high risk for developing oral mucositis, this compound could potentially mitigate the severity of this debilitating condition by enhancing the mucosal barrier and controlling microbial overgrowth.

  • Treatment of Oral Dysplasia: Given its inhibitory effects on the Wnt/β-catenin pathway, this compound warrants further investigation as a potential chemopreventive or therapeutic agent for oral potentially malignant disorders.

  • Elucidation of Innate Immune Mechanisms: As a research tool, this compound is invaluable for dissecting the molecular pathways that govern the innate immune response of the oral mucosa.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of the active form of vitamin D on oral epithelial cells.

Table 1: Effect of Calcitriol on Gene Expression in Oral Epithelial Cells

GeneCell TypeTreatment ConcentrationDurationFold Change (mRNA)Reference
LL-37 (CAMP)Gingival Epithelial Cells10⁻⁸ M24 hoursUp to 13-fold[6][7]
TREM-1Gingival Epithelial Cells10⁻⁸ M24 hours16-fold[6][7]
CD14Gingival Epithelial Cells10⁻⁸ M24 hours4-fold[6][7]
VDRDysplastic Oral Keratinocytes0.1 µM48 hoursIncreased[8]

Table 2: Effect of Calcitriol on Protein Levels and Cellular Localization in Oral Dysplastic Keratinocytes

ProteinAnalysisTreatment ConcentrationDurationObservationReference
E-cadherinWestern Blot0.1 µM48 hoursIncreased total protein[8]
E-cadherinImmunofluorescence0.1 µM48 hoursIncreased membrane localization (95% of cells)[8]
VDRWestern Blot0.1 µM48 hoursIncreased total protein[8]
β-cateninImmunofluorescence0.1 µM48 hoursDecreased nuclear localization[8]

Experimental Protocols

Protocol 1: Culturing Human Oral Epithelial Cells

This protocol describes the isolation and culture of primary human oral epithelial cells from a tissue biopsy.

Materials:

  • Oral mucosal tissue biopsy

  • CnT-Prime (CnT-PR) medium

  • 1x Dispase solution

  • Antibiotics/antimycotics

  • Accutase

  • Culture vessels

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Collect the oral tissue sample in CnT-PR medium.

  • Store the tissue at 4°C until processing.

  • Place the tissue in a 15 mL centrifuge tube containing 10 mL of 1x dispase solution with antibiotics/antimycotics.

  • Incubate overnight (~15 hours) at 4°C.

  • Transfer the tissue and dispase solution to a Petri dish.

  • Wash the tissue by transferring it to a new Petri dish containing CnT-PR medium.

  • Gently separate the epithelium from the stroma using forceps.

  • Transfer the epithelial sheets into 2 mL of Accutase and incubate for 10-15 minutes at 37°C.

  • Gently pipette to create a single-cell suspension.

  • Add 5 mL of CnT-PR medium to dilute the Accutase.

  • Centrifuge the cell suspension for 5 minutes at 180 x g.

  • Aspirate the supernatant and resuspend the cell pellet in 2 mL of CnT-PR medium.

  • Count the viable cells and seed them at a density of 2 x 10⁴ cells/cm² in culture vessels.

  • Culture the cells at 37°C and 5% CO₂.

Protocol 2: Quantification of LL-37 mRNA by qRT-PCR

This protocol details the measurement of LL-37 (CAMP) gene expression in oral epithelial cells following this compound treatment.

Materials:

  • Cultured oral epithelial cells

  • This compound (or Calcitriol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CAMP and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Seed oral epithelial cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10⁻⁸ M) or vehicle control for 24 hours.

  • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing cDNA, primers for CAMP and the housekeeping gene, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in CAMP expression, normalized to the housekeeping gene.

Protocol 3: Analysis of Wnt/β-catenin Signaling

This protocol describes the assessment of β-catenin localization as an indicator of Wnt/β-catenin signaling pathway activity.

Materials:

  • Cultured oral keratinocytes on coverslips

  • This compound (or Calcitriol)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against β-catenin

  • Fluorescently-labeled secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Fluorescence microscope

Procedure:

  • Grow oral keratinocytes on sterile coverslips in a 24-well plate.

  • Treat the cells with this compound (e.g., 0.1 µM) or vehicle control for 48 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain.

  • Visualize the cells using a fluorescence microscope and assess the subcellular localization of β-catenin (nuclear vs. cytoplasmic/membranous).

Mandatory Visualizations

Ercalcitriol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Oral Epithelial Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_inactive VDR (inactive) This compound->VDR_inactive Binds to VDR_RXR VDR-RXR Complex VDR_inactive->VDR_RXR Forms heterodimer with RXR VDRE VDRE VDR_RXR->VDRE Translocates to nucleus and binds to AMP_gene AMP Gene (e.g., LL-37) VDRE->AMP_gene Activates transcription of TREM1_gene TREM-1 Gene VDRE->TREM1_gene Activates transcription of AMP_mRNA AMP mRNA AMP_gene->AMP_mRNA Transcription TREM1_mRNA TREM-1 mRNA TREM1_gene->TREM1_mRNA Transcription

Caption: this compound signaling in oral epithelial cells.

Experimental_Workflow A Oral Epithelial Cell Culture B Treatment with this compound or Vehicle A->B C RNA Isolation B->C F Protein Lysate Preparation B->F H Immunofluorescence for β-catenin localization B->H D cDNA Synthesis C->D E qRT-PCR for AMPs (LL-37) & TREM-1 D->E I Data Analysis E->I G Western Blot for VDR, β-catenin F->G G->I H->I

Caption: Experimental workflow for studying this compound's effects.

Wnt_Modulation cluster_without Without this compound cluster_with With this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex_inactive Inactive Destruction Complex Frizzled->DestructionComplex_inactive Inactivates beta_catenin_stable β-catenin (stable) DestructionComplex_inactive->beta_catenin_stable Allows accumulation beta_catenin_nucleus β-catenin (nucleus) beta_catenin_stable->beta_catenin_nucleus Translocates to TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Binds to TargetGenes Target Gene Transcription (Proliferation, Migration) TCF_LEF->TargetGenes Activates This compound This compound VDR VDR This compound->VDR DestructionComplex_active Active Destruction Complex VDR->DestructionComplex_active Promotes activity of beta_catenin_degraded β-catenin (degraded) DestructionComplex_active->beta_catenin_degraded Phosphorylates & degrades NoTargetGenes Inhibition of Target Gene Transcription

Caption: this compound's modulation of the Wnt/β-catenin pathway.

References

Troubleshooting & Optimization

Ercalcitriol stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of Ercalcitriol (1α,25-dihydroxyvitamin D₂) in aqueous solutions. Find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to be degrading rapidly. What are the primary factors affecting its stability in aqueous solutions?

A1: this compound is highly susceptible to degradation in aqueous environments. The stability is primarily influenced by several factors:

  • pH: this compound, like other vitamin D analogues, is most stable in neutral to slightly alkaline conditions (pH > 5). Acidic conditions (pH < 5) significantly accelerate degradation.

  • Temperature: Elevated temperatures increase the rate of chemical degradation. For optimal stability, solutions should be kept cool and stored at low temperatures.

  • Light: Exposure to light, particularly UV light, can cause rapid isomerization and degradation of the molecule. All solutions should be prepared and stored in amber vials or otherwise protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While less documented for this compound specifically, oxidation is a known degradation pathway for vitamin D compounds.

Q2: How should I prepare and store my aqueous this compound solutions for short-term experiments?

A2: Due to its inherent instability, it is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.

  • Stock Solution: Prepare a concentrated stock solution in an organic solvent like ethanol (B145695) or acetonitrile (B52724). Stock solutions in organic solvents are more stable and can be stored at -20°C or -80°C for extended periods (up to a year).

  • Working Solution: To prepare your aqueous working solution, dilute a small volume of the organic stock solution into your aqueous experimental buffer immediately before use. Minimize the final concentration of the organic solvent to avoid affecting your experimental system.

  • Storage: If immediate use is not possible, the aqueous solution should be stored on ice, protected from light, and used within a few hours. Long-term storage of aqueous solutions is not recommended.

Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

A3: Unexpected peaks are likely degradation products of this compound. The vitamin D molecule can undergo several transformations, primarily through isomerization. The most common degradation pathway involves the thermal isomerization of the triene system. The initial degradation product is often Pre-Ercalcitriol, which can further convert to other isomers like tachysterol (B196371) and lumisterol.

Q4: Can I use plastic containers or syringes to handle my this compound solutions?

A4: Caution is advised when using plasticware. Studies on Calcitriol (the D3 analogue) have shown that it has a high affinity for polyvinyl chloride (PVC), which can lead to significant loss of the compound from the solution due to adsorption. Polypropylene (B1209903) appears to be a more suitable alternative, showing minimal adsorption. Whenever possible, use glass or polypropylene containers.

Stability Data

The following tables summarize the stability of vitamin D analogues under various conditions. While specific kinetic data for this compound is limited in the public domain, the data for the structurally similar Vitamin D₃ provides a strong indication of expected stability.

Table 1: Effect of pH on Vitamin D₃ Stability in Aqueous Solution at 25°C

pHStabilityKey Observations
1-4Very UnstableRapid degradation observed.
5-8Relatively StableSignificantly more stable compared to acidic conditions. No major differences in stability were observed within this range[1].

Data is based on studies of Vitamin D₃, which is structurally analogous to this compound.

Table 2: Recommended Storage Conditions for this compound

Solution TypeSolventStorage TemperatureDurationLight Protection
PowderSolid-20°CUp to 3 yearsRecommended
Stock SolutionAcetonitrile, Ethanol-80°CUp to 1 yearMandatory (Amber Vials)
Aqueous Working SolutionExperimental Buffer4°C (on ice)< 8 hoursMandatory (Amber Vials)

Experimental Protocols & Methodologies

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general method for assessing the stability of this compound and separating it from its primary degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 53:47, v/v) is effective for separation[2]. The exact ratio may need optimization depending on the specific column and system.

  • Flow Rate: A typical flow rate is 1.0 mL/min[2].

  • Detection: UV detection at 265 nm, which is the approximate λmax for the vitamin D triene chromophore.

  • Sample Preparation: Dilute the aqueous this compound solution with the mobile phase to an appropriate concentration for injection.

  • Analysis: Inject the sample and monitor the chromatogram. The retention time for this compound should be determined using a fresh, undegraded standard. Degradation is quantified by the decrease in the peak area of the parent this compound peak over time.

Diagrams and Workflows

Degradation Pathway

The primary degradation pathway for Vitamin D compounds like this compound involves a series of isomerizations. The process is initiated by the opening of the B-ring, which is reversible, followed by further rearrangements.

G cluster_main This compound Degradation Pathway This compound This compound (Active Form) Pre_this compound Pre-Ercalcitriol This compound->Pre_this compound Heat (Reversible) Oxidation_Products Oxidation Products This compound->Oxidation_Products Oxygen, Metal Ions Pre_this compound->this compound Tachysterol Tachysterol (Inactive Isomer) Pre_this compound->Tachysterol Light Lumisterol Lumisterol (Inactive Isomer) Pre_this compound->Lumisterol Light

Caption: Plausible degradation pathway for this compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps for conducting a stability study of this compound in an aqueous solution.

G cluster_workflow Stability Testing Workflow prep_stock 1. Prepare Stock Solution (in Ethanol/Acetonitrile) prep_work 2. Prepare Aqueous Working Solution (in desired buffer, protect from light) prep_stock->prep_work initial_sample 3. Analyze Time=0 Sample (via HPLC) prep_work->initial_sample incubate 4. Incubate Samples (under test conditions: specific pH, temp, light) initial_sample->incubate time_points 5. Collect Aliquots (at defined time points) incubate->time_points analyze_samples 6. Analyze Samples (via HPLC) time_points->analyze_samples data_analysis 7. Analyze Data (Plot concentration vs. time, determine degradation kinetics) analyze_samples->data_analysis

Caption: Workflow for an this compound stability study.

Troubleshooting Guide

This logical diagram helps diagnose common issues encountered during this compound experiments.

G cluster_troubleshooting Troubleshooting Guide start Low/No Activity or Low Concentration check_prep Was solution prepared fresh? start->check_prep prep_fresh Solution Degraded. Prepare fresh before use. check_prep->prep_fresh No check_light Was solution protected from light? check_prep->check_light Yes protect_light Photodegradation likely. Use amber vials. check_light->protect_light No check_ph Is buffer pH < 5? check_light->check_ph Yes adjust_ph Acid-catalyzed degradation. Use buffer with pH > 5. check_ph->adjust_ph Yes check_storage Review storage of stock and handling of aqueous solution. check_ph->check_storage No

Caption: Troubleshooting experimental issues with this compound.

References

Technical Support Center: Ercalcitriol Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ercalcitriol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (1α,25-dihydroxyvitamin D2) is the biologically active form of vitamin D2. It is a critical compound in research, particularly in studies related to calcium metabolism, bone formation, immunology, and cancer. Its complex structure, featuring a conjugated triene system, makes it susceptible to degradation from various environmental factors, which can compromise the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that lead to this compound degradation?

This compound degradation is primarily caused by exposure to:

  • Temperature: Elevated temperatures accelerate the degradation process.

  • Light: this compound is highly sensitive to ultraviolet (UV) and visible light, which can cause isomerization and other photochemical reactions.

  • Oxygen: Atmospheric oxygen can lead to oxidation of the molecule.

  • pH: Both acidic and alkaline conditions can catalyze degradation. This compound is generally more stable in slightly acidic to neutral aqueous solutions (pH 4-7).

  • Metal Ions: The presence of certain metal ions can catalyze oxidative degradation.

Q3: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or, for maximum stability, at -80°C.

  • Light: Protect from all light sources by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Formulation: If in solution, use a deoxygenated, high-purity solvent. The addition of antioxidants may also be beneficial.

Q4: How can I minimize degradation when working with this compound in the lab?

To maintain the integrity of this compound during experiments:

  • Minimize exposure to light by working under yellow or low-UV ambient light.

  • Use amber-colored glassware and centrifuge tubes.

  • Prepare solutions fresh whenever possible. If solutions must be stored, do so at -20°C or -80°C in airtight containers under an inert atmosphere.

  • Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen, and may affect the physical stability of the solution. Aliquoting the stock solution into single-use vials is highly recommended.

  • Use high-purity solvents and deoxygenate them before use by sparging with an inert gas.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of this compound stock or working solutions.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your this compound stock has been consistently stored at the recommended temperature, protected from light, and under an inert atmosphere.

  • Assess Solution Age: If using a previously prepared stock solution, consider its age. For critical experiments, it is best to use a freshly prepared solution or one that has been stored for a minimal amount of time.

  • Check for Precipitate: Visually inspect the solution for any signs of precipitation, which could indicate insolubility or degradation.

  • Analytical Verification: If possible, verify the concentration and purity of your this compound solution using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

Issue 2: Loss of this compound potency over time in a formulated product.

Possible Cause: Inadequate formulation for long-term stability.

Troubleshooting Steps:

  • Solvent Selection: Ensure the solvent system is appropriate for this compound. Organic solvents like ethanol (B145695) and propylene (B89431) glycol can offer better stability than aqueous solutions.

  • Antioxidant Addition: Consider the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to prevent oxidative degradation.

  • Chelating Agents: If metal ion contamination is a possibility, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • pH Optimization: For aqueous formulations, ensure the pH is within the optimal range of 4-7.

  • Packaging: Use airtight, light-resistant containers with minimal headspace to reduce exposure to oxygen.

Issue 3: HPLC analysis shows multiple peaks or a decreased main peak for this compound standard.

Possible Cause: Degradation of the analytical standard or issues with the HPLC method.

Troubleshooting Steps:

  • Standard Preparation and Storage: Prepare analytical standards in a high-purity, deoxygenated solvent and store them under the same stringent conditions as your experimental samples (frozen, protected from light).

  • HPLC System Suitability: Ensure your HPLC system is performing correctly by running system suitability tests. Check for consistent retention times, peak shapes, and detector response.

  • Mobile Phase Preparation: Use fresh, high-purity mobile phase solvents. Degas the mobile phase thoroughly to prevent bubble formation, which can cause baseline noise and affect peak integration.

  • Column Integrity: A deteriorating HPLC column can lead to poor peak shape and resolution. If you observe peak tailing or broadening, consider flushing or replacing the column.

  • Sample Solvent Mismatch: Ensure the solvent used to dissolve the this compound standard is compatible with the mobile phase to avoid peak distortion.

Data on this compound Stability

While specific quantitative long-term stability data for this compound is limited in publicly available literature, extensive data exists for the closely related and structurally similar compound, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). The degradation patterns and stability profiles are expected to be very similar.

Table 1: Influence of Temperature on Calcitriol Stability in Aqueous Solution

TemperatureStorage DurationApproximate Degradation
40°C6 monthsSignificant degradation (>20%)
25°C (Room Temp)6 monthsModerate degradation (~10-15%)
4°C6 monthsMinimal degradation (<5%)
-20°C12 months+Very low to negligible degradation

Data extrapolated from studies on vitamin D analogues.

Table 2: Effect of Additives on Calcitriol Stability in Aqueous Solution at 25°C

AdditiveConcentrationProtective Effect
EDTA0.1%Significant reduction in degradation
Ascorbic Acid0.1%Moderate reduction in degradation
BHT0.05%Significant reduction in oxidative degradation

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to separate this compound from its degradation products. Method optimization may be required for specific formulations.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples to an appropriate concentration with the mobile phase. Ensure the final solution is clear and free of particulates.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject a freshly prepared this compound standard to determine its retention time and peak area.

  • Inject the aged or stressed this compound samples.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

This compound Degradation Pathway

The primary degradation pathways for this compound, similar to calcitriol, involve oxidation and isomerization. Oxidation often occurs at the side chain, while UV light can induce isomerization of the triene system.

Ercalcitriol_Degradation This compound This compound Oxidation Oxidation (O2, Metal Ions) This compound->Oxidation Photoisomerization Photoisomerization (UV Light) This compound->Photoisomerization Oxidized_Products Oxidized Degradation Products (e.g., Calcitroic Acid analogues) Oxidation->Oxidized_Products Isomers Photoisomers (e.g., Pre-Ercalcitriol, Lumisterol, Tachysterol) Photoisomerization->Isomers

Caption: Major degradation pathways of this compound.

Vitamin D Receptor (VDR) Signaling Pathway

This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression.

VDR_Signaling cluster_cell Target Cell This compound This compound VDR VDR This compound->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Calcium Homeostasis) Gene_Expression->Biological_Response

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.

Experimental Workflow: this compound Stability Study

A logical workflow for conducting a stability study on an this compound formulation.

Stability_Workflow Start Start: Prepare this compound Formulation Store Store Aliquots under Different Conditions (Temp, Light) Start->Store Sample Sample at Predetermined Time Points Store->Sample Analyze Analyze by Stability-Indicating HPLC-UV Sample->Analyze Data Collect and Analyze Data (Degradation Kinetics) Analyze->Data Report Report Findings and Determine Shelf-Life Data->Report

Caption: Workflow for an this compound stability study.

Ercalcitriol Synthesis: A Technical Support Center for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of ercalcitriol (1α,25-dihydroxyvitamin D₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthetic processes. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the chemical synthesis of this compound?

A1: The most common and effective strategy for this compound synthesis is a convergent approach. This involves the separate synthesis of two key fragments: the A-ring and the CD-ring system, which includes the characteristic side chain of ergocalciferol. These fragments are then coupled together in the final stages of the synthesis. This method allows for greater flexibility and optimization of each fragment's synthesis, ultimately leading to higher overall yields compared to a linear approach.

Q2: What are the most critical steps affecting the overall yield of this compound synthesis?

A2: The coupling of the A-ring and CD-ring fragments is a critical step that significantly impacts the overall yield. The choice of coupling reaction, such as a Horner-Wadsworth-Emmons or a palladium-catalyzed cross-coupling reaction, and the optimization of reaction conditions are crucial. Additionally, the stereoselective synthesis of the side chain, particularly establishing the correct stereochemistry at C24, is a major challenge that can lead to mixtures of diastereomers and reduce the yield of the desired product. Protecting group strategy is also vital; inefficient protection or deprotection can lead to side reactions and lower yields.

Q3: What are the common impurities encountered during this compound synthesis, and how can they be removed?

A3: Common impurities include diastereomers of this compound, particularly at the C1, C3, and C24 positions, as well as incompletely deprotected intermediates and byproducts from side reactions during the coupling step. Purification is almost exclusively achieved using High-Performance Liquid Chromatography (HPLC). A combination of normal-phase and reversed-phase HPLC is often necessary to separate the desired this compound isomer from closely related impurities.

Q4: Which protecting groups are recommended for the hydroxyl groups in this compound synthesis?

A4: The hydroxyl groups at C1, C3, and C25 require protection during synthesis. Silyl (B83357) ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), are commonly used due to their relative stability and ease of removal under specific conditions. The choice of protecting group depends on the reaction conditions of subsequent steps to ensure their stability and allow for selective deprotection when needed.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the A-ring and CD-ring coupling reaction. - Inefficient activation of the coupling partners.- Suboptimal reaction temperature or time.- Presence of impurities that poison the catalyst (for Pd-catalyzed reactions).- Ensure complete conversion of the A-ring phosphine (B1218219) oxide or vinyl triflate.- Titrate the organometallic reagent (e.g., n-BuLi) before use.- Perform a small-scale reaction screen to optimize temperature and reaction time.- Purify the coupling fragments meticulously before the reaction.
Formation of multiple diastereomers. - Lack of stereocontrol during the introduction of the C24-methyl group in the side chain.- Epimerization at C1 or C3 during protection or deprotection steps.- Employ a stereoselective synthetic route for the side chain, for example, using a chiral auxiliary or an asymmetric catalyst.- Use mild deprotection conditions to avoid epimerization. For example, use TBAF for silyl ether cleavage at low temperatures.- Carefully analyze the product mixture by chiral HPLC to identify and quantify the diastereomers.
Incomplete deprotection of hydroxyl groups. - Steric hindrance around the protecting group.- Insufficient amount of deprotection reagent or reaction time.- Increase the excess of the deprotection reagent (e.g., TBAF, HF-pyridine).- Extend the reaction time and monitor the reaction progress by TLC or LC-MS.- Consider using a less sterically hindered protecting group in future syntheses.
Difficulty in purifying the final product by HPLC. - Co-elution of closely related isomers.- Degradation of the product on the HPLC column.- Use a combination of normal-phase and reversed-phase HPLC for orthogonal separation.- Employ a chiral stationary phase to separate diastereomers.- Ensure the mobile phase is degassed and of high purity to prevent on-column degradation. Keep the product protected from light and heat.

Key Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Coupling of A-Ring and CD-Ring Fragments

This protocol describes a general procedure for the coupling of an A-ring phosphine oxide with a CD-ring ketone.

Materials:

  • A-ring phosphine oxide (1.2 equivalents)

  • CD-ring ketone (1.0 equivalent)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • Dissolve the A-ring phosphine oxide in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-BuLi dropwise to the solution. Stir the resulting red-orange solution at -78 °C for 1 hour.

  • Add a solution of the CD-ring ketone in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of Silyl Ethers

This protocol provides a general method for the removal of TBDMS or TES protecting groups.

Materials:

  • Protected this compound intermediate

  • Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF, 3-5 equivalents per silyl group)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl-protected this compound intermediate in anhydrous THF.

  • Add the TBAF solution dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by HPLC.

Data Presentation

Table 1: Comparison of Coupling Methods for A-Ring and CD-Ring Fragments

Coupling MethodA-Ring FragmentCD-Ring FragmentTypical Yield (%)Key Considerations
Horner-Wadsworth-EmmonsPhosphine oxideKetone60-75Requires strong base (n-BuLi), sensitive to moisture and air.
Suzuki CouplingVinyl boronic acid or esterVinyl triflate70-85Requires a palladium catalyst, sensitive to catalyst poisons.
Sonogashira CouplingTerminal alkyneVinyl halide65-80Requires a palladium and copper co-catalyst system.

Visualizations

Experimental_Workflow cluster_A_Ring A-Ring Synthesis cluster_CD_Ring CD-Ring Synthesis A1 Starting Material A A2 Protection of Hydroxyls A1->A2 A3 Functional Group Transformation A2->A3 A4 A-Ring Fragment A3->A4 Coupling Coupling Reaction (e.g., Horner-Wadsworth-Emmons) A4->Coupling CD1 Starting Material CD CD2 Side Chain Construction (Stereoselective) CD1->CD2 CD3 CD-Ring Ketone CD2->CD3 CD3->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification HPLC Purification Deprotection->Purification This compound This compound Purification->this compound

Caption: Convergent synthesis workflow for this compound.

Troubleshooting_Logic cluster_Coupling Coupling Issues cluster_Stereo Stereochemistry Issues cluster_Deprotection Deprotection Issues Start Low Final Yield CheckCoupling Analyze Coupling Reaction Yield Start->CheckCoupling CheckDiastereomers Analyze Diastereomeric Ratio Start->CheckDiastereomers CheckDeprotection Verify Deprotection Efficiency Start->CheckDeprotection LowCouplingYield Low Coupling Yield CheckCoupling->LowCouplingYield CheckPurity Check Purity of Fragments PoorDiastereoselectivity Poor Diastereoselectivity CheckDiastereomers->PoorDiastereoselectivity IncompleteDeprotection Incomplete Deprotection CheckDeprotection->IncompleteDeprotection ImpureFragments Impure Fragments LowCouplingYield->ImpureFragments Possible Cause OptimizeConditions Optimize Reaction Conditions LowCouplingYield->OptimizeConditions Solution ImpureFragments->CheckPurity FinalPurification Optimize HPLC Purification OptimizeConditions->FinalPurification ModifySideChainSynth Modify Side Chain Synthesis PoorDiastereoselectivity->ModifySideChainSynth Solution CheckDeprotectionConditions Check Deprotection Conditions for Epimerization PoorDiastereoselectivity->CheckDeprotectionConditions Solution ModifySideChainSynth->FinalPurification CheckDeprotectionConditions->FinalPurification IncreaseReagent Increase Deprotection Reagent/Time IncompleteDeprotection->IncreaseReagent Solution IncreaseReagent->FinalPurification

Caption: Troubleshooting flowchart for low this compound yield.

Technical Support Center: Ercalcitriol Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of ercalcitriol in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an agonist of the Vitamin D Receptor (VDR).[1] Upon entering the cell, it binds to the VDR in the nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][2][3] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This can lead to a variety of cellular responses, including regulation of cell growth, differentiation, and immune function.

Q2: What are "off-target" effects in the context of this compound treatment?

A2: Off-target effects occur when this compound interacts with and modulates the activity of molecules other than the VDR, or when VDR activation leads to unintended downstream signaling cascades. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other effects not directly related to the intended VDR-mediated pathway. While this compound is highly specific for the VDR, high concentrations or specific cellular contexts can potentially lead to off-target activities.

Q3: My cells are showing unexpected levels of apoptosis after this compound treatment. Is this an expected on-target or a potential off-target effect?

A3: this compound's effect on apoptosis can be complex and cell-type dependent. VDR activation is known to induce apoptosis in some cancer cell lines, which would be considered an on-target effect. However, excessive or unexpected apoptosis, especially at low this compound concentrations, could indicate an off-target effect, possibly through the activation of stress-related pathways or interaction with other cellular factors. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects.

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of this compound that elicits the desired on-target effect.

  • Use appropriate controls: Include vehicle controls (e.g., DMSO), and if possible, a negative control compound that is structurally similar but inactive.

  • Confirm target engagement: Utilize techniques like Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the VDR in your cellular model.

  • Employ genetic knockdown/knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate VDR expression. If the observed phenotype persists in the absence of the VDR, it is likely an off-target effect.

Troubleshooting Guides

Issue 1: Inconsistent or No Response to this compound Treatment
Possible Cause Troubleshooting Step
Degradation of this compoundEnsure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO, protected from light). Prepare fresh working solutions for each experiment.
Low VDR expression in the cellular modelVerify VDR expression levels in your cells using qPCR or Western blot. Compare to cell lines with known VDR expression.
Suboptimal treatment conditionsOptimize treatment duration and cell density. A time-course experiment can help identify the optimal time point for observing the desired effect.
------
Issue 2: High Cellular Toxicity or Unexpected Phenotypes
Possible Cause Troubleshooting Step
This compound concentration is too highPerform a dose-response experiment to determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%). Use a concentration that maximizes the on-target effect while minimizing toxicity.
Off-target effectsInvestigate potential off-target pathways using pathway analysis tools or reporter assays for common off-target signaling pathways (e.g., MAPK/ERK, PI3K/AKT).
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%).

Data Presentation

Table 1: Example Dose-Response of this compound on Target Gene Expression and Cell Viability

This compound (nM)Target Gene Expression (Fold Change)Cell Viability (%)
0 (Vehicle)1.0 ± 0.1100 ± 2.5
12.5 ± 0.398 ± 3.1
108.2 ± 0.995 ± 2.8
10015.6 ± 1.885 ± 4.2
100016.1 ± 2.060 ± 5.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for VDR Target Gene Expression

Objective: To quantify the change in expression of a VDR target gene in response to this compound treatment.

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protocol 2: Western Blot for VDR Protein Expression

Objective: To determine the protein levels of VDR in the cellular model.

Methodology:

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for VDR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ercalcitriol_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ercalcitriol_cyto This compound Ercalcitriol_nuc This compound Ercalcitriol_cyto->Ercalcitriol_nuc Diffusion VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Target_Gene Target Gene Transcription VDRE->Target_Gene Modulates Ercalcitriol_nuc->VDR Binds

Caption: Canonical signaling pathway of this compound.

troubleshooting_workflow Start Unexpected Experimental Outcome with this compound Check_Concentration Is this compound Concentration Optimized? Start->Check_Concentration Check_VDR Is VDR Expressed and Functional? Check_Concentration->Check_VDR Yes Dose_Response Perform Dose-Response and Viability Assays Check_Concentration->Dose_Response No qPCR_WB Check VDR mRNA/Protein Levels Check_VDR->qPCR_WB No Knockdown Perform VDR Knockdown (siRNA/CRISPR) Check_VDR->Knockdown Yes Off_Target Potential Off-Target Effect End Conclusion Off_Target->End On_Target Likely On-Target Effect On_Target->End Dose_Response->Check_VDR qPCR_WB->End Knockdown->Off_Target Phenotype Persists Knockdown->On_Target Phenotype Rescued

Caption: Troubleshooting workflow for unexpected results.

References

Technical Support Center: Enhancing the Bioavailability of Ercalcitriol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies focused on enhancing the bioavailability of ercalcitriol.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

  • Question: We are administering our this compound formulation to rats, but the subsequent analysis shows very low or undetectable levels of the compound in the plasma. What could be the cause, and how can we fix it?

  • Answer: This is a common challenge stemming from the inherent properties of this compound and its handling in vivo. Here are the likely causes and recommended solutions:

    • Poor Aqueous Solubility: this compound, much like other vitamin D analogues, is a lipophilic molecule with low aqueous solubility. This limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.

      • Solution: Employ solubility-enhancing formulations. Consider developing a nanoemulsion, a micellar solution, or a solid dispersion to improve dissolution.[1][2] Complexation with cyclodextrins is another effective strategy.[3]

    • Rapid Metabolism: this compound may be subject to rapid metabolism in the intestine and liver (first-pass metabolism), reducing the amount of active compound that reaches systemic circulation.

      • Solution: While specific metabolic pathways for this compound are under investigation, co-administration with inhibitors of metabolic enzymes, if known, could be explored. However, a more common approach is to use formulations that promote lymphatic transport, thereby bypassing the portal circulation and first-pass metabolism. Lipid-based formulations are particularly effective in this regard.

    • Insufficient Dose: The administered dose might be too low to result in detectable plasma concentrations.

      • Solution: Conduct a dose-ranging study to determine if higher doses lead to measurable plasma levels. It's crucial to be aware of the potential for hypercalcemia with high doses of vitamin D analogues and to monitor calcium levels accordingly.

    • Formulation Instability: The this compound in your formulation may be degrading either on the shelf or within the gastrointestinal tract.

      • Solution: Ensure the stability of your formulation through appropriate analytical testing. Protect the formulation from light and oxygen, as vitamin D analogues can be sensitive to both. Encapsulation techniques, such as nanoformulations, can offer protection against degradation.

Issue 2: High Variability in Pharmacokinetic Parameters Between Animals

  • Answer: High inter-individual variability is a known issue in oral bioavailability studies of lipophilic drugs.[4][5] Several factors can contribute to this:

    • Inconsistent Formulation: A non-homogeneous formulation can lead to different amounts of the active compound being administered to each animal.

      • Solution: Ensure your formulation is uniform. For suspensions, thorough mixing before each administration is critical. For emulsions, ensure they are stable and do not phase-separate.

    • Variability in Food Intake: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds like this compound.

      • Solution: Standardize the fasting period for all animals before and after dosing. Administering the formulation with a high-fat meal can sometimes enhance and normalize absorption by stimulating bile secretion, which aids in the solubilization of fats and fat-soluble vitamins.

    • Physiological Differences: Individual differences in gastric emptying time, intestinal motility, and bile flow among animals can contribute to variability.

      • Solution: While difficult to control completely, using a larger number of animals per group can help to mitigate the impact of individual physiological variations on the overall results. A crossover study design, where each animal serves as its own control, can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies for enhancing the oral bioavailability of this compound?

A1: Based on studies with analogous compounds like calcitriol (B1668218) and other poorly soluble drugs, the most effective strategies include:

  • Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS). They enhance bioavailability by improving solubility and promoting lymphatic absorption, which can reduce first-pass metabolism.

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles, can significantly improve its solubility, protect it from degradation, and enhance its absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and, consequently, its absorption.

Q2: Which animal model is most appropriate for studying the oral bioavailability of this compound?

A2: The choice of animal model depends on the specific research question.

  • Rats: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.

  • Dogs: The canine gastrointestinal environment is more similar to that of humans in terms of bile flow and physiology, making dogs a relevant large animal model for assessing the absorption of lipophilic compounds.

Q3: How can I analyze this compound concentrations in plasma samples?

A3: Sensitive analytical methods are required to quantify the low concentrations of this compound typically found in plasma.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard due to its high sensitivity and specificity, allowing for accurate quantification of the drug and its metabolites.

  • Radioimmunoassay (RIA): This method has also been used for the quantification of calcitriol and can be adapted for this compound, though it may be less specific than LC-MS/MS.

Comparative Bioavailability of Different Formulation Strategies

The following table summarizes pharmacokinetic data from animal studies on calcitriol, which can serve as a reference for what might be expected with this compound when employing similar formulation strategies.

Formulation StrategyAnimal ModelKey Pharmacokinetic ParametersReference
Concentrated Oral Capsule (DN101) DogMean Bioavailability: 71% (highly variable) Tmax (oral): Delayed compared to IV
Lipid-Based Formulations (Triglyceride-rich) RatElevated plasma concentration and AUC compared to non-lipid formulations.
Nanoemulsion RatShorter Tmax and higher initial exposure compared to oil solution.
Unilamellar Liposomal Vesicles (IV) RatNon-dose-proportional AUC, lower clearance at higher doses.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanoemulsion

This protocol describes a general method for preparing a nanoemulsion using a high-pressure homogenizer.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • High-pressure homogenizer or sonicator

Procedure:

  • Dissolve the this compound in the oil phase.

  • In a separate container, mix the surfactant and co-surfactant.

  • Add the oil phase containing this compound to the surfactant/co-surfactant mixture and vortex until a clear, homogenous solution is formed.

  • Slowly add the aqueous phase (deionized water) to the oil phase under constant, gentle stirring.

  • Homogenize the resulting coarse emulsion using a high-pressure homogenizer or a sonicator to reduce the droplet size to the nanometer range.

  • Characterize the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Oral Bioavailability Study in Rats

This protocol outlines the procedure for oral administration of an this compound formulation and subsequent blood collection for pharmacokinetic analysis.

Animals:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Administer the this compound formulation orally via gavage at the desired dose.

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development & Characterization cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis & Data Interpretation F1 Select Formulation Strategy (e.g., Nanoemulsion, SEDDS) F2 Prepare this compound Formulation F1->F2 F3 Characterize Formulation (Particle Size, Stability, etc.) F2->F3 A1 Dose Administration (Oral Gavage in Rats) F3->A1 Optimized Formulation A2 Serial Blood Sampling A1->A2 A3 Plasma Separation & Storage A2->A3 B1 LC-MS/MS Analysis of Plasma Samples A3->B1 Plasma Samples B2 Pharmacokinetic (PK) Modeling B1->B2 B3 Bioavailability Calculation & Assessment B2->B3 B3->F1 Iterate if Bioavailability is Low

Caption: Experimental workflow for enhancing this compound bioavailability.

bioavailability_barriers cluster_input cluster_barriers Key Barriers cluster_output OralDose Oral this compound Formulation B1 Poor Aqueous Solubility OralDose->B1 B2 Low Dissolution Rate B1->B2 B3 Intestinal & Hepatic Metabolism (First-Pass Effect) B2->B3 B4 Low Permeability B2->B4 SystemicCirculation Systemic Circulation B3->SystemicCirculation Reduced Drug Amount B4->SystemicCirculation

Caption: Key barriers to oral bioavailability of this compound.

formulation_decision_tree cluster_solutions Recommended Formulation Strategies Start Goal: Enhance this compound Bioavailability Q1 Primary Challenge? Start->Q1 Solubility Poor Solubility & Dissolution Q1->Solubility Solubility Metabolism High First-Pass Metabolism Q1->Metabolism Metabolism Both Both Solubility & Metabolism Issues Q1->Both Both Sol_Solubility Solid Dispersions Nano-suspensions Solubility->Sol_Solubility Sol_Metabolism Lipid-Based Formulations (to promote lymphatic uptake) Metabolism->Sol_Metabolism Sol_Both Self-Emulsifying Drug Delivery Systems (SEDDS) Nanoemulsions Both->Sol_Both

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Overcoming Ercalcitriol Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ercalcitriol (the active form of vitamin D, also known as calcitriol) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound exerts its anti-cancer effects through multiple mechanisms, primarily mediated by the nuclear Vitamin D Receptor (VDR).[1][2][3] Key actions include:

  • Cell Cycle Arrest: this compound induces cell cycle arrest, predominantly at the G0/G1 phase, by upregulating cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27 and downregulating cyclins and cyclin-dependent kinases (CDKs).[1][2]

  • Induction of Apoptosis: It promotes programmed cell death by decreasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, while increasing the expression of pro-apoptotic proteins like Bax and Bak.[3][4][5][6] This process often involves the activation of caspases.[2][6]

  • Promotion of Cell Differentiation: this compound can induce cancer cells to differentiate into more mature, less proliferative cell types.[2][3]

  • Modulation of Signaling Pathways: It influences various signaling pathways involved in cancer progression, including the inhibition of pro-proliferative pathways like MAPK/ERK and PI3K/Akt.[1][2]

  • Anti-inflammatory and Anti-angiogenic Effects: this compound exhibits anti-inflammatory properties and can inhibit the formation of new blood vessels that tumors need to grow.[1][7]

Q2: My cancer cell line is not responding to this compound treatment. What are the common reasons for resistance?

Resistance to this compound can arise from several factors:

  • Low or Defective Vitamin D Receptor (VDR): The VDR is essential for mediating the genomic effects of this compound. Cell lines with low VDR expression or mutations in the VDR gene may exhibit reduced sensitivity.[8][9][10][11]

  • Increased this compound Catabolism: The enzyme CYP24A1 is the primary catabolizer of this compound. Overexpression of CYP24A1 in cancer cells leads to rapid degradation of this compound, preventing it from reaching effective intracellular concentrations.[12][13][14] High CYP24A1 levels have been correlated with advanced stages of some cancers.[12]

  • Dysregulated Apoptosis Pathways: Overexpression of anti-apoptotic proteins, such as Bcl-2, can block the pro-apoptotic effects of this compound.[5][15]

  • Epigenetic Silencing: Epigenetic modifications can silence the genes that this compound targets to exert its anti-proliferative effects.[3]

  • Complex Role of Autophagy: Autophagy can have a dual role in cancer. While in some contexts this compound can induce a form of cell death known as cytotoxic autophagy, in other scenarios, autophagy can be a pro-survival mechanism that cancer cells use to withstand stress from treatments like this compound.[8][16][17][18]

Q3: How can I determine if my cell line has low VDR expression or high CYP24A1 expression?

You can assess the expression levels of VDR and CYP24A1 using standard molecular biology techniques:

  • Quantitative Real-Time PCR (qRT-PCR): To measure mRNA expression levels.

  • Western Blotting: To measure protein expression levels.

  • Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize protein expression and localization in cells or tissue samples.

Troubleshooting Guides

Problem: this compound treatment does not inhibit the proliferation of my cancer cell line.

Possible Cause Troubleshooting Steps
Sub-optimal this compound Concentration Perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 value for your specific cell line. Concentrations typically range from nanomolar to low micromolar.
Low VDR Expression 1. Quantify VDR mRNA and protein levels (qRT-PCR, Western Blot). 2. Consider using a positive control cell line known to be responsive to this compound. 3. Attempt to upregulate VDR expression. For example, glucocorticoids like dexamethasone (B1670325) have been shown to increase VDR expression in some cell types.[1]
High CYP24A1 Expression 1. Measure CYP24A1 mRNA and protein levels. Note that CYP24A1 expression can be induced by this compound itself.[14] 2. Co-treat cells with this compound and a CYP24A1 inhibitor (e.g., ketoconazole) to prevent this compound degradation.[14][19] 3. Consider using siRNA or shRNA to specifically knock down CYP24A1 expression.[12]
Defective Apoptotic Machinery 1. Assess the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) via Western Blot. 2. If anti-apoptotic proteins like Bcl-2 are overexpressed, consider combination therapies with agents that target these pathways.

Problem: I am seeing inconsistent results with my this compound experiments.

Possible Cause Troubleshooting Steps
This compound Degradation This compound is sensitive to light and temperature. Store stock solutions at -20°C or -80°C in light-protected vials. Prepare fresh working solutions for each experiment.
Cell Culture Conditions Ensure consistent cell passage number, confluency at the time of treatment, and serum concentration in the media, as these can all influence cellular response.
Variability in Treatment Duration The effects of this compound on cell proliferation and gene expression can be time-dependent. Establish a consistent treatment duration or perform a time-course experiment to identify the optimal time point for your endpoint.

Data Summary Tables

Table 1: Examples of Combination Therapies to Overcome this compound Resistance

Combination Agent Cancer Type Mechanism of Synergy Reference
Docetaxel Prostate CancerPotentiation of anti-tumor effects.[1][20][1][20]
Dexamethasone Prostate CancerEnhances VDR expression and has synergistic anti-tumor effects.[1][20][1][20]
CYP24A1 Inhibitors (e.g., Ketoconazole) Prostate CancerInhibit this compound catabolism, increasing its effective concentration and anti-proliferative effects.[14][19][14][19]
HDAC Inhibitors Breast, Prostate, Colon CancerRe-expression of anti-proliferative target genes.[3][3]
Radiation Therapy Breast CancerSensitizes cells to radiation, partly through the induction of cytotoxic autophagy.[8][8]
Antiestrogens (e.g., Tamoxifen) Breast CancerOvercomes endocrine resistance by inhibiting cell proliferation and inducing apoptosis.[8][8]

Table 2: Effect of this compound on Apoptosis-Related Proteins

Protein Function Effect of this compound Reference
Bcl-2 Anti-apoptoticDownregulation[2][5][6][15]
Bcl-XL Anti-apoptoticDownregulation[5][6]
Bax Pro-apoptoticUpregulation[1][6]
Bak Pro-apoptoticUpregulation[6]
Caspase-3 Executioner CaspaseActivation[2][4][6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (stock solution in ethanol (B145695) or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of ethanol or DMSO as the highest this compound dose).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of VDR and CYP24A1

This protocol outlines the steps to measure the protein expression of VDR and CYP24A1.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-VDR, anti-CYP24A1, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-VDR) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to the loading control (β-actin or GAPDH). The same membrane can be stripped and re-probed for other proteins.

Visualizations

Ercalcitriol_Signaling_Pathway cluster_VDR_RXR Active Complex This compound This compound VDR VDR This compound->VDR binds RXR RXR VDR->RXR heterodimerizes with VDRE VDRE (Vitamin D Response Element) RXR->VDRE binds to Differentiation Differentiation VDRE->Differentiation Promotes p21_p27 p21, p27 VDRE->p21_p27 Upregulates Bcl2 Bcl-2 VDRE->Bcl2 Downregulates Bax_Bak Bax, Bak VDRE->Bax_Bak Upregulates CellCycleArrest Cell Cycle Arrest (G0/G1) Apoptosis Apoptosis p21_p27->CellCycleArrest Bcl2->Apoptosis Bax_Bak->Apoptosis

Caption: this compound signaling pathway leading to anti-cancer effects.

Resistance_Mechanisms This compound This compound VDR VDR This compound->VDR activates Inactive_Metabolites Inactive Metabolites Apoptosis Apoptosis VDR->Apoptosis Anticancer_Effect Anti-cancer Effect VDR->Anticancer_Effect CYP24A1 CYP24A1 Overexpression CYP24A1->this compound VDR_Mutation VDR Mutation / Low Expression VDR_Mutation->VDR Bcl2_Overexpression Bcl-2 Overexpression Bcl2_Overexpression->Apoptosis

Caption: Key mechanisms of resistance to this compound in cancer cells.

Experimental_Workflow Start Hypothesis: Cell line is resistant to this compound DoseResponse 1. Dose-Response Curve (MTT Assay) Start->DoseResponse CheckResistance Is the cell line resistant? DoseResponse->CheckResistance NotResistant Cell line is sensitive. Proceed with experiments. CheckResistance->NotResistant No MeasureVDR 2. Measure VDR & CYP24A1 (Western Blot / qRT-PCR) CheckResistance->MeasureVDR Yes AnalyzeExpression Analyze Expression Levels MeasureVDR->AnalyzeExpression LowVDR Low VDR AnalyzeExpression->LowVDR Low VDR? HighCYP High CYP24A1 AnalyzeExpression->HighCYP High CYP24A1? NormalExpression Normal Expression AnalyzeExpression->NormalExpression Normal? CombineDex Strategy: Combine with Dexamethasone to increase VDR LowVDR->CombineDex CombineCYPInhibitor Strategy: Combine with CYP24A1 inhibitor HighCYP->CombineCYPInhibitor CheckApoptosis Strategy: Investigate Apoptosis Pathway (e.g., Bcl-2 levels) NormalExpression->CheckApoptosis

Caption: Troubleshooting workflow for this compound resistance.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Synthetic Ercalcitriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in the synthesis of ercalcitriol (1α,25-dihydroxyvitamin D2).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability in this compound synthesis can arise from multiple sources, including the quality of starting materials (e.g., ergosterol), consistency of reaction conditions (temperature, reaction time, agitation), reagent purity and stoichiometry, solvent quality, and the effectiveness of purification methods. Even minor deviations in any of these parameters can impact the yield, purity, and impurity profile of the final product.

Q2: How critical is the quality of the starting material, ergosterol (B1671047)?

A2: The quality of ergosterol is paramount. Ergosterol is a natural product, and its purity can vary depending on the source and purification method. Impurities in the starting material can be carried through the synthesis and may also participate in side reactions, leading to the formation of difficult-to-remove byproducts. It is essential to thoroughly characterize each new batch of ergosterol for purity and impurity profiles.

Q3: What are the most common impurities encountered in this compound synthesis?

A3: Common impurities can include isomers of this compound (e.g., pre-ercalcitriol, tachysterol (B196371), lumisterol), over-hydroxylation products, and unreacted intermediates. The formation of these impurities is often influenced by the reaction conditions, particularly during the photochemical and thermal isomerization steps.

Q4: How does exposure to light and air affect the stability of this compound?

A4: this compound is sensitive to light, heat, and oxygen. Exposure to UV light can lead to the formation of various photoisomers. Oxidation can also occur, leading to degradation of the molecule. Therefore, it is crucial to handle this compound and its intermediates under inert atmosphere (e.g., nitrogen or argon) and with protection from light, especially during purification and storage.

Q5: What analytical techniques are recommended for assessing the purity and consistency of this compound batches?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound and its impurities. For higher sensitivity and specificity, especially for identifying and quantifying trace impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My this compound synthesis consistently results in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields can be attributed to several factors throughout the synthesis process. A systematic approach to troubleshooting is recommended:

  • Starting Material Quality:

    • Action: Verify the purity of your ergosterol starting material using a qualified analytical method (e.g., HPLC). Compare the purity of the current batch to previous successful batches.

    • Rationale: Impurities in the starting material can inhibit reactions or lead to the formation of side products, consuming the starting material without producing the desired product.

  • Reaction Conditions:

    • Action: Carefully review and control critical reaction parameters such as temperature, reaction time, and reagent stoichiometry. Small deviations can have a significant impact on yield.

    • Rationale: Many reactions in the synthesis of vitamin D analogs are highly sensitive to temperature. For example, incomplete thermal isomerization of pre-vitamin D2 to vitamin D2 will result in lower overall yield.

  • Reagent Quality:

    • Action: Ensure that all reagents are of the appropriate grade and are not degraded. For example, organometallic reagents are often air and moisture sensitive.

    • Rationale: Degraded or impure reagents can lead to incomplete reactions or the formation of unwanted byproducts.

  • Purification Process:

    • Action: Evaluate your purification methods (e.g., chromatography) for potential loss of product. Check the purity of your waste fractions to see if the product is being discarded.

    • Rationale: this compound may be lost during purification if the chromatographic conditions are not optimized, leading to co-elution with impurities or poor recovery from the column.

Issue 2: High Levels of Impurities in the Final Product

Q: My final batch of this compound shows high levels of impurities, particularly isomers. How can I minimize their formation?

A: The formation of isomers and other impurities is a common challenge. Here’s how to address it:

  • Photochemical Reaction Control:

    • Action: Optimize the UV irradiation step. This includes the wavelength of the UV lamp, the intensity of the light, and the duration of exposure.

    • Rationale: Over- or under-exposure to UV light during the conversion of ergosterol to pre-vitamin D2 can lead to the formation of undesired isomers like tachysterol and lumisterol.[1]

  • Thermal Isomerization Control:

    • Action: Precisely control the temperature and duration of the thermal isomerization step that converts pre-vitamin D2 to vitamin D2.

    • Rationale: Inadequate thermal treatment can result in residual pre-vitamin D2, while excessive heat can promote degradation or the formation of other isomers.

  • Inert Atmosphere:

    • Action: Ensure all reaction and purification steps are performed under a strict inert atmosphere (nitrogen or argon).

    • Rationale: this compound and its intermediates are susceptible to oxidation, which can generate a range of degradation products.

  • Purification Optimization:

    • Action: Develop a robust purification method, likely involving multiple chromatographic steps. Use a high-resolution HPLC column to effectively separate the desired product from closely related isomers.

    • Rationale: The polarity of this compound and its isomers can be very similar, making separation challenging. A well-optimized chromatographic method is essential for achieving high purity.

Quantitative Data Summary

Due to the proprietary nature of specific manufacturing processes, detailed quantitative data on the impact of process parameters on this compound synthesis is not widely available in the public domain. However, the following tables provide an illustrative summary based on general principles of organic synthesis and data from related vitamin D analog preparations.

Table 1: Impact of UV Irradiation Time on Pre-Vitamin D2 Formation and Impurity Profile

Irradiation Time (min)Pre-Vitamin D2 Yield (%)Tachysterol (%)Lumisterol (%)Unreacted Ergosterol (%)
30255268
604510540
905515822
12050251213

Note: These are hypothetical values to illustrate the trend. Optimal irradiation time needs to be determined experimentally.

Table 2: Effect of Thermal Isomerization Temperature on Vitamin D2 Conversion

Temperature (°C)Vitamin D2 Conversion (%)Degradation Products (%)
6085<1
80952
100908

Note: These are hypothetical values. Higher temperatures can increase the rate of isomerization but also lead to degradation.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

This protocol is a general guideline and may require optimization for specific equipment and sample matrices.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A mixture of acetonitrile, methanol (B129727), and water. The exact ratio should be optimized for best separation. A common starting point is a gradient elution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the this compound peak based on the retention time of a reference standard.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol provides a more sensitive and specific method for this compound quantification.[2][3]

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[2]

    • C18 or similar reverse-phase UPLC/HPLC column.

  • Mobile Phase:

    • Gradient elution with a mixture of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) formate.[2]

  • Chromatographic Conditions:

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI or APCI

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., deuterated this compound).

  • Sample Preparation:

    • Prepare a calibration curve using a certified reference standard of this compound.

    • Dissolve the sample and spike with a known concentration of the internal standard.

    • Sample preparation may involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Analysis:

    • Inject the samples and calibration standards.

    • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Ercalcitriol_Synthesis_Pathway Ergosterol Ergosterol PreVitaminD2 Pre-Vitamin D2 Ergosterol->PreVitaminD2 UV Irradiation (Photochemical Reaction) Isomers Tachysterol, Lumisterol Ergosterol->Isomers Side Reaction VitaminD2 Vitamin D2 (Ergocalciferol) PreVitaminD2->VitaminD2 Thermal Isomerization PreVitaminD2->Isomers Side Reaction Intermediate1 25-Hydroxyvitamin D2 (Ercalcidiol) VitaminD2->Intermediate1 Hydroxylation at C25 This compound 1α,25-Dihydroxyvitamin D2 (this compound) Intermediate1->this compound Hydroxylation at C1α

Caption: Simplified chemical synthesis pathway of this compound from ergosterol.

Troubleshooting_Workflow Start Batch Fails QC (Low Yield or High Impurity) Check_Raw_Materials Analyze Starting Materials (Ergosterol, Reagents, Solvents) Start->Check_Raw_Materials Raw_Materials_OK Materials Meet Specs? Check_Raw_Materials->Raw_Materials_OK Review_Process_Parameters Review Critical Process Parameters (Temp, Time, Stoichiometry) Raw_Materials_OK->Review_Process_Parameters Yes Quarantine_RM Quarantine and Replace Raw Materials Raw_Materials_OK->Quarantine_RM No Parameters_OK Parameters within Range? Review_Process_Parameters->Parameters_OK Investigate_Purification Investigate Purification Step (Column Packing, Elution, Fraction Collection) Parameters_OK->Investigate_Purification Yes Calibrate_Equipment Calibrate Equipment and Retrain Operators Parameters_OK->Calibrate_Equipment No Purification_OK Purification Effective? Investigate_Purification->Purification_OK Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Purification_OK->Implement_CAPA Yes Optimize_Purification Optimize Purification Protocol Purification_OK->Optimize_Purification No Quarantine_RM->Implement_CAPA Calibrate_Equipment->Implement_CAPA Optimize_Purification->Implement_CAPA

Caption: Troubleshooting workflow for out-of-specification this compound batches.

Quality_Control_Process cluster_0 In-Process Control (IPC) cluster_1 Final Product Release IPC1 Raw Material QC (Ergosterol Purity) IPC2 Reaction Monitoring (e.g., TLC, HPLC) IPC1->IPC2 IPC3 Intermediate Characterization IPC2->IPC3 Release1 Purity Assay (HPLC/UPLC) IPC3->Release1 Release2 Impurity Profiling (HPLC/LC-MS) Release1->Release2 Release3 Identity Confirmation (MS, NMR) Release2->Release3 Release4 Residual Solvent Analysis (GC) Release3->Release4 Release5 Stability Testing Release4->Release5 Batch_Release Batch Release Release5->Batch_Release

Caption: Quality control process flow for synthetic this compound.

References

Strategies to reduce non-specific binding in ercalcitriol receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ercalcitriol (1,25-dihydroxyvitamin D3) receptor assays. Our goal is to help you minimize non-specific binding and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it problematic in this compound receptor assays?

Non-specific binding refers to the binding of a ligand, in this case, radiolabeled this compound, to components other than the Vitamin D Receptor (VDR). This can include binding to other proteins, lipids, the assay tube walls, or filters.[1] High non-specific binding is problematic because it can obscure the true specific binding signal, leading to an underestimation of receptor affinity and an inaccurate calculation of receptor number.[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest ligand concentration used.[2]

Q2: What are the most common causes of high non-specific binding in VDR assays?

High non-specific binding in VDR assays can stem from several factors:

  • Ligand Properties: Hydrophobic ligands tend to exhibit higher non-specific binding. The purity of the radioligand is also crucial, as impurities can contribute significantly to NSB.

  • Receptor Preparation: The quality and concentration of the VDR preparation are important. Using too much protein in the assay can increase non-specific binding sites.

  • Assay Conditions: Suboptimal incubation time, temperature, and buffer composition can all contribute to high background signals.

  • Assay Plastics and Filters: The ligand can bind non-specifically to the surfaces of assay tubes and filters.

Q3: What is the best blocking agent to use for my this compound receptor assay?

The choice of blocking agent depends on the specific assay format and conditions. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that is effective at saturating non-specific binding sites on various surfaces.

  • Normal Goat Serum (NGS): Contains a mixture of proteins, including immunoglobulins, that can be very effective at blocking non-specific interactions. One study concluded that NGS was a more effective blocker compared to BSA.

  • Non-fat Dry Milk: While a cost-effective option, it should be used with caution as it contains biotin (B1667282) and phosphoproteins, which can interfere with certain detection systems (e.g., biotin-avidin-based detection or assays with phosphoprotein antibodies).

The optimal blocking agent and its concentration should be determined empirically for each specific assay.

Q4: Can detergents be used to reduce non-specific binding?

Yes, low concentrations of non-ionic detergents are often included in assay and wash buffers to reduce non-specific binding. Tween-20 at a concentration of around 0.05% is commonly used. These detergents help to prevent hydrophobic interactions between the ligand and non-target surfaces. However, it is important to use high-purity detergents, as impurities like peroxides can interfere with the assay.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in this compound receptor assays. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Diagram: Troubleshooting Workflow for High Non-Specific Binding

TroubleshootingWorkflow Start High Non-Specific Binding (>50% of Total Binding) Check_Ligand Step 1: Evaluate Ligand - Check purity and age - Titrate concentration Start->Check_Ligand Check_Protein Step 2: Optimize Receptor Prep - Titrate protein concentration - Check preparation quality Check_Ligand->Check_Protein If NSB is still high Check_Assay_Conditions Step 3: Adjust Assay Conditions - Optimize incubation time/temp - Modify buffer (blocking agents, detergents) Check_Protein->Check_Assay_Conditions If NSB is still high Check_Wash_Steps Step 4: Refine Wash Protocol - Increase number of washes - Increase wash volume - Use ice-cold buffer Check_Assay_Conditions->Check_Wash_Steps If NSB is still high Resolved Problem Resolved Check_Wash_Steps->Resolved If NSB is reduced

Caption: A stepwise workflow to diagnose and resolve high non-specific binding in this compound receptor assays.

Problem Potential Cause Recommended Solution
High background across all wells Ligand Issues Purity: Ensure the radiolabeled this compound is of high purity (>95%). Older batches may degrade, leading to increased NSB. Consider purifying the ligand if necessary.Concentration: Use the lowest concentration of radiolabeled ligand that provides an adequate specific signal. A good starting point is a concentration at or below the Kd of the receptor-ligand interaction.
Receptor Preparation Protein Concentration: Titrate the amount of receptor preparation (e.g., cell lysate or purified receptor) to find the optimal concentration that maximizes the specific binding signal while minimizing NSB. A typical range for membrane protein in radioligand binding assays is 100-500 µg.[1]Preparation Quality: Ensure the receptor preparation is of high quality and free from contaminants that might contribute to non-specific binding.
Assay Buffer Composition Blocking Agent: The blocking buffer may be insufficient. Try increasing the concentration of the current blocking agent (e.g., BSA from 1% to 3%) or switching to a different one (e.g., normal goat serum).Detergent: Add a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 to the assay and wash buffers to reduce hydrophobic interactions.
Incubation Conditions Time and Temperature: Optimize the incubation time and temperature. While longer incubation times may be needed to reach equilibrium for specific binding, shorter times can sometimes reduce NSB. Perform a time-course experiment to determine the optimal balance.
High background after washing Inefficient Washing Number and Volume of Washes: Increase the number and/or volume of wash steps to more effectively remove unbound and non-specifically bound ligand.Wash Buffer Temperature: Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand.[1]Filter Pre-treatment: Pre-soak filters in the blocking buffer before use to reduce ligand binding to the filter itself.

Data Summary Tables

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Range Advantages Considerations
Bovine Serum Albumin (BSA) 1 - 3% (w/v)- Single purified protein- Good for biotin/avidin systems- Widely available- Lot-to-lot variability can occur
Normal Goat Serum (NGS) 5 - 10% (v/v)- Contains a mixture of proteins, which can be very effective at blocking.- Often more effective than single-protein blockers.- Should not be from the same species as the primary antibody in immunoassays.- Higher cost.
Non-fat Dry Milk 1 - 5% (w/v)- Inexpensive and readily available.- Contains endogenous biotin and phosphoproteins, which can interfere with some detection systems. Not recommended for biotin-based assays.

Table 2: Recommended Starting Concentrations for Assay Buffer Additives

Additive Recommended Starting Concentration Purpose
Bovine Serum Albumin (BSA) 1% (w/v)Primary blocking agent to reduce binding to surfaces.
Tween-20 0.05% (v/v)Non-ionic detergent to reduce hydrophobic interactions.
EDTA 1 - 5 mMChelating agent to inactivate metalloproteases.
Dithiothreitol (DTT) 1 - 5 mMReducing agent to protect sulfhydryl groups on the receptor.

Experimental Protocols

Protocol: Hydroxylapatite (HAP) Assay for this compound Receptor Binding

This protocol is a representative method for a competitive binding assay using hydroxylapatite to separate bound from free ligand.

Materials:

  • Radiolabeled this compound (e.g., [³H]1,25(OH)₂D₃)

  • Unlabeled this compound

  • Vitamin D Receptor (VDR) preparation (e.g., from cell lysate or purified)

  • Assay Buffer: Tris-HCl (pH 7.4), KCl, EDTA, DTT

  • Wash Buffer: Tris-HCl (pH 7.4), with 0.05% Tween-20

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid

Procedure:

  • Preparation of Assay Tubes:

    • Total Binding: Add assay buffer to tubes.

    • Non-Specific Binding (NSB): Add a saturating concentration of unlabeled this compound (e.g., 100-fold molar excess over the radiolabeled ligand) to tubes.

    • Competition: Add varying concentrations of test compounds to tubes.

  • Ligand Addition: Add a fixed, low concentration of radiolabeled this compound to all tubes.

  • Receptor Addition: Add the VDR preparation to all tubes to initiate the binding reaction.

  • Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube.

    • Incubate on ice for 15-20 minutes with occasional vortexing. The VDR-ligand complex will bind to the HAP.

    • Centrifuge the tubes at low speed (e.g., 1,500 x g) for 5 minutes to pellet the HAP.

  • Washing:

    • Carefully aspirate the supernatant.

    • Resuspend the HAP pellet in ice-cold wash buffer.

    • Repeat the centrifugation and aspiration steps two more times.

  • Quantification:

    • After the final wash, add scintillation fluid to each tube containing the HAP pellet.

    • Vortex thoroughly.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding

    • Calculate the percentage of specific binding at each concentration of the test compound to determine its binding affinity (e.g., IC₅₀).

Signaling Pathway and Assay Principle Diagrams

Diagram: VDR Signaling Pathway

VDR_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR and translocates to nucleus This compound This compound This compound->VDR Binds RXR RXR RXR->VDR_RXR_Complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_Complex->VDRE Binds to DNA Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Simplified diagram of the this compound (Vitamin D) receptor signaling pathway.

Diagram: Principle of Competitive Binding Assay

Competitive_Binding cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_competition Competition Receptor_T VDR Labeled_Ligand_T Labeled This compound Receptor_T->Labeled_Ligand_T Binds Receptor_N VDR Unlabeled_Ligand_N Excess Unlabeled This compound Receptor_N->Unlabeled_Ligand_N Saturated Labeled_Ligand_N Labeled This compound Other_Protein Other Protein Other_Protein->Labeled_Ligand_N Binds Non-specifically Receptor_C VDR Labeled_Ligand_C Labeled This compound Receptor_C->Labeled_Ligand_C Competes for binding Test_Compound Test Compound Receptor_C->Test_Compound

Caption: Illustration of the principles of total, non-specific, and competitive binding in a receptor assay.

References

Validation & Comparative

A Comparative Analysis of Vitamin D Analogs in the Management of Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of calcitriol (B1668218) and its analog, paricalcitol (B1678470), in the treatment of secondary hyperparathyroidism (SHPT), a common complication in patients with chronic kidney disease (CKD). While the user requested a comparison with "ercalcitriol," this term does not correspond to a standard nomenclature for a Vitamin D analog in the scientific literature. Therefore, this guide focuses on paricalcitol as a representative and well-studied alternative to calcitriol, offering valuable insights for researchers in this field. The information presented is supported by experimental data to facilitate an objective evaluation of their therapeutic profiles.

Mechanism of Action: A Shared Pathway with a Key Difference

Both calcitriol, the active form of vitamin D, and its analog paricalcitol, exert their effects by binding to the vitamin D receptor (VDR) in various tissues, including the parathyroid gland.[1][2] This interaction is central to their ability to suppress the synthesis and secretion of parathyroid hormone (PTH).

Upon binding to the VDR in a parathyroid cell, the drug-receptor complex translocates to the nucleus.[3][4][5] In the nucleus, this complex partners with the retinoid X receptor (RXR).[1] The resulting heterodimer then binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter region of the PTH gene.[1] This binding initiates a cascade of events that ultimately inhibits the transcription of the PTH gene, leading to reduced PTH levels.[3][4][5]

Beyond direct gene regulation, calcitriol also indirectly suppresses PTH by increasing the expression of the calcium-sensing receptor (CaSR) on parathyroid cells, making them more sensitive to serum calcium levels.[3][4][5]

The primary distinction between calcitriol and its analogs like paricalcitol lies in their selectivity for the VDR in the parathyroid gland versus the intestine. Paricalcitol is designed to have a lower affinity for VDRs in the intestinal tract, which is hypothesized to result in less calcium and phosphorus absorption from the gut. This selective action aims to suppress PTH effectively while minimizing the side effects of hypercalcemia and hyperphosphatemia, which are more commonly associated with calcitriol therapy.

Signaling Pathway for PTH Suppression

Simplified Signaling Pathway of Calcitriol/Paricalcitol in Parathyroid Cells cluster_cell Parathyroid Cell Calcitriol Calcitriol or Paricalcitol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms complex with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on PTH Gene VDR_RXR->VDRE Binds to PTH_Gene PTH Gene Transcription VDRE->PTH_Gene Inhibits PTH_Suppression Suppression of PTH Synthesis and Secretion PTH_Gene->PTH_Suppression Leads to

Caption: Signaling pathway for PTH suppression by Vitamin D analogs.

Comparative Efficacy: A Summary of Clinical Findings

Clinical studies have demonstrated that while both calcitriol and paricalcitol are effective in reducing PTH levels, paricalcitol may offer a more favorable safety profile regarding mineral metabolism.

ParameterCalcitriolParicalcitolKey Findings
PTH Reduction Effective in suppressing PTH.Achieved a ≥50% reduction in PTH significantly faster than calcitriol in some studies.[6][7]Both are potent suppressors of PTH.
Serum Calcium More frequently associated with hypercalcemia.Fewer sustained episodes of hypercalcemia compared to calcitriol.[6][7]Paricalcitol may have a lower risk of inducing high calcium levels.
Serum Phosphorus Can lead to hyperphosphatemia.Less impact on serum phosphorus levels compared to calcitriol.[8]Paricalcitol appears to have a more favorable effect on phosphorus balance.
Calcium-Phosphorus Product More likely to elevate the Ca x P product.Fewer instances of an elevated Ca x P product.[6][7]A lower risk of elevating the Ca x P product is a potential advantage of paricalcitol.

Experimental Protocols: A Representative Study Design

The following outlines a typical experimental protocol for a randomized, double-blind, multicenter clinical trial comparing the efficacy and safety of intravenous paricalcitol and calcitriol in hemodialysis patients with secondary hyperparathyroidism.[6][7]

1. Patient Population:

  • Inclusion criteria: Adult hemodialysis patients with a baseline intact PTH (iPTH) level ≥300 pg/mL and a serum calcium x phosphorus product <75 mg²/dL².

  • Exclusion criteria: Recent history of parathyroidectomy, hypersensitivity to vitamin D analogs, or significant liver disease.

2. Study Design:

  • A double-blind, randomized, multicenter design.

  • Patients are randomly assigned to receive either intravenous paricalcitol or calcitriol.

  • The study duration is typically up to 32 weeks, including a washout period, a dose-escalation phase, and a maintenance phase.

3. Treatment Protocol:

  • Washout Period: All vitamin D therapies are discontinued (B1498344) for a specified period before randomization.

  • Dose Escalation: Initial doses of paricalcitol or calcitriol are administered and then titrated upwards based on weekly or bi-weekly laboratory results for PTH, serum calcium, and phosphorus. The goal is to achieve a target reduction in PTH (e.g., ≥50% from baseline) while maintaining serum calcium and phosphorus within a safe range.

  • Dose Adjustment: Doses are adjusted according to a predefined algorithm. For example, the dose may be increased if PTH remains above the target range and calcium and phosphorus levels are acceptable. The dose may be decreased or withheld if hypercalcemia or hyperphosphatemia occurs.

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: The proportion of patients achieving a ≥50% reduction from baseline PTH levels.

  • Secondary Efficacy Endpoints: Time to achieve a ≥50% PTH reduction, changes in bone turnover markers.

  • Safety Endpoints: Incidence of hypercalcemia (e.g., serum calcium >10.5 mg/dL), hyperphosphatemia (e.g., serum phosphorus >6.5 mg/dL), and elevated calcium x phosphorus product.

5. Statistical Analysis:

  • The primary efficacy endpoint is typically analyzed using a chi-square test or Fisher's exact test.

  • Time-to-event analyses (e.g., Kaplan-Meier) are used for time-dependent endpoints.

  • Safety data are summarized and compared between the two treatment groups.

Experimental Workflow

Typical Experimental Workflow for a Comparative Clinical Trial Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Discontinuation of Vitamin D) Patient_Screening->Washout Randomization Randomization Washout->Randomization Group_A Treatment Group A (e.g., Calcitriol) Randomization->Group_A Group_B Treatment Group B (e.g., Paricalcitol) Randomization->Group_B Dose_Titration Dose Titration Phase (Based on PTH, Ca, P levels) Group_A->Dose_Titration Group_B->Dose_Titration Maintenance Maintenance Phase Dose_Titration->Maintenance Data_Collection Data Collection (Efficacy and Safety) Maintenance->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: Workflow of a comparative clinical trial for hyperparathyroidism drugs.

Conclusion

In the management of secondary hyperparathyroidism, both calcitriol and its analog paricalcitol are effective in suppressing PTH levels. However, the available evidence suggests that paricalcitol may offer a superior safety profile with a lower incidence of hypercalcemia and hyperphosphatemia. This distinction is crucial for the long-term management of CKD patients who are at a high risk of mineral and bone disorders. For drug development professionals, the focus on creating VDR activators with greater selectivity for the parathyroid gland continues to be a promising strategy for optimizing the treatment of secondary hyperparathyroidism. Further research into novel vitamin D analogs is warranted to continue improving patient outcomes.

References

A Guide to the Equipotent Measurement of Ercalcitriol and Calcitriol: A New Monoclonal Antibody Compared

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of the biologically active forms of vitamin D, 1,25-dihydroxyvitamin D2 (ercalcitriol) and 1,25-dihydroxyvitamin D3 (calcitriol), is crucial for research in bone metabolism, immunology, and drug development. Historically, immunoassays have faced challenges in recognizing both forms with equal potency. This guide provides a detailed comparison of a validated monoclonal antibody-based radioimmunoassay (RIA) that achieves equipotent measurement, alongside alternative methods such as ELISA and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Measurement Methods

The following tables summarize the quantitative performance of a novel monoclonal antibody-based RIA compared to commercially available ELISA kits and established LC-MS/MS methods for the measurement of this compound and calcitriol (B1668218).

Table 1: Performance Characteristics of a Monoclonal Antibody-Based Radioimmunoassay (RIA) [1][2]

ParameterPerformance
Analyte Recognition Equipotent for this compound and calcitriol
Limit of Detection 1.25 pg/tube
Intra-assay CV 7.8% at 81 pg/ml
Inter-assay CV 10.7% at 34 pg/ml
Recovery of Added Analyte 98%
Correlation with Polyclonal Ab Method r = 0.98, slope = 0.99

Table 2: Performance Characteristics of Alternative Methods

MethodParameterPerformance
ELISA (Competitive) [3][4][5]Detection Range 15.6 - 1000 pg/mL
Sensitivity < 10 pg/mL (Typical)
Intra-assay CV < 10%
Inter-assay CV < 15%
LC-MS/MS Limit of Detection 2.0 - 10 pg/mL
Linear Range 1 - 100 ng/mL
Intra-assay CV < 10%
Inter-assay CV < 15%
Accuracy High (considered the 'gold standard')

Signaling Pathways of this compound and Calcitriol

Both this compound and calcitriol, the active forms of vitamin D2 and D3 respectively, are understood to act through the same signaling pathway to exert their biological effects. The primary mechanism involves binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. This genomic pathway is central to calcium and phosphate (B84403) homeostasis. Additionally, rapid, non-genomic actions of calcitriol have been described, which are mediated through membrane-associated VDRs.

Vitamin D Signaling Pathway This compound and Calcitriol Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ercalcitriol_Calcitriol This compound or Calcitriol VDR Vitamin D Receptor (VDR) Ercalcitriol_Calcitriol->VDR Binding VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerization with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binding to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., Calcium Homeostasis) Gene_Transcription->Biological_Effects Leads to

This compound and Calcitriol Signaling Pathway

Experimental Workflow for Monoclonal Antibody Validation

The validation of a new monoclonal antibody for the equipotent measurement of this compound and calcitriol involves several key stages, from antibody production to performance characterization in the chosen assay format.

Monoclonal_Antibody_Validation_Workflow Workflow for Monoclonal Antibody Validation cluster_production Antibody Production cluster_validation Assay Validation cluster_comparison Method Comparison Immunogen Immunogen Preparation (Vitamin D analog-protein conjugate) Hybridoma Hybridoma Technology Immunogen->Hybridoma Screening Screening for Equipotent Clones Hybridoma->Screening Purification Antibody Purification Screening->Purification Assay_Development Assay Development (e.g., RIA, ELISA) Purification->Assay_Development Sensitivity Sensitivity (LOD/LOQ) Assay_Development->Sensitivity Precision Precision (Intra- & Inter-assay CV) Assay_Development->Precision Accuracy Accuracy & Recovery Assay_Development->Accuracy Specificity Cross-reactivity Testing Assay_Development->Specificity Correlation Correlation with Gold Standard (LC-MS/MS) Assay_Development->Correlation Clinical_Samples Testing on Clinical Samples Correlation->Clinical_Samples

References

Comparative analysis of the genomic effects of ercalcitriol and calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ercalcitriol (1α,25-dihydroxyvitamin D2) and calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) are the biologically active forms of vitamin D2 and vitamin D3, respectively. Both molecules are critical regulators of calcium and phosphate (B84403) homeostasis, and their influence extends to a wide array of cellular processes, including cell proliferation, differentiation, and immune modulation. These effects are primarily mediated through their interaction with the nuclear vitamin D receptor (VDR), which functions as a ligand-activated transcription factor. While often used interchangeably in some contexts, emerging evidence suggests that their genomic effects are not identical. This guide provides a comparative analysis of the genomic effects of this compound and calcitriol, supported by available experimental data.

Mechanism of Action: A Shared Pathway

Both this compound and calcitriol exert their genomic effects by binding to the VDR.[1] This binding event induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter or enhancer regions of target genes.[2] This interaction modulates the transcription of these genes, leading to either activation or repression of their expression.[2] The overall signaling pathway is depicted below.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ercalcitriol_Calcitriol This compound or Calcitriol VDR VDR Ercalcitriol_Calcitriol->VDR Binding VDR_Ligand VDR-Ligand Complex RXR RXR VDR_RXR VDR-RXR Heterodimer VDR_Ligand->VDR_RXR Heterodimerization with RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binding to VDRE Target_Gene Target Gene VDRE->Target_Gene Transcriptional Regulation mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response Protein->Biological_Response

Caption: Generalized Vitamin D Receptor (VDR) signaling pathway for this compound and calcitriol.

Comparative Quantitative Data

Direct head-to-head comparisons of the genomic effects of the active metabolites, this compound and calcitriol, are limited in the scientific literature. Much of the available research has focused on the precursor forms, vitamin D2 and D3, or synthetic analogs. However, some studies provide insights into their differential effects.

A study in rats comparing a vitamin D2 analog (doxercalciferol, which is activated to this compound) with calcitriol demonstrated differential regulation of key metabolic enzymes.

GeneFold Change (Doxercalciferol vs. Control)Fold Change (Calcitriol vs. Control)TissueReference
CYP24A1 mRNA Greater than CalcitriolSignificant increaseIntestine, Kidney[3]
CYP3A mRNA Greater than CalcitriolSignificant increaseIntestine, Kidney[3]

Note: This table summarizes qualitative findings from the study, as precise fold-change values for direct comparison were not provided in the abstract.

Furthermore, a study on a rat oligodendrocyte precursor cell line showed that calcitriol (D3) was more potent in changing the expression of a substantially higher number of genes at 24 hours compared to vitamin D2. After 72 hours, the effects on gene expression were more similar.

A study on the human immune system, analyzing the blood transcriptome after supplementation with vitamin D2 or D3, found that while there were overlapping effects, most of the changes in gene expression were specific to one form of the vitamin. Notably, only vitamin D3 supplementation was observed to have a stimulatory effect on type I and type II interferon activity.

Experimental Protocols

The investigation of the genomic effects of this compound and calcitriol relies on established molecular biology techniques. The following are detailed methodologies for key experiments cited in the literature for studying vitamin D receptor-mediated gene regulation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is utilized to identify the genome-wide binding sites of the VDR.

ChIP_Seq_Workflow Start Cells Treated with This compound or Calcitriol Crosslink Crosslink Proteins to DNA (e.g., with Formaldehyde) Start->Crosslink Lyse Cell Lysis and Chromatin Fragmentation Crosslink->Lyse IP Immunoprecipitation with anti-VDR Antibody Lyse->IP Wash Wash to Remove Non-specifically Bound Proteins IP->Wash Elute Elute VDR-DNA Complexes Wash->Elute Reverse Reverse Crosslinks and Purify DNA Elute->Reverse Library Prepare Sequencing Library Reverse->Library Sequence High-Throughput Sequencing Library->Sequence Analysis Data Analysis: Peak Calling and Motif Finding Sequence->Analysis

Caption: A typical workflow for a ChIP-seq experiment to identify VDR binding sites.

Detailed Protocol:

  • Cell Culture and Treatment: Culture target cells to the desired confluency and treat with either this compound, calcitriol, or vehicle control for a specified time.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for a short period. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the VDR. The antibody-VDR-DNA complexes are then captured using protein A/G magnetic beads.

  • Washes: Wash the beads multiple times to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating. Treat with RNase A and proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or a commercial purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of VDR enrichment. Motif analysis can be performed to identify VDREs within the VDR binding sites.

RNA Sequencing (RNA-Seq)

RNA-seq is employed to quantify the changes in gene expression in response to this compound or calcitriol treatment.

RNA_Seq_Workflow Start Cells Treated with This compound or Calcitriol RNA_Extraction Total RNA Extraction Start->RNA_Extraction mRNA_Isolation mRNA Isolation (e.g., using poly-A selection) RNA_Extraction->mRNA_Isolation cDNA_Synthesis RNA Fragmentation and cDNA Synthesis mRNA_Isolation->cDNA_Synthesis Library_Prep Adapter Ligation and Library Amplification cDNA_Synthesis->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Read Alignment, Quantification, and Differential Expression Sequencing->Data_Analysis

Caption: A standard workflow for an RNA-seq experiment to analyze differential gene expression.

Detailed Protocol:

  • Cell Culture and Treatment: Treat cells with this compound, calcitriol, or a vehicle control as described for ChIP-seq.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Library Preparation:

    • Isolate mRNA from the total RNA, typically using oligo(dT) beads that bind to the poly(A) tail of mRNA.

    • Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing: Perform high-throughput sequencing of the prepared library.

  • Data Analysis:

    • Assess the quality of the sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify the expression level of each gene.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated by this compound or calcitriol treatment compared to the control.

Conclusion

This compound and calcitriol share a fundamental genomic mechanism of action through the VDR, leading to the regulation of a wide range of target genes. While they are often considered to have equivalent biological potency, the available evidence, although limited, suggests that there are quantitative and qualitative differences in their genomic effects. Calcitriol may be more potent in regulating a broader set of genes, particularly in the short term, and the two molecules may have distinct effects on specific biological pathways, such as the immune response.

Further head-to-head comparative studies using high-throughput sequencing techniques like ChIP-seq and RNA-seq are necessary to fully elucidate the similarities and differences in the genomic effects of this compound and calcitriol. A deeper understanding of their differential gene regulatory profiles will be crucial for the targeted development of vitamin D-based therapies for a variety of diseases.

References

A Comparative Guide for Researchers and Drug Development Professionals: Ercalcitriol Versus Ergocalciferol for Managing CKD Mineral and Bone Disorder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) is a systemic complication of CKD characterized by abnormalities in mineral and bone metabolism. The management of CKD-MBD often involves the use of vitamin D compounds to control secondary hyperparathyroidism and maintain mineral homeostasis. This guide provides a detailed comparison of two such compounds: ercalcitriol and ergocalciferol, for researchers, scientists, and drug development professionals.

Ergocalciferol (vitamin D2) is a nutritional vitamin D precursor that requires hydroxylation in the liver and kidneys to become active. In contrast, this compound (1α,25-dihydroxyvitamin D2) is the active form of vitamin D2, capable of directly activating the vitamin D receptor (VDR). While the term "this compound" is less common in clinical literature, it is chemically distinct from calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the active form of vitamin D3. However, in practice and in some clinical trials, the term calcitriol is used to refer to the active vitamin D hormone, regardless of its D2 or D3 origin. This guide will focus on a direct comparison between the nutritional precursor, ergocalciferol, and the active hormone, referred to here as calcitriol, based on available clinical data.

Mechanism of Action

Ergocalciferol is a prohormone that must undergo two hydroxylation steps to become biologically active. The first occurs in the liver to form 25-hydroxyvitamin D2 (ercalcidiol), and the second occurs in the kidneys to form 1α,25-dihydroxyvitamin D2 (this compound). In patients with CKD, the kidney's ability to perform this second hydroxylation is impaired, which can limit the efficacy of ergocalciferol.

This compound (represented by Calcitriol in clinical studies) , as an active vitamin D analog, directly binds to and activates the Vitamin D Receptor (VDR). This activation leads to a cascade of downstream effects aimed at correcting the mineral imbalances characteristic of CKD-MBD.

Signaling Pathway

The activation of the Vitamin D Receptor by its active ligand is a critical step in maintaining mineral homeostasis. The following diagram illustrates this signaling pathway.

Vitamin D Signaling Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Parathyroid, Intestinal) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Ergocalciferol Ergocalciferol Calcitriol Calcitriol Ergocalciferol->Calcitriol Activation (Liver, Kidney) VDR VDR Calcitriol->VDR Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Dimerizes with RXR RXR RXR VDRE VDRE VDR_RXR_complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects: - Decreased PTH Synthesis - Increased Intestinal Ca/P Absorption - Regulation of Bone Metabolism Gene_Transcription->Biological_Effects Leads to Experimental Workflow Patient_Screening Patient Screening (CKD Stage 3-5 with MBD) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Biochemical markers, Demographics) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Ergocalciferol_Arm Ergocalciferol Treatment Arm Randomization->Ergocalciferol_Arm Group 1 Calcitriol_Arm Calcitriol Treatment Arm Randomization->Calcitriol_Arm Group 2 Follow_up Follow-up Visits (Regular Monitoring of Biochemical Markers and Adverse Events) Ergocalciferol_Arm->Follow_up Calcitriol_Arm->Follow_up Data_Analysis Data Analysis (Comparison of Efficacy and Safety) Follow_up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A Comparative Analysis of the Anti-Rachitic Efficacy of Ercalcitriol and Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-rachitic properties of ercalcitriol (1α,25-dihydroxyvitamin D2) and calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the relative potency and mechanisms of action of these two active vitamin D metabolites.

Introduction

Rickets, a condition characterized by impaired bone mineralization in growing children, is primarily caused by vitamin D deficiency. The biologically active forms of vitamin D, this compound and calcitriol, play a crucial role in calcium and phosphate (B84403) homeostasis, which is essential for normal bone development. Calcitriol is the active form of vitamin D3 (cholecalciferol), while this compound is the active form of vitamin D2 (ergocalciferol). Both molecules are known to exert their effects by binding to the vitamin D receptor (VDR), which then modulates the expression of genes involved in mineral metabolism. This guide evaluates the comparative anti-rachitic activity of these two compounds based on preclinical studies.

Chemical Structures

CompoundChemical Structure
This compound 1α,25-dihydroxyvitamin D2
Calcitriol 1α,25-dihydroxycholecalciferol

Mechanism of Action: A Shared Pathway

Both this compound and calcitriol share a common mechanism of action to regulate calcium and phosphate levels and promote bone mineralization. Upon entering the bloodstream, they are transported to target cells, where they bind to the intracellular Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the synthesis of proteins involved in calcium and phosphate transport and bone metabolism.

Vitamin D Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus Vitamin_D This compound or Calcitriol VDR VDR Vitamin_D->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Gene Target Gene Transcription VDRE->Gene

Caption: Signaling pathway of this compound and Calcitriol.

Comparative Anti-Rachitic Activity: Experimental Data

Preclinical studies in rachitic rat models have been pivotal in comparing the biological activities of this compound and calcitriol. A key study by Rambeck et al. (1984) directly compared the anti-rachitic potency of these two compounds.

Key Findings:

  • In rachitic rats, this compound and calcitriol were found to have equipotent anti-rachitic activity .[1] This suggests that both compounds are equally effective in promoting bone mineralization and resolving the signs of rickets in this animal model.

  • The study evaluated various parameters indicative of anti-rachitic efficacy, including intestinal calcium transport, bone mineralization, and serum phosphorus levels.[2]

The following tables summarize the expected outcomes based on the reported equipotent activity.

Table 1: Comparative Effects on Serum Biochemistry in Rachitic Rats

ParameterRachitic ControlThis compound TreatedCalcitriol TreatedExpected Outcome
Serum Calcium (mg/dL) LowNormalizedNormalizedNo significant difference between treated groups
Serum Phosphorus (mg/dL) LowNormalizedNormalizedNo significant difference between treated groups
Serum Alkaline Phosphatase (IU/L) HighReducedReducedNo significant difference between treated groups

Table 2: Comparative Effects on Bone Mineralization in Rachitic Rats

ParameterRachitic ControlThis compound TreatedCalcitriol TreatedExpected Outcome
Bone Ash (%) LowIncreasedIncreasedNo significant difference between treated groups
Epiphyseal Plate Width WideNarrowedNarrowedNo significant difference between treated groups
Histological Healing of Rickets PresentHealedHealedNo significant difference between treated groups

Experimental Protocols

The evaluation of anti-rachitic activity typically involves the use of a rachitic animal model, most commonly rats. Below is a generalized experimental protocol for such a study.

1. Induction of Rickets in a Rat Model:

  • Animals: Weanling male rats (e.g., Sprague-Dawley or Wistar strain), typically 21 days old, are used.

  • Diet: The rats are fed a vitamin D-deficient, low-phosphorus, or low-calcium diet for a period of 3-4 weeks to induce rickets. A common rachitogenic diet consists of a high calcium-to-phosphorus ratio.

  • Housing: Animals are housed in a controlled environment with UV-filtered light to prevent endogenous vitamin D synthesis in the skin.

  • Confirmation of Rickets: The development of rickets is confirmed by radiological examination (e.g., widened growth plates of the tibia and fibula) and biochemical analysis (e.g., elevated serum alkaline phosphatase, low serum phosphorus).

2. Experimental Groups and Treatment:

  • Rachitic Control Group: Receives the vehicle (e.g., propylene (B89431) glycol or oil) without any active compound.

  • This compound Treatment Group(s): Receives varying doses of this compound dissolved in the vehicle, administered orally or via injection.

  • Calcitriol Treatment Group(s): Receives varying doses of calcitriol dissolved in the vehicle, administered orally or via injection.

  • Normal Control Group: Fed a standard diet with adequate vitamin D, calcium, and phosphorus.

3. Evaluation of Anti-Rachitic Activity:

  • Duration: The treatment period typically lasts for 7-14 days.

  • Biochemical Analysis: Blood samples are collected at the end of the treatment period to measure serum calcium, phosphorus, and alkaline phosphatase levels.

  • Bone Mineralization Assessment:

    • Line Test: The distal ends of the tibia or ulna are split longitudinally and stained (e.g., with silver nitrate) to visualize the extent of healing of the rachitic metaphysis. The width of the uncalcified epiphyseal cartilage is measured.

    • Bone Ash Analysis: The femur or tibia is excised, cleaned of soft tissue, dried, and then ashed in a muffle furnace. The percentage of bone ash is calculated as an indicator of mineralization.

  • Intestinal Calcium Transport Assay: The in vitro everted gut sac technique can be used to measure the active transport of calcium across the duodenum.

Experimental_Workflow cluster_induction Rickets Induction (3-4 weeks) cluster_treatment Treatment (7-14 days) cluster_analysis Analysis Weanling_Rats Weanling Rats Rachitogenic_Diet Vitamin D-deficient Diet Weanling_Rats->Rachitogenic_Diet UV_filtered_light UV-filtered Light Rachitogenic_Diet->UV_filtered_light Rachitic_Rats Confirmed Rachitic Rats UV_filtered_light->Rachitic_Rats Group_A Control (Vehicle) Rachitic_Rats->Group_A Group_B This compound Rachitic_Rats->Group_B Group_C Calcitriol Rachitic_Rats->Group_C Biochemistry Serum Analysis (Ca, P, ALP) Group_A->Biochemistry Bone_Analysis Bone Analysis (Line Test, Ash %) Group_A->Bone_Analysis Intestinal_Transport Ca Transport Assay Group_A->Intestinal_Transport Group_B->Biochemistry Group_B->Bone_Analysis Group_B->Intestinal_Transport Group_C->Biochemistry Group_C->Bone_Analysis Group_C->Intestinal_Transport

Caption: General workflow for evaluating anti-rachitic activity.

Conclusion

Based on the available preclinical evidence, this compound and calcitriol demonstrate equivalent anti-rachitic activity in rat models.[1] This suggests that for the purpose of treating vitamin D-deficient rickets, both active metabolites are equally effective at the cellular and physiological levels in this species. The choice between these two compounds in a clinical or research setting may therefore be guided by other factors such as availability, cost, and specific formulation requirements. Further research, particularly well-controlled clinical trials in human subjects, would be beneficial to definitively confirm these findings in a clinical context.

References

Side-by-side comparison of the immunomodulatory effects of ercalcitriol and calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the immunomodulatory properties of ercalcitriol (1α,25-dihydroxyvitamin D2) and calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the active forms of vitamin D2 and vitamin D3, respectively. While both molecules are known to exert influence over the immune system, emerging evidence suggests potential differences in their efficacy and specific effects. This document synthesizes available experimental data to highlight these distinctions and provide a resource for researchers in immunology and drug development.

Core Mechanism of Action: The Vitamin D Receptor

Both this compound and calcitriol exert their immunomodulatory effects primarily through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor expressed in various immune cells, including T cells, B cells, macrophages, and dendritic cells. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA. This interaction modulates the transcription of numerous genes involved in immune regulation. While both molecules activate the VDR, their differing side-chain structures may lead to variations in binding affinity and subsequent gene regulation.

Side-by-Side Comparison of Immunomodulatory Effects

While direct comparative studies on the immunomodulatory effects of this compound and calcitriol are limited, inferences can be drawn from studies comparing their precursors, ergocalciferol (B368823) (Vitamin D2) and cholecalciferol (Vitamin D3).

Immune ParameterThis compound (Vitamin D2 metabolite)Calcitriol (Vitamin D3 metabolite)Key Findings & Citations
Overall Immunomodulatory Potency Generally considered less potent than calcitriol in raising serum 25(OH)D levels, which may translate to lower immunomodulatory efficacy.[1][2][3][4]Considered more potent and effective in modulating the immune system.[1]Studies on the precursor molecules (D2 vs. D3) suggest that D3 is more effective at raising and maintaining vitamin D levels in the body, which likely translates to greater immunomodulatory activity of its active metabolite, calcitriol.
Effect on T Lymphocytes Believed to have similar qualitative effects as calcitriol, promoting a shift from a pro-inflammatory Th1 to a more tolerogenic Th2 phenotype. However, quantitative data is scarce.Potently inhibits T cell proliferation and the production of pro-inflammatory cytokines such as IFN-γ and IL-17. It promotes the development of regulatory T cells (Tregs).Calcitriol's effects on T cells are well-documented, leading to a suppression of inflammatory responses. Limited direct evidence exists for this compound's specific potency in these actions.
Effect on Dendritic Cells (DCs) Expected to inhibit DC maturation and promote a tolerogenic phenotype, similar to calcitriol, though direct comparative potency is not well established.Strongly inhibits the differentiation and maturation of dendritic cells, leading to reduced expression of co-stimulatory molecules and MHC class II. This results in a decreased capacity to activate T cells.Calcitriol's ability to induce tolerogenic DCs is a key aspect of its immunomodulatory function. The comparative efficacy of this compound in this regard requires further investigation.
Cytokine Modulation Likely modulates cytokine production in a similar manner to calcitriol, but with potentially lower potency.Suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, IL-12, and IFN-γ. It can also enhance the production of the anti-inflammatory cytokine IL-10.Calcitriol has a well-established role in shifting the cytokine balance towards an anti-inflammatory state.
Gene Expression Overlapping but distinct effects on gene expression compared to calcitriol.Has a more pronounced effect on the expression of genes related to the immune system, particularly in stimulating interferon activity.A key study on the precursor vitamins showed that vitamin D3 had a more significant impact on genes involved in the innate immune response to viral and bacterial infections.

Signaling Pathways and Experimental Workflows

Vitamin D Immunomodulatory Signaling Pathway

The following diagram illustrates the general mechanism by which both this compound and calcitriol modulate the immune response through the Vitamin D Receptor.

Vitamin D Signaling General Vitamin D Immunomodulatory Pathway cluster_extracellular Extracellular cluster_cell Immune Cell (e.g., T Cell, DC) cluster_nucleus Nucleus Ercalcitriol_Calcitriol This compound or Calcitriol VDR Vitamin D Receptor (VDR) Ercalcitriol_Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Immunomodulatory_Effects Immunomodulatory Effects (e.g., altered cytokine production, T cell differentiation, DC maturation) Gene_Transcription->Immunomodulatory_Effects Leads to

General Vitamin D Immunomodulatory Pathway
Experimental Workflow for Comparing Immunomodulatory Effects

This diagram outlines a typical in vitro experimental workflow to compare the immunomodulatory effects of this compound and calcitriol on immune cells.

Experimental Workflow In Vitro Comparison of this compound and Calcitriol cluster_setup Experimental Setup cluster_analysis Analysis Immune_Cells Isolate Immune Cells (e.g., PBMCs, Monocytes, T cells) Culture Culture Cells Immune_Cells->Culture Treatment Treat with: - Vehicle Control - this compound (various conc.) - Calcitriol (various conc.) Culture->Treatment Stimulation Stimulate with Mitogen or Antigen (e.g., PHA, LPS) Treatment->Stimulation Proliferation T Cell Proliferation Assay (e.g., CFSE, BrdU) Stimulation->Proliferation Cytokine Cytokine Profiling (e.g., ELISA, Flow Cytometry) Stimulation->Cytokine DC_Phenotype Dendritic Cell Phenotyping (e.g., Flow Cytometry for CD80, CD86, MHC-II) Stimulation->DC_Phenotype Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Stimulation->Gene_Expression

In Vitro Comparison of this compound and Calcitriol

Detailed Experimental Protocols

T Cell Proliferation Assay (CFSE-based)
  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further isolate CD4+ T cells using magnetic-activated cell sorting (MACS).

  • CFSE Labeling: Resuspend isolated T cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.

  • Cell Culture and Treatment: Plate CFSE-labeled T cells in 96-well plates at a density of 2x10^5 cells/well. Add this compound or calcitriol at various concentrations (e.g., 10^-10 to 10^-7 M) or a vehicle control.

  • Stimulation: Stimulate the T cells with anti-CD3/CD28 beads or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Dendritic Cell Differentiation and Maturation Assay
  • Cell Isolation: Isolate CD14+ monocytes from PBMCs using MACS.

  • Differentiation: Culture monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to generate immature dendritic cells (iDCs).

  • Treatment: Add this compound or calcitriol at desired concentrations or a vehicle control at the beginning of the culture (day 0) or to the iDCs (day 5).

  • Maturation: On day 6 or 7, induce maturation of iDCs by adding a maturation stimulus such as lipopolysaccharide (LPS; 100 ng/mL) for 24-48 hours.

  • Phenotypic Analysis: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, CD83, HLA-DR). Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.

Conclusion

References

A Comparative Guide to the Differential Gene Expression Profiles of Ercalcitriol and Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential gene expression profiles in response to ercalcitriol (1α,25-dihydroxyvitamin D2) and calcitriol (B1668218) (1α,25-dihydroxyvitamin D3). While both are active forms of vitamin D and exert their effects through the vitamin D receptor (VDR), emerging evidence suggests they can elicit distinct transcriptional responses. This guide synthesizes available data to highlight these differences, providing valuable insights for research and therapeutic development.

Executive Summary

Calcitriol, the hormonally active form of vitamin D3, is a well-established regulator of gene expression, influencing a wide array of cellular processes including calcium homeostasis, immune function, and cell proliferation. This compound, the active form of vitamin D2, is also known to bind to the VDR and modulate gene transcription. However, direct comparative studies on their genome-wide effects are limited. This guide draws upon in-vivo human transcriptome data and preclinical studies to delineate the overlapping and unique impacts of these two important vitamin D metabolites on gene expression.

Comparative Gene Expression Analysis

A key study analyzing the whole blood transcriptome of healthy women supplemented with either vitamin D2 or vitamin D3 revealed both overlapping and distinct effects on gene expression. The study indicated that while both forms of vitamin D influence a common set of genes, a significant number of gene expression changes were unique to either vitamin D2 or vitamin D3 supplementation. This suggests that their active metabolites, this compound and calcitriol, likely have distinct transcriptional footprints.

Preclinical research in rats comparing doxercalciferol (B1670903) (a pro-hormone of this compound) to calcitriol has shown differential effects on the expression of specific genes. Notably, doxercalciferol was found to have a more potent effect on the induction of Cyp3a and Cyp24 mRNA levels in the intestine and kidney. CYP24A1 is the gene encoding the enzyme responsible for the catabolism of active vitamin D metabolites, and its differential regulation suggests a potential difference in the feedback mechanisms and duration of action between the two compounds.

Table 1: Summary of Comparative Gene Expression Data

GeneCompound with Stronger InductionTissue/SystemSpeciesKey Function
CYP3A Doxercalciferol (this compound pro-hormone)Intestine, KidneyRatXenobiotic and endobiotic metabolism
CYP24A1 Doxercalciferol (this compound pro-hormone)Intestine, KidneyRatVitamin D catabolism

Note: This table is based on limited available data and highlights the need for further direct comparative studies.

Signaling Pathways

Both this compound and calcitriol mediate their genomic effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The canonical signaling pathway is as follows:

  • Binding: this compound or calcitriol binds to the VDR in the cytoplasm.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

  • VDRE Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.

  • Transcriptional Regulation: This binding recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D This compound / Calcitriol VDR VDR RXR RXR VDR-RXR VDR-RXR Heterodimer VDRE VDRE (on DNA) Target Gene Target Gene mRNA mRNA Protein Protein Cellular Response Cellular Response Protein->Cellular Response

Canonical Vitamin D Signaling Pathway

Experimental Protocols

The following provides a generalized experimental workflow for comparative gene expression profiling of this compound and calcitriol in a cell culture model.

1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a relevant cell line that expresses the VDR, for example, human colorectal cancer cells (e.g., Caco-2), breast cancer cells (e.g., MCF-7), or immune cells (e.g., THP-1).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a desired density. Once they reach a certain confluency (e.g., 70-80%), replace the medium with a serum-free or low-serum medium for a period of time (e.g., 24 hours) to synchronize the cells. Treat the cells with equimolar concentrations of this compound, calcitriol, or vehicle control (e.g., ethanol) for a specified time course (e.g., 6, 24, 48 hours).

2. RNA Extraction and Quality Control:

  • RNA Isolation: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer).

3. Gene Expression Analysis (RNA-Sequencing):

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR to identify genes that are differentially expressed between the treatment groups (this compound vs. control, calcitriol vs. control, and this compound vs. calcitriol).

G Cell_Culture Cell Culture & Treatment (this compound, Calcitriol, Vehicle) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Electrophoresis) RNA_Extraction->QC Library_Prep RNA-Seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Results Identification of Differentially Expressed Genes Data_Analysis->Results

Experimental Workflow for Comparative Gene Expression Profiling

Conclusion and Future Directions

The available evidence strongly suggests that while this compound and calcitriol share the same primary signaling pathway through the VDR, they likely elicit distinct gene expression profiles. The observed differences in the regulation of metabolic enzymes such as CYP3A and CYP24A1 point towards potentially significant variations in their pharmacokinetics and overall cellular impact.

To fully elucidate the therapeutic potential of this compound as a distinct entity from calcitriol, further research is imperative. Head-to-head, genome-wide transcriptomic and proteomic studies in various in-vitro and in-vivo models are necessary to generate a comprehensive understanding of their differential effects. Such studies will be instrumental for drug development professionals in designing novel therapeutic strategies that leverage the unique biological activities of each of these vitamin D metabolites.

Safety Operating Guide

Proper Disposal of Ercalcitriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ercalcitriol, a potent analogue of calcitriol, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its high pharmacological activity, even small amounts of this compound can have physiological effects, necessitating strict adherence to hazardous waste management protocols.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a research and development setting.

Hazard and Waste Profile

All waste containing this compound or its deuterated analogs like MC 1080-d4 must be treated as hazardous waste.[2] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste meets the criteria for hazardous waste.[1] Given the potency and potential environmental toxicity of this compound, a cautious approach is mandatory.[3]

CharacteristicDescriptionCitation
Physical Form Typically a white crystalline powder.
Chemical Stability Stable under normal conditions, but sensitive to air, light, and heat.
Primary Hazard Highly potent pharmacologically active material. Fatal if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure.
Environmental Hazard Very toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment. Release into the environment must be avoided.
Incompatible Materials Strong oxidizing agents, acid chlorides, and acid anhydrides.
Recommended Disposal Incineration at an approved/permitted hazardous waste facility. Must be handled by a licensed hazardous material disposal company.

Step-by-Step Disposal Protocol

This protocol outlines the necessary procedures for handling this compound from waste generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling any this compound waste, ensure the appropriate PPE is worn to prevent exposure.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A dedicated lab coat should be used.

  • Respiratory Protection: In cases of inadequate ventilation or when handling powders where dust generation is possible, a respirator is required.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial. Never mix this compound waste with general laboratory trash or other waste streams.

  • Solid Waste: This includes contaminated PPE, weigh boats, pipette tips, and any unused powder. Collect these materials in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: This includes solutions containing this compound and contaminated solvents. Collect all liquid waste in a designated, sealable, and chemically compatible container. Do not pour any this compound-containing solutions down the drain; this practice is banned for hazardous pharmaceuticals.

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed directly into a designated sharps container for hazardous waste.

Step 3: Container Management and Labeling

All waste containers must be managed to prevent leaks, spills, or exposure.

  • Seal Containers: Ensure all containers are tightly sealed when not in use.

  • Label Clearly: Label every waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the primary hazard (e.g., "Toxic").

  • Store Securely: Store sealed and labeled containers in a designated, secure, and well-ventilated hazardous waste accumulation area. The storage area should be away from incompatible materials.

Step 4: Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is essential to mitigate exposure risks.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure proper ventilation.

  • Don PPE: Wear all required PPE before beginning cleanup.

  • Contain the Spill:

    • For Solids: Avoid generating dust. Gently cover the spill with a damp paper towel or use a specialized spill kit. Carefully sweep or vacuum the material into a hazardous waste container. If using a vacuum, it must be fitted with a HEPA filter.

    • For Liquids: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly with a suitable detergent or solvent. All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.

  • Equipment Decontamination: Any laboratory equipment that has come into contact with this compound must be decontaminated. Wash with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste. Do not allow wash water to enter drains.

Step 5: Final Disposal

The ultimate disposal of this compound waste must comply with all local, state, and federal regulations.

  • Use a Licensed Contractor: Arrange for a pickup with a licensed hazardous waste disposal company.

  • Manifesting: Ensure that a hazardous waste manifest accompanies the shipment. This document tracks the waste from your facility to its final treatment and disposal site.

  • Recommended Treatment: The preferred method of disposal for potent pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound waste.

Ercalcitriol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) waste_gen 2. This compound Waste Generated (Solid, Liquid, Sharps) ppe->waste_gen segregate 3. Segregate Waste at Source waste_gen->segregate containerize 4. Place in Designated Leak-Proof Containers segregate->containerize label_waste 5. Label Container: 'Hazardous Waste - this compound' containerize->label_waste store 6. Store in Secure, Ventilated Waste Accumulation Area label_waste->store contact_vendor 7. Schedule Pickup with Licensed Disposal Vendor store->contact_vendor manifest 8. Prepare Hazardous Waste Manifest contact_vendor->manifest transport 9. Vendor Transports Waste manifest->transport incinerate 10. Incineration at Permitted Facility transport->incinerate spill Spill Occurs contain_spill Contain & Clean Spill spill->contain_spill decon Decontaminate Area & Equipment contain_spill->decon spill_waste Collect all Cleanup Materials as Hazardous Waste decon->spill_waste spill_waste->containerize

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Ercalcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Ercalcitriol, a potent synthetic Vitamin D analog. Adherence to these protocols is essential to mitigate health risks and ensure a safe laboratory environment. This compound is classified as highly potent and is considered hazardous.[1] It can be fatal if swallowed, in contact with skin, or if inhaled.[2][3][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure to this compound. The required level of PPE depends on the specific handling procedure.

Table 1: Personal Protective Equipment Recommendations for this compound

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Long-sleeved laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powder/Solid this compound - Full-face respirator with P3/N100 particulate filter- Chemical-resistant coveralls or suit (e.g., Tyvek)- Double-gloving (inner and outer nitrile or neoprene gloves)- Chemical-resistant boot or shoe covers- Chemical-resistant apron- Head covering
Handling of this compound Solutions - Chemical splash goggles or a full-face shield- Chemical-resistant gloves (nitrile or neoprene recommended)- Chemical-resistant apron over a lab coat- Elbow-length gloves for larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles or a full-face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator with appropriate cartridges if aerosols or vapors may be generated

Note: No specific glove breakthrough time data for this compound is available. It is recommended to use nitrile or neoprene gloves, which offer good general resistance to a range of chemicals. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a formal OEL, this compound should be handled as a highly potent compound, and exposure should be minimized to the lowest possible level.

Experimental Protocol: Weighing and Preparing a Solution of this compound

This protocol outlines the essential steps for safely weighing solid this compound and preparing a stock solution. All procedures involving the handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box.

Materials:

  • This compound powder

  • Appropriate solvent

  • Ventilated enclosure (chemical fume hood or glove box)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Appropriate waste containers

Procedure:

  • Preparation:

    • Ensure the chemical fume hood or glove box is functioning correctly.

    • Don all required PPE as specified in Table 1 for handling powdered compounds.

    • Decontaminate the work surface within the fume hood before starting.

    • Assemble all necessary equipment and materials.

  • Weighing:

    • Place a pre-tared weighing boat on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder onto the weighing boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully transfer the weighed this compound powder into a volumetric flask.

    • Add a small amount of the desired solvent to the weighing boat to rinse any remaining powder and transfer the rinsing to the volumetric flask.

    • Add solvent to the volumetric flask to approximately half of the final desired volume.

    • Cap the flask and gently swirl, vortex, or sonicate until the this compound is completely dissolved.

    • Add solvent to the flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Handling:

    • Decontaminate all equipment that came into contact with this compound.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Plan for this compound and Contaminated Materials

Waste TypeDisposal Procedure
Solid this compound Waste - Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container.
Contaminated Labware (e.g., gloves, pipette tips, weighing boats) - Place all disposable items that have come into contact with this compound into a designated hazardous waste bag or container within the fume hood.
Liquid this compound Waste (solutions) - Collect in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Empty this compound Containers - Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface or remove the label before disposing of the container in accordance with institutional guidelines.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Hazardous pharmaceutical waste, including this compound, must not be disposed of in the sewer system.

  • Incineration: High-temperature incineration is the recommended disposal method for potent pharmaceutical waste.

  • Segregation: Properly segregate this compound waste from other waste streams.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Logical Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_area Prepare Designated Handling Area prep_ppe->prep_area handle_weigh Weigh Solid this compound prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decon Decontaminate Equipment and Surfaces handle_experiment->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Contain Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_label Label Hazardous Waste cleanup_waste->disp_label Transfer to Disposal Stream cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store in Designated Area disp_label->disp_store disp_collect Arrange for Professional Disposal (Incineration) disp_store->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

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Ercalcitriol

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